molecular formula C24H30O7 B1253897 (-)-Nirtetralin

(-)-Nirtetralin

Cat. No.: B1253897
M. Wt: 430.5 g/mol
InChI Key: LHQDZANQXMRHIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,4-Dimethoxyphenyl)-4-methoxy-6,7-bis(methoxymethyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole is a natural product found in Scoparia dulcis, Phyllanthus amarus, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-4-methoxy-6,7-bis(methoxymethyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O7/c1-25-11-16-8-15-10-20-23(31-13-30-20)24(29-5)22(15)21(17(16)12-26-2)14-6-7-18(27-3)19(9-14)28-4/h6-7,9-10,16-17,21H,8,11-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHQDZANQXMRHIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CC2=CC3=C(C(=C2C(C1COC)C4=CC(=C(C=C4)OC)OC)OC)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Discovery, Isolation, and Characterization of (-)-Nirtetralin from Phyllanthus niruri

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Phyllanthus niruri L. (Euphorbiaceae), a small herb found in tropical and subtropical regions, has a long history in traditional medicine for treating a wide array of ailments, particularly those affecting the liver and kidneys.[1] Its therapeutic potential is largely attributed to a rich diversity of secondary metabolites, among which the lignans are of significant interest to the scientific community.[1][2] This guide provides a comprehensive, in-depth technical overview of (-)-Nirtetralin, a key aryltetralin lignan isolated from this plant. We will explore its discovery, detail field-proven methodologies for its extraction and purification, present robust analytical techniques for its characterization and quantification, and discuss its biological context. This document is intended for researchers, natural product chemists, and drug development professionals seeking to leverage this potent bioactive compound.

Introduction: The Lignans of Phyllanthus niruri

Lignans are a major class of phenylpropanoid dimers found throughout the plant kingdom that exhibit a remarkable range of biological activities.[3] In Phyllanthus niruri, these compounds, including phyllanthin, hypophyllanthin, niranthin, and nirtetralin, are considered key bioactive constituents responsible for many of its medicinal properties.[1][4][5] this compound (C₂₄H₃₀O₇, Molar Mass: 430.49 g/mol ) is an aryltetralin lignan that has garnered particular attention for its significant antiviral activity, especially against the Hepatitis B virus (HBV).[6][7][8] Understanding the precise methodologies for isolating and purifying this specific stereoisomer is paramount for advancing pharmacological research and developing potential therapeutics.

The challenge in working with P. niruri lies in the chemical complexity of its extracts. Nirtetralin co-exists with several structurally similar lignans, necessitating a multi-step, optimized purification strategy to achieve the high degree of purity required for pharmacological studies and use as an analytical standard.[9] This guide explains the causality behind the necessary experimental choices, from solvent selection in initial extraction to the fine-tuning of chromatographic separations.

Discovery and Structural Elucidation

The journey to characterize the lignans of P. niruri has been one of progressive refinement. Early phytochemical investigations identified a mixture of lignans. The definitive structure of nirtetralin, along with its congener hypophyllanthin, was established through a combination of spectroscopic analysis and, crucially, unambiguous chemical synthesis, which corrected some initial structural propositions.[10]

This compound is an aryltetralin lignan with three defined stereocenters, giving it a specific three-dimensional architecture that is critical for its biological function. Its absolute stereochemistry is denoted by the (-) prefix, distinguishing it from other potential stereoisomers.[11] The structural elucidation relies heavily on modern analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D) and Mass Spectrometry (MS), which provide detailed information about its carbon skeleton and connectivity.[12]

A Practical Guide to Isolation and Purification

The isolation of this compound is a multi-stage process designed to systematically enrich the target compound from the complex plant matrix. The choice of methodology represents a critical balance between extraction efficiency, yield, and the purity of the final product.

Stage 1: Extraction of Crude Lignan Fraction

The primary goal of this stage is to efficiently extract the relatively non-polar lignans from the dried, pulverized plant material while minimizing the co-extraction of highly polar compounds like chlorophylls and glycosides.

Rationale for Solvent Selection: Lignans like nirtetralin are moderately non-polar. Solvents such as ethanol, methanol, hexane, and acetone are commonly employed.[4][5] While methanol or ethanol can extract a broad range of metabolites, subsequent partitioning is required. Direct extraction with a less polar solvent like hexane or acetone can yield a crude extract already enriched in lignans, albeit with a lower overall extract yield.[4][5] For large-scale preparations, an initial extraction with a polar solvent followed by liquid-liquid partitioning is often the most practical approach.[6]

Protocol 1: Large-Scale Extraction and Partitioning This protocol is adapted from methodologies designed for obtaining significant quantities of lignans for further study.[6]

  • Maceration: Take 10 kg of air-dried, powdered aerial parts of P. niruri and extract with 80% ethanol (3 x 30 L) at room temperature for 48 hours for each extraction.

  • Concentration: Combine the ethanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude residue.

  • Solvent Partitioning: Suspend the crude residue in water and perform a liquid-liquid extraction with petroleum ether (3x volume). This step is critical as it partitions the non-polar lignans, including nirtetralin, into the petroleum ether phase, leaving more polar compounds in the aqueous phase.

  • Final Evaporation: Collect the petroleum ether fractions and evaporate the solvent to dryness to obtain the crude lignan-enriched extract.

Stage 2: Chromatographic Purification

The crude extract contains a mixture of related lignans. Achieving high purity of this compound requires sequential chromatographic steps that separate compounds based on differences in their polarity and size.

Rationale for Chromatographic Choices: A multi-modal approach is necessary. Vacuum Liquid Chromatography (VLC) or traditional column chromatography with silica gel is an effective first step for coarse fractionation based on polarity.[12] For fine purification and separation of closely related isomers, size-exclusion chromatography using Sephadex LH-20 is invaluable, as it separates molecules based on their hydrodynamic volume.[12]

Protocol 2: Multi-Step Chromatographic Purification This protocol outlines a typical workflow for isolating individual lignans from the crude extract.[12]

  • Silica Gel Chromatography (VLC):

    • Adsorb the crude lignan extract onto a small amount of silica gel.

    • Load the adsorbed material onto a silica gel column packed in n-hexane.

    • Elute the column with a stepwise gradient of n-hexane and ethyl acetate (e.g., 95:5, 90:10, 80:20, etc.). The rationale here is to gradually increase solvent polarity to elute compounds of increasing polarity.

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a UV detector (254 nm). Pool fractions with similar TLC profiles.

  • Size-Exclusion Chromatography (Sephadex LH-20):

    • Dissolve the nirtetralin-containing fraction from the silica gel step in methanol.

    • Load the solution onto a Sephadex LH-20 column pre-equilibrated with methanol.

    • Elute the column isocratically with methanol. This separates the lignans from higher molecular weight pigments and other impurities.

  • Final Purification (Optional):

    • If co-eluting impurities persist, a final purification step using preparative HPLC or radial chromatography with a fine-tuned solvent system (e.g., n-hexane:EtOAc 90:10) can be employed to yield highly pure this compound (>95%).[12]

Workflow for this compound Isolation

G cluster_0 Plant Material & Extraction cluster_1 Chromatographic Purification P_niruri Dried, Powdered Phyllanthus niruri Extraction 80% Ethanol Extraction P_niruri->Extraction Partition Petroleum Ether Partitioning Extraction->Partition Crude_Extract Crude Lignan Extract Partition->Crude_Extract Silica Silica Gel Column (n-Hexane:EtOAc Gradient) Crude_Extract->Silica Sephadex Sephadex LH-20 (Methanol) Silica->Sephadex Prep_HPLC Preparative HPLC (Optional) Sephadex->Prep_HPLC Pure_Nirtetralin Pure this compound Prep_HPLC->Pure_Nirtetralin

Caption: General workflow for the isolation of this compound.

Analytical Characterization and Quality Control

Once isolated, the identity and purity of this compound must be unequivocally confirmed. High-Performance Liquid Chromatography (HPLC) is the cornerstone of both qualitative and quantitative analysis.

Rationale for HPLC Method: A reversed-phase HPLC method provides excellent separation of the various Phyllanthus lignans. A C18 column is typically used, with a mobile phase consisting of a mixture of acetonitrile and water, which allows for the efficient elution and resolution of these moderately non-polar compounds. UV detection is highly effective as lignans possess strong chromophores that absorb in the UV range, typically around 230 nm and 280 nm.[6]

Protocol 3: HPLC-UV Method for Quantification This protocol is a validated method for the simultaneous determination of four major lignans in P. niruri.[6][9]

  • Chromatographic System: A standard HPLC system equipped with a UV/PDA detector.

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (55:45, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.

  • Column Temperature: 30 °C.

  • Standard Preparation: Prepare a stock solution of pure this compound in methanol. Create a series of dilutions to generate a calibration curve (e.g., 10-100 µg/mL).

  • Sample Preparation: Accurately weigh the plant extract, dissolve in methanol, and filter through a 0.45 µm syringe filter prior to injection.

  • Analysis: Inject standards and samples. Identify the nirtetralin peak by comparing its retention time with the standard. Quantify using the calibration curve derived from the standard injections.

Table 1: Validated HPLC Method Performance Characteristics (Data synthesized from reported values for lignan analysis)[9]

ParameterPhyllanthinHypophyllanthinNirtetralinNiranthin
Retention Time (min) 10.4711.1013.6714.53
LOD (µg/mL) 0.750.750.750.75
LOQ (µg/mL) 3.003.003.003.00
Intraday Precision (RSD%) 0.38–1.320.22–3.690.73–2.371.56–2.77
Interday Precision (RSD%) 0.45–1.770.24–3.040.09–0.310.12–0.68

This self-validating system, with established limits of detection (LOD), quantification (LOQ), and precision (RSD%), ensures that the analytical results are trustworthy and reproducible.

Biological Context: Biosynthesis and Therapeutic Potential

Putative Biosynthetic Pathway

This compound, like all lignans, originates from the phenylpropanoid pathway.[3] This fundamental plant metabolic route converts L-phenylalanine into monolignols, the building blocks of lignans. While the specific enzymatic steps in P. niruri are still under investigation, a putative pathway can be constructed based on known lignan biosynthesis.[3] The process involves the oxidative coupling of two coniferyl alcohol molecules, followed by a series of reductive and tailoring reactions to form the aryltetralin skeleton.[3]

Putative Lignan Biosynthesis Pathway

G Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL pCou p-Coumaric Acid Cin->pCou C4H pCouCoA p-Coumaroyl-CoA pCou->pCouCoA 4CL Coniferyl Coniferyl Alcohol (Monolignol) pCouCoA->Coniferyl ...multiple steps Coupling Oxidative Coupling (2x Monolignol) Coniferyl->Coupling Pinoresinol Pinoresinol Coupling->Pinoresinol Seco Secoisolariciresinol (Dibenzylbutane Core) Pinoresinol->Seco PLR Tailoring Tailoring Reactions (Hydroxylation, Methylation, Cyclization) Seco->Tailoring Nirtetralin This compound (Aryltetralin Skeleton) Tailoring->Nirtetralin

Sources

Advanced Structural Elucidation of (-)-Nirtetralin: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(-)-Nirtetralin (C₂₄H₃₀O₇) is a bioactive aryltetralin lignan isolated primarily from Phyllanthus niruri and Phyllanthus amarus. It is structurally characterized by a tetrahydronaphthalene (tetralin) core substituted with a pendant 3,4-dimethoxyphenyl group, a methylenedioxy bridge, and multiple methoxy functionalities.[1]

This guide details the comprehensive workflow for the structural elucidation of this compound, moving from isolation to absolute stereochemical assignment. The narrative emphasizes the causal logic behind spectroscopic interpretations, ensuring a self-validating analytical framework.

Source & Isolation Protocol

The isolation of this compound requires a rigorous fractionation strategy to separate it from structurally similar congeners like niranthin, phyllanthin, and hypophyllanthin.

Isolation Workflow

The following protocol utilizes a polarity-gradient extraction followed by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for final purification.

IsolationProtocol Figure 1: Isolation workflow for this compound from Phyllanthus niruri. Raw Dried Phyllanthus niruri Aerial Parts Extract Ethanolic Extraction (80% EtOH, 3x) Raw->Extract Maceration Partition Liquid-Liquid Partition (H2O vs. Hexane) Extract->Partition Concentration & Susp. in H2O Frac Silica Gel Column Chromatography Gradient: Hexane -> EtOAc Partition->Frac Hexane Soluble Fraction HPLC Semi-Prep RP-HPLC C18 Column, MeOH:H2O (65:35) Frac->HPLC Lignan-Rich Fractions Pure This compound (>98% Purity) HPLC->Pure Rt ~ 13.7 min

[2]

Molecular Formula & Unsaturation Analysis

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is the first step in establishing the molecular identity.

  • Experimental Observation: The HR-ESI-MS spectrum typically exhibits a sodiated molecular ion peak

    
     at m/z 453.1889.
    
  • Calculation:

    • Formula: C₂₄H₃₀O₇[3]

    • Calculated Mass: 430.1992 Da (Neutral).

    • Degree of Unsaturation (DoU):

      
      
      
  • Structural Implications: The DoU of 10 corresponds to:

    • 2 Aromatic rings (4 x 2 = 8 degrees).

    • 1 Tetralin ring closure (1 degree).

    • 1 Methylenedioxy ring closure (1 degree).

    • Total: 10. This confirms a tetracyclic lignan skeleton.

NMR Spectroscopy: Connectivity & Skeleton

The elucidation of the aryltetralin core relies on a combination of 1D and 2D NMR techniques. The numbering system used here follows the standard lignan nomenclature: C1 (aryl-bearing benzylic), C2/C3 (aliphatic), and C4 (benzylic).

1H NMR Diagnostic Signals

The proton spectrum of this compound in CDCl₃ reveals four distinct chemical environments.

RegionChemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
Aromatic 6.00 – 6.80Singlets/Multiplets5HAr-HTwo aromatic rings; one pentasubstituted (Ring A), one trisubstituted (Ring C).
Methylenedioxy ~5.90s or d (

Hz)
2H-OCH₂O-Characteristic of methylenedioxy bridge on Ring A.
Methoxy 3.30 – 3.90Singlets15H-OCH₃5 Methoxy groups: 3 on aromatic rings, 2 on aliphatic side chains.
Aliphatic 1.80 – 4.00Multiplets8HH-1, H-2, H-3, H-4, -CH₂O-Tetralin ring protons and hydroxymethyl ethers.
2D NMR Elucidation Strategy

The connectivity is established through HSQC (C-H correlation) and HMBC (long-range C-H correlation).

  • Establishing the Tetralin Core (HMBC):

    • The proton at H-1 (benzylic) shows strong HMBC correlations to the carbons of the pendant 3,4-dimethoxyphenyl ring (C-1', C-2', C-6'), confirming the attachment of the aryl group at C-1.

    • H-4 (benzylic) correlates with the fused aromatic ring carbons (Ring A), confirming the closure of the six-membered aliphatic ring.

  • Side Chain Verification:

    • The methoxymethyl groups at C-2 and C-3 are identified by COSY correlations between the methine protons (H-2, H-3) and the methylene protons (

      
      ), which in turn correlate to methoxy carbons in HMBC.
      

HMBC_Network Figure 2: Key HMBC and COSY correlations establishing the aryltetralin skeleton. H1 H-1 (Benzylic) RingC Pendant Ring C (C-1', C-2', C-6') H1->RingC HMBC (3J) RingA Fused Ring A (C-4a, C-8a) H1->RingA HMBC H23 H-2 / H-3 H1->H23 COSY H4 H-4 (Benzylic) H4->RingA HMBC SideChains Methoxymethyl Carbons H23->H4 COSY H23->SideChains HMBC/COSY

Stereochemical Assignment

The distinction between this compound and its isomers lies in the relative and absolute stereochemistry at chiral centers C-1, C-2, and C-3.

Relative Stereochemistry (NOESY & Coupling Constants)

The relative configuration of nirtetralin is 1,2-trans, 2,3-cis .

  • H-1 / H-2 Relationship (Trans):

    • Observation: The coupling constant

      
       is typically large (7–10 Hz), indicating a trans-diaxial-like arrangement of protons H-1 and H-2.
      
    • NOESY: Lack of strong NOE between H-1 and H-2 supports a trans orientation.

  • H-2 / H-3 Relationship (Cis):

    • Observation: The coupling constant

      
       is smaller, and strong NOE correlations are observed between the hydroxymethyl/methoxymethyl side chains, suggesting they are on the same face of the ring (cis).
      
    • Result: This configuration (trans-cis) is characteristic of the "Nirtetralin" type, distinguishing it from "Phyltetralin" (trans-trans).

Absolute Configuration (CD Spectroscopy)

To confirm the enantiomer as This compound , Circular Dichroism (CD) spectroscopy is the definitive method.

  • Protocol: The CD spectrum is recorded in methanol.

  • Diagnostic Cotton Effects:

    • Aryltetralins with a

      
      -aryl group (corresponding to the (-)-enantiomer with 1R configuration in this numbering system) typically exhibit a positive Cotton effect  in the 280–290 nm region (¹L_b transition) and a negative Cotton effect  near 230–240 nm.
      
    • Note: The specific sign of rotation

      
       for this compound is negative (levorotatory).
      
  • Assignment: Based on literature precedents for Phyllanthus lignans, the absolute configuration is assigned as (1R, 2S, 3R) (using lignan numbering) or (5R, 6S, 7S) (using IUPAC tetralin numbering).

Validation via Total Synthesis

The structure and absolute configuration of this compound were rigorously confirmed via total synthesis by Schneiders and Stevenson (1982) .

  • Synthetic Route: The synthesis involved the acid-catalyzed cyclization of a dibenzylbutyrolactone precursor followed by reduction and methylation.

  • Outcome: The synthetic this compound exhibited identical NMR, IR, and MS spectral data and optical rotation to the natural isolate, providing the ultimate proof of structure.

References

  • Schneiders, G. E., & Stevenson, R. (1982).[1] Structure and synthesis of the aryltetralin lignans hypophyllanthin and nirtetralin. Journal of the Chemical Society, Perkin Transactions 1, 999-1003.[1] Link

  • Wei, W., et al. (2014).[4] In vitro and in vivo anti-hepatitis B virus activities of the lignan nirtetralin B isolated from Phyllanthus niruri L. Journal of Ethnopharmacology, 157, 62-68.[4] Link

  • Modi, A. et al. (2020). Comparative Profiling of Four Lignans Phyllanthin, Hypophyllanthin, Nirtetralin and Niranthin in Nine Phyllanthus Species. Journal of Chromatographic Science, 59(2). Link

  • PubChem. (n.d.). Nirtetralin Compound Summary. National Library of Medicine. Link

  • Ward, R. S. (1999). Lignans, neolignans and related compounds.[2] Natural Product Reports, 16, 75-96. Link

Sources

Stereochemical Profiling and Biological Evaluation of Nirtetralin and its Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nirtetralin is a naturally occurring aryltetralin lignan predominantly isolated from the aerial parts of Phyllanthus niruri, a plant with a long history in traditional medicine[1]. Recent pharmacological profiling has highlighted the profound impact of its stereochemistry on antiviral efficacy, particularly against the Hepatitis B Virus (HBV)[2]. This technical whitepaper provides an in-depth analysis of the stereochemical nuances distinguishing nirtetralin from its highly active isomers, Nirtetralin A and Nirtetralin B, and establishes field-proven, self-validating protocols for their isolation, structural elucidation, and biological evaluation.

Stereochemical Architecture of the Aryltetralin Scaffold

The core architecture of nirtetralin consists of a 1-aryltetrahydronaphthalene (tetralin) scaffold[3]. The pharmacological uniqueness of this molecule stems from the three contiguous chiral centers located at C-1, C-2, and C-3 of the tetralin ring, which correspond to C-5, C-6, and C-7 in standard IUPAC nomenclature for its benzodioxole derivative[4].

Stereocenter Analysis
  • Nirtetralin (Parent Compound) : The relative stereochemistry of the natural product was unambiguously established via synthesis as r-1-(3,4-dimethoxyphenyl)-6-methoxy-t-2,c-3-bismethoxymethyl-7,8-methylenedioxy-1,2,3,4-tetrahydronaphthalene[3]. Its absolute configuration is generally assigned as (5R, 6S, 7S)[4].

  • Nirtetralin A & B : These are naturally occurring stereoisomers of nirtetralin[2]. The stereochemical divergence primarily involves the relative spatial orientation of the bulky aryl group at C-1 and the methoxymethyl groups at C-2 and C-3.

NMR Elucidation of Relative Configuration

In practical laboratory settings, 1D and 2D NMR spectroscopy (specifically NOESY/ROESY and J-coupling analysis) serve as the gold standard for distinguishing these isomers. The causality behind using NMR lies in the Karplus equation, which dictates that vicinal proton-proton coupling constants (


) are highly sensitive to the dihedral angle of the bonds.
  • For Nirtetralin B , the coupling constant between H-1 and H-2 is observed at

    
     Hz, indicating a trans-diaxial relationship (dihedral angle ~180°).
    
  • Conversely, the coupling between H-2 and H-3 presents a smaller constant (

    
     Hz), characteristic of an axial-equatorial relationship (dihedral angle ~60°).
    

This spatial arrangement dictates the molecule's three-dimensional conformation, directly influencing its ability to dock into the binding pockets of viral targets without steric hindrance.

Pharmacological Profiling: Stereospecific Anti-HBV Efficacy

The stereochemistry of the nirtetralin scaffold is not merely a structural curiosity; it is the primary determinant of its biological activity. The isomers exhibit drastically different inhibitory potencies against the secretion of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) in HepG2.2.15 cell lines[2].

Quantitative Anti-HBV Activity Comparison
CompoundHBsAg IC₅₀ (µM)HBeAg IC₅₀ (µM)Relative Potency
Nirtetralin A 9.517.4Highest
Nirtetralin B 16.769.3Moderate
Nirtetralin 97.2232.0Lowest

Data sourced from in vitro assays on HepG2.2.15 cells[2].

Structure-Activity Relationship (SAR) Insights

The 10-fold increase in potency of Nirtetralin A compared to the parent nirtetralin underscores the strict stereochemical requirements for target engagement[2]. The specific spatial projection of the 3,4-dimethoxyphenyl ring and the methoxymethyl arms in Nirtetralin A likely provides optimal van der Waals contacts and hydrogen bonding geometry within the viral polymerase or host-factor interface. In contrast, the configuration in the parent nirtetralin introduces steric clashes that drastically reduce binding affinity.

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for the isolation and evaluation of these isomers.

Protocol 1: Extraction and Chiral Resolution

Causality: Standard silica gel chromatography cannot separate enantiomers or closely related diastereomers effectively. Preparative chiral HPLC is mandated because the transient diastereomeric interactions between the isomers and the chiral stationary phase allow for baseline resolution.

  • Extraction : Pulverize dried aerial parts of Phyllanthus niruri (ideally harvested during the full fruiting period for maximum yield) and subject to exhaustive maceration in 70% ethanol at room temperature[1].

  • Solvent Partitioning : Concentrate the extract under reduced pressure and suspend in H₂O. Partition sequentially with n-hexane and ethyl acetate (EtOAc). The EtOAc fraction concentrates the active lignans.

  • Primary Fractionation : Apply the EtOAc fraction to a silica gel column (100–200 mesh). Elute with a gradient of hexane:EtOAc (10% to 35% EtOAc) to isolate the lignan-rich fractions.

  • Chiral HPLC Resolution :

    • Column: Chiralcel OD-H (or equivalent preparative chiral stationary phase).

    • Mobile Phase: Hexane/Isopropanol (typically 85:15 v/v).

    • Detection: UV at 230 nm and 280 nm.

  • Self-Validation Step : Confirm enantiomeric and diastereomeric purity (>98%) using circular dichroism (CD) spectroscopy and polarimetry post-elution before proceeding to biological assays.

Protocol 2: In Vitro Anti-HBV Assay (HepG2.2.15)

Causality: HepG2.2.15 cells are stably transfected with the HBV genome, making them an ideal, self-contained system for measuring the continuous secretion of viral antigens.

  • Cell Culture : Maintain HepG2.2.15 cells in DMEM supplemented with 10% FBS and G418 (to maintain selection pressure for the HBV genome).

  • Treatment : Seed cells in 96-well plates. After 24 hours of adherence, treat with varying concentrations of the isolated isomers (e.g., 1 to 200 µM) dissolved in DMSO. Ensure final DMSO concentration remains <0.1% to prevent solvent-induced toxicity.

  • Incubation & Harvest : Incubate for 72 hours. Collect the culture media carefully to avoid disturbing the cell monolayer.

  • Quantification : Use commercially available ELISA kits to quantify HBsAg and HBeAg levels in the supernatant[2].

  • Self-Validation Step : Always include a known antiviral (e.g., Lamivudine) as a positive control. Crucially, perform an MTT cell viability assay in parallel to definitively prove that the observed antigen reduction is due to specific viral inhibition and not an artifact of general compound cytotoxicity.

Mechanistic and Workflow Visualizations

Isolation_Workflow S1 Phyllanthus niruri Aerial Parts S2 Ethanol Extraction & Solvent Partitioning S1->S2 S3 Silica Gel Column Chromatography S2->S3 Hexane/EtOAc S4 Lignan-Rich Fractions S3->S4 S5 Preparative Chiral HPLC Resolution S4->S5 S6 Nirtetralin (Lowest Potency) S5->S6 S7 Nirtetralin A (Highest Potency) S5->S7 S8 Nirtetralin B (Moderate Potency) S5->S8

Figure 1: Step-by-step extraction and chiral resolution workflow for nirtetralin isomers.

HBV_Inhibition N1 Nirtetralin Isomers (A, B) N2 HepG2.2.15 Cell Entry N1->N2 Dose-dependent N3 Target Engagement (Stereospecific) N2->N3 N4 Inhibition of HBV Replication N3->N4 N5 Suppression of HBsAg Secretion N4->N5 N6 Suppression of HBeAg Secretion N4->N6 N7 Reduction of Viral Load N5->N7 N6->N7

Figure 2: Proposed mechanistic pathway of HBV inhibition by nirtetralin and its isomers.

References

  • Lignans with anti-hepatitis B virus activities from Phyllanthus niruri L. - PubMed / Phytotherapy Research - [Link]

  • Structure and synthesis of the aryltetralin lignans hypophyllanthin and nirtetralin - Journal of the Chemical Society, Perkin Transactions 1 -[Link]

  • PubChem Compound Summary for CID 182644, Nirtetralin - National Center for Biotechnology Information -[Link]

  • Quantitative Determination of Four Lignans in Phyllanthus niruri L. by HPLC - Chromatography Online -[Link]

  • Lignans with Anti-Hepatitis B Virus Activities from Phyllanthus niruri L. (Citation Analysis) - Scite.ai -[Link]

Sources

The Biosynthetic Pathway of Aryltetralin Lignans: A Technical Guide to Podophyllotoxin and Etoposide Aglycone Production

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aryltetralin lignans, most notably (-)-podophyllotoxin (PTOX), are highly valued specialized plant metabolites that serve as obligate precursors for semi-synthetic chemotherapeutic agents such as etoposide, teniposide, and etopophos. Historically, the pharmaceutical supply chain has relied entirely on the extraction of PTOX from the slow-growing and endangered Himalayan mayapple (Sinopodophyllum hexandrum) and American mayapple (Podophyllum peltatum)[1][2]. The complete elucidation of the podophyllotoxin biosynthetic pathway in 2015 marked a paradigm shift, enabling the transition from ecologically unsustainable extraction to synthetic biology and heterologous production[2][3]. This whitepaper provides a comprehensive, mechanistic breakdown of the aryltetralin lignan pathway, detailing the enzymatic cascade, heterologous engineering strategies, and validated analytical protocols required for modern drug development.

Deconstructing the Biosynthetic Pathway

The biosynthesis of aryltetralin lignans is a complex, multi-compartmentalized process that bridges primary metabolism with highly specialized secondary modifications. The pathway can be mechanistically divided into four distinct phases.

Phase 1 & 2: Phenylpropanoid Precursors to Dibenzylbutyrolactones

The pathway originates from the general phenylpropanoid cascade, where L-phenylalanine is converted to coniferyl alcohol through a five-step enzymatic sequence (PAL, C4H, 4CL, CCR, CAD)[4].

  • Dimerization: Two molecules of coniferyl alcohol undergo a stereoselective, oxidative coupling catalyzed by Dirigent proteins (DIR) to form (+)-pinoresinol[4].

  • Reduction: (+)-Pinoresinol is sequentially reduced by pinoresinol-lariciresinol reductase (PLR) and secoisolariciresinol dehydrogenase (SDH) to yield the dibenzylbutyrolactone lignan, (-)-matairesinol[1][5]. (-)-Matairesinol serves as the critical branch point for various lignan classes.

Phase 3: Aryltetralin Scaffold Formation

The transformation of (-)-matairesinol into the aryltetralin scaffold requires a highly specific suite of enzymes discovered via transcriptome mining of P. hexandrum[3][6].

  • Methylenedioxy Bridge Formation: CYP719A23, a cytochrome P450, catalyzes the formation of a methylenedioxy bridge on (-)-matairesinol to produce (-)-pluviatolide[4][7].

  • Sequential Methylation and Hydroxylation: (-)-Pluviatolide is methylated by O-methyltransferase 3 (OMT3) to (-)-5′-desmethoxy-yatein, which is then hydroxylated by CYP71CU1 to (-)-5′-demethyl-yatein, and subsequently methylated by OMT1 to form (-)-yatein[4][7].

  • C-Ring Closure: The defining step of the aryltetralin class is the closure of the core cyclohexane ring (Ring C). This is catalyzed by a 2-oxoglutarate/Fe(II)-dependent dioxygenase (2-ODD), specifically deoxypodophyllotoxin synthase (DPS), converting (-)-yatein into (-)-deoxypodophyllotoxin[3][6][7].

Phase 4: Tailoring to Etoposide Aglycone

While native plants convert (-)-deoxypodophyllotoxin to (-)-podophyllotoxin via an unidentified hydroxylase, metabolic engineering has successfully bypassed this step to directly produce the more valuable etoposide aglycone (EA)[6][7]. CYP71BE54 demethylates (-)-deoxypodophyllotoxin to (-)-4′-desmethyl-deoxypodophyllotoxin, which is then hydroxylated by CYP82D61 to yield (-)-4′-desmethyl-epipodophyllotoxin (Etoposide Aglycone)[7].

Pathway Phe L-Phenylalanine CA Coniferyl Alcohol Phe->CA PAL, C4H, 4CL, CCR, CAD Pin (+)-Pinoresinol CA->Pin DIR (Dimerization) Sec (-)-Secoisolariciresinol Pin->Sec PLR Mat (-)-Matairesinol Sec->Mat SDH Plu (-)-Pluviatolide Mat->Plu CYP719A23 Des (-)-5'-Desmethoxy-yatein Plu->Des OMT3 Dem (-)-5'-Demethyl-yatein Des->Dem CYP71CU1 Yat (-)-Yatein Dem->Yat OMT1 DPT (-)-Deoxypodophyllotoxin Yat->DPT 2-ODD (DPS) Epi (-)-4'-Desmethyl-epipodophyllotoxin (Etoposide Aglycone) DPT->Epi CYP71BE54, CYP82D61

Figure 1: Complete biosynthetic pathway from L-Phenylalanine to Etoposide Aglycone.

Metabolic Engineering: Heterologous Production Strategies

Chassis Selection: The Case for Nicotiana benthamiana

Reconstituting a 10+ gene pathway involving multiple Cytochrome P450s in microbial hosts like Saccharomyces cerevisiae or Escherichia coli is notoriously difficult due to the lack of native endoplasmic reticulum (ER) anchoring and compatible Cytochrome P450 reductases (CPRs)[2][8]. Nicotiana benthamiana serves as an ideal chassis because it natively possesses the ER architecture and CPRs required for plant P450 functionality, while allowing for rapid design-build-test cycles via Agrobacterium-mediated transient expression[2][8].

Protocol 1: Transient Agrobacterium-Mediated Co-Expression Workflow

Causality & Rationale: This protocol utilizes Agrobacterium tumefaciens to transfer T-DNA containing our genes of interest into the plant cell nucleus. The use of the viral p19 silencing suppressor prevents the plant's native RNA interference (RNAi) machinery from degrading the highly expressed transgenic mRNA, ensuring sustained protein translation.

Step-by-Step Methodology:

  • Vector Construction: Clone the 10 pathway genes (DIR to CYP82D61) into high-expression binary vectors (e.g., pEAQ-HT) under the control of the CaMV 35S promoter.

  • Strain Preparation: Transform constructs into A. tumefaciens strain GV3101. Cultivate in LB broth with appropriate antibiotics at 28°C until OD600 reaches 1.0.

  • Induction & Resuspension: Centrifuge cultures and resuspend in infiltration buffer (10 mM MES, 10 mM MgCl2, 100 μM acetosyringone, pH 5.6).

    • Causality: The acidic pH (5.6) and acetosyringone mimic a plant wound site, hyper-activating the vir genes required for T-DNA transfer.

  • Co-Infiltration: Mix the Agrobacterium strains containing the pathway genes and a p19 suppressor strain to a final OD600 of 0.5. Infiltrate the abaxial side of 4-week-old N. benthamiana leaves using a needleless syringe.

  • Incubation: Cultivate plants in a growth chamber (22°C, 16h/8h light/dark cycle) for 5-6 days to allow for transcription, translation, and metabolite accumulation.

Self-Validating Quality Control (QC):

  • Positive Control: Co-infiltrate a separate leaf with a GFP-expressing vector. At day 3, inspect under UV light. If GFP fluorescence covers <80% of the infiltrated area, the infiltration efficiency is compromised, and the batch must be discarded.

  • Negative Control: Infiltrate with an empty vector to establish a baseline for endogenous N. benthamiana metabolites, preventing false-positive identification of lignan intermediates.

Workflow A 1. Gene Synthesis & Vector Construction B 2. Agrobacterium Transformation (GV3101) A->B C 3. Buffer Resuspension (pH 5.6 + Acetosyringone) B->C D 4. Transient Co-infiltration (N. benthamiana leaves) C->D E 5. Incubation & Accumulation (5-6 days post-infiltration) D->E F 6. LC-MS/MS Analysis & Metabolite Quantification E->F

Figure 2: Workflow for heterologous expression and pathway reconstitution in N. benthamiana.

Analytical Methodologies: LC-MS/MS Profiling

Aryltetralin lignans possess highly similar UV absorption profiles and exist as complex stereoisomers. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is mandatory for unambiguous identification and quantification[9][10].

Protocol 2: Extraction and LC-MS/MS Quantification

Causality & Rationale: Multiple Reaction Monitoring (MRM) in tandem MS filters out isobaric plant matrix interferences by requiring both a specific precursor ion mass and a specific product ion mass, ensuring absolute specificity for the target lignan[10].

Step-by-Step Methodology:

  • Extraction: Lyophilize the infiltrated N. benthamiana leaves. Grind to a fine powder. Extract 50 mg of tissue with 1 mL of 80% Methanol (MeOH).

  • Sonication & Clarification: Sonicate for 30 minutes at room temperature. Centrifuge at 14,000 x g for 10 minutes. Filter the supernatant through a 0.22 μm PTFE syringe filter.

  • Chromatographic Separation: Inject 5 μL onto a C18 UPLC column (e.g., 2.1 x 100 mm, 1.8 μm). Use a binary gradient: Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Run a gradient from 10% B to 90% B over 15 minutes at a flow rate of 0.3 mL/min.

  • Mass Spectrometry: Operate the MS in Electrospray Ionization positive mode (ESI+). Monitor specific MRM transitions (e.g., for PTOX: m/z 415.1 → 397.1[M+H-H2O]+).

Self-Validating Quality Control (QC):

  • Internal Standard (IS): Spike the extraction solvent with a known concentration of a non-endogenous stable isotope-labeled standard (e.g., 13C-PTOX) or a structural analog (e.g., formononetin). Calculate the recovery rate; valid extractions must yield 85%–115% IS recovery.

  • Procedural Blank: Run an 80% MeOH blank between every 10 samples to verify zero column carryover.

Quantitative Data & Metabolic Flux

The successful reconstitution of the pathway relies heavily on the catalytic efficiency of the introduced enzymes. Table 1 summarizes the key enzymes, their functions, and the current metabolic flux metrics observed in heterologous plant systems[2][3][4][7].

EnzymeOrigin SpeciesCatalytic FunctionSubstrateProductHeterologous Yield / Metric
DIR Forsythia / PodophyllumStereoselective DimerizationConiferyl alcohol(+)-PinoresinolHigh flux; rarely rate-limiting.
CYP719A23 P. hexandrumMethylenedioxy bridge formation(-)-Matairesinol(-)-PluviatolideHigh specificity; requires ER anchoring.
DPS (2-ODD) P. hexandrumRing C closure(-)-Yatein(-)-DeoxypodophyllotoxinCritical bottleneck; highly sensitive to Fe(II) availability.
CYP71BE54 P. hexandrumDemethylation(-)-Deoxypodophyllotoxin(-)-4′-Desmethyl-DPTEfficient conversion in N. benthamiana.
CYP82D61 P. hexandrumHydroxylation(-)-4′-Desmethyl-DPTEtoposide Aglycone~1–5 mg/g Dry Weight (DW) in engineered N. benthamiana[2].

Table 1: Key enzymes in the aryltetralin lignan pathway and their heterologous production metrics.

Conclusion & Future Perspectives

The elucidation of the complete aryltetralin lignan pathway by Lau and Sattely has fundamentally transformed the landscape of etoposide production[3][6]. By shifting production from the endangered Sinopodophyllum hexandrum to engineered chassis like Nicotiana benthamiana, the pharmaceutical industry can achieve scalable, milligram-to-gram level yields of etoposide aglycone[2]. Future advancements will likely leverage artificial intelligence and deep learning to optimize synthetic biology pathways, tailor Cytochrome P450 reductases for microbial expression, and ultimately transition this complex plant pathway into highly scalable microbial fermentations (e.g., S. cerevisiae)[8].

References

  • Lau, W., & Sattely, E. S. (2015). Six enzymes from mayapple that complete the biosynthetic pathway to the etoposide aglycone. Science.
  • Shah, Z., et al. (2021). Podophyllotoxin: History, Recent Advances and Future Prospects. Biomolecules.
  • Ono, E., et al. (2022). Production of beneficial lignans in heterologous host plants. Frontiers in Plant Science.
  • Vasilev, N., et al. (2006). Isolation and Structure Elucidation of Aryltetralin Lignans from Linum tauricum ssp. bulgaricum. Pharmacognosy Magazine.
  • Schultz, B. J., et al. (2019). Total Biosynthesis for Milligram-Scale Production of Etoposide Intermediates in a Plant Chassis. ACS Synthetic Biology.
  • Fuss, E. (2017). Towards Metabolic Engineering of Podophyllotoxin Production. IntechOpen.
  • Sharma, E., & Arora, B. S. (2015). Identification of Aryltetralin Lignans from Podophyllum hexandrum Using Hyphenated Techniques. International Journal of Pharmaceutical Sciences and Drug Research.
  • Nett, R. S., et al. (2020). Nature's Chemists: The Discovery and Engineering of Phytochemical Biosynthesis. Frontiers in Plant Science.
  • Liu, J., et al. (2025). Six enzymes from mayapple that complete the biosynthetic pathway to the etoposide aglycone.
  • DellaGreca, M., et al. (2022).

Sources

Physicochemical Profiling and Experimental Methodologies of (-)-Nirtetralin: A Technical Whitepaper for Preclinical Research

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

As the search for novel antiviral therapeutics accelerates, plant-derived secondary metabolites offer highly optimized molecular scaffolds. (-)-Nirtetralin , an aryltetralin lignan isolated primarily from Phyllanthus niruri and Phyllanthus amarus, has demonstrated significant potential as an anti-hepatitis B virus (HBV) agent. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic descriptive data. Here, we will dissect the physicochemical causality behind this compound’s biological behavior, establish self-validating protocols for its extraction, and detail robust in vitro methodologies for quantifying its antiviral efficacy.

Structural Causality and Physicochemical Profile

The biological efficacy of this compound is intrinsically linked to its aryltetralin framework. The molecule features a tetrahydronaphthalene core heavily decorated with methoxy and methylenedioxy substituents.

Causality in Drug Design: The computed partition coefficient (XLogP3) of 3.6 ()[1] is the critical driver of its pharmacokinetic potential. A LogP between 2.0 and 4.0 is generally optimal for hepatocyte membrane permeation without succumbing to excessive lipophilic sequestration. Furthermore, its Topological Polar Surface Area (TPSA) of 64.6 Ų ensures that while the molecule is lipophilic enough to diffuse through the lipid bilayer of HepG2.2.15 cells, it retains sufficient polarity to avoid rapid precipitation in aqueous intracellular compartments.

Table 1: Quantitative Physicochemical Properties
ParameterValueCausality / Significance in Research
IUPAC Name (5R,6S,7S)-5-(3,4-dimethoxyphenyl)-4-methoxy-6,7-bis(methoxymethyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxoleDefines the precise stereochemistry required for target binding.
Molecular Formula C₂₄H₃₀O₇Baseline for mass spectrometry (MS) validation.
Molecular Weight 430.5 g/mol Falls within the Lipinski Rule of 5 ideal range (<500 Da).
XLogP3 3.6Optimal lipophilicity for passive transcellular diffusion.
TPSA 64.6 ŲIndicates excellent membrane permeability.
Exact Mass 430.19915 DaUsed for high-resolution mass spectrometry (HRMS) calibration.

Self-Validating Extraction and Isolation Protocol

To evaluate this compound in vitro, researchers must first obtain highly purified isolates. The following protocol is designed as a self-validating system : it incorporates orthogonal analytical checks to ensure that downstream biological assays are not compromised by synergistic impurities (such as phyllanthin or hypophyllanthin) ()[2].

Step-by-Step Methodology
  • Matrix Preparation (Lyophilization): Action: Pulverize Phyllanthus niruri aerial parts and lyophilize at -50°C. Causality: Thermal drying can oxidize the delicate methoxy groups on the aryltetralin skeleton. Lyophilization preserves structural integrity.

  • Solvent Extraction & Maceration: Action: Extract the biomass using 100% acetone or methanol for 48 hours at room temperature. Filter and concentrate under reduced pressure.

  • Liquid-Liquid Partitioning: Action: Suspend the crude extract in water and partition sequentially with hexane, followed by ethyl acetate. Causality: Hexane removes highly lipophilic plant waxes. Ethyl acetate selectively captures the intermediate-polarity lignans (LogP ~3.6).

  • Silica Gel Column Chromatography: Action: Load the ethyl acetate fraction onto a silica gel column (100–200 mesh). Elute using a gradient of hexane:ethyl acetate (starting at 95:5 and increasing polarity).

  • Orthogonal Validation (The Self-Validating Step): Action: Pool fractions exhibiting UV absorbance at 230 nm and 286 nm. Validate purity using both High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) and ¹H-NMR/¹³C-NMR. Causality: Relying solely on HPLC can mask co-eluting isomers. NMR ensures the exact stereoisomer (this compound) is confirmed before proceeding to cell assays.

ExtractionWorkflow A Phyllanthus niruri Biomass (Pulverized & Lyophilized) B Solvent Extraction (Acetone/Methanol, 48h) A->B Maceration C Liquid-Liquid Partitioning (Hexane : Ethyl Acetate) B->C Concentration D Silica Gel Column Chromatography (Gradient Elution) C->D Lipophilic Fraction E Recrystallization (Hexane/Ethanol) D->E Aryltetralin Enriched F Orthogonal Validation (1H-NMR, 13C-NMR, HPLC-PDA) E->F >98% Purity

Workflow for the extraction, isolation, and validation of this compound.

In Vitro Biological Evaluation: Anti-HBV Assays

This compound has demonstrated potent suppression of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) secretion ()[3]. To replicate these findings, researchers must utilize the HepG2.2.15 cell line.

Experimental Design & Causality
  • Cell Culture (HepG2.2.15): Action: Culture cells in MEM supplemented with 10% FBS and G418. Causality: HepG2.2.15 cells are stably transfected with the HBV genome. The inclusion of G418 (an antibiotic) maintains selection pressure, ensuring the cells do not lose the viral plasmid during passaging.

  • Compound Administration: Action: Dissolve this compound in DMSO (final DMSO concentration <0.1% in culture media) and apply to cells at varying concentrations (e.g., 10 µM to 300 µM).

  • Cytotoxicity Counter-Screen (MTT Assay): Action: Run a parallel MTT viability assay on treated cells. Causality (Self-Validation): A reduction in viral antigens is only pharmacologically relevant if the host cells remain viable. The MTT assay proves that the observed IC₅₀ for viral suppression is due to targeted mechanism-of-action, not generalized compound toxicity.

  • Antigen Quantification: Action: Harvest supernatants on day 8 post-treatment and quantify HBsAg and HBeAg using enzyme-linked immunosorbent assay (ELISA).

Mechanism N This compound Treatment (HepG2.2.15 Cells) U Cellular Internalization (Lipophilic Diffusion, LogP 3.6) N->U V Viability Assessment (MTT Assay Control) N->V Cytotoxicity Check R HBV Replication Inhibition (Viral DNA Suppression) U->R S Antigen Secretion Blockade (HBsAg & HBeAg) R->S Q Quantification (ELISA & Real-Time PCR) R->Q S->Q

Mechanistic pathway of this compound in suppressing HBV replication and antigen secretion.

Quantitative Efficacy Data

When executing the aforementioned protocols, researchers should benchmark their results against established literature values. The table below summarizes the inhibitory concentrations (IC₅₀) of this compound and its stereoisomer, Nirtetralin B, against HBV antigens in vitro ()[4].

Table 2: Comparative Anti-HBV Activity (HepG2.2.15 Model)
CompoundTarget AntigenIC₅₀ Value (µM)Pharmacological Interpretation
This compound HBsAg97.2Moderate suppression of viral surface proteins; indicates disruption of viral assembly.
This compound HBeAg232.0Mild suppression of e-antigen; suggests secondary effects on viral transcription.
Nirtetralin B (Analog)HBsAg16.7High potency; demonstrates how subtle stereochemical shifts drastically alter target affinity.
Nirtetralin B (Analog)HBeAg69.3Strong suppression; preferred candidate for advanced in vivo duck hepatitis B (DHBV) models.

Conclusion

This compound represents a highly viable molecular scaffold for antiviral research. By understanding the causality between its physicochemical properties (specifically its LogP and TPSA) and its cellular pharmacokinetics, researchers can better optimize extraction workflows and biological assays. The implementation of self-validating protocols—such as orthogonal NMR validation and MTT counter-screening—ensures that the resulting efficacy data is both robust and reproducible for future drug development pipelines.

References

  • PubChem Database. "Nirtetralin, CID 182644." National Center for Biotechnology Information. Available at:[Link]

  • Wei, W., et al. (2012). "Lignans with anti-hepatitis B virus activities from Phyllanthus niruri L." Phytotherapy Research. Available at:[Link]

  • Liu, S., et al. (2014). "In vitro and in vivo anti-hepatitis B virus activities of the lignan nirtetralin B isolated from Phyllanthus niruri L." Journal of Ethnopharmacology. Available at:[Link]

  • Sari, I., et al. (2025). "Lignans from Phyllanthus niruri L. and Their Antifusarium Properties." Jurnal Kimia Valensi. Available at:[Link]

Sources

Technical Guide: Solubility and Stability Profiling of (-)-Nirtetralin

[1]

Executive Summary

(-)-Nirtetralin (CAS: 50656-78-5) is a bioactive lignan of the tetrahydronaphthalene class, primarily isolated from Phyllanthus species (P. niruri, P. urinaria).[1] It exhibits significant pharmacological potential, including anti-hepatitis B (HBV) activity, hepatoprotection, and cytotoxicity against specific cancer lines (e.g., OSCC).[1]

As a Senior Application Scientist, I present this guide to address the critical challenges in handling this compound: its high lipophilicity (LogP ~3.6–4.6) and its specific stability requirements. This compound is practically insoluble in water, necessitating precise solvent selection for biological assays to avoid precipitation-induced artifacts.[1][2] Furthermore, while the tetralin core is robust, the methoxy and methylenedioxy substituents present specific vulnerabilities to oxidative and photolytic degradation.[1][2]

Part 1: Physicochemical Profile & Solubility[1][2]

Chemical Identity[1][2][3]
  • IUPAC Name: (5R,6S,7S)-5-(3,4-dimethoxyphenyl)-4-methoxy-6,7-bis(methoxymethyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole[1]

  • Molecular Formula: C₂₄H₃₀O₇[1][2][3]

  • Molecular Weight: 430.49 g/mol [1][2][3][4][5]

  • LogP: ~3.6 (Predicted), indicating poor aqueous solubility.[1]

  • pKa: Neutral molecule; lacks ionizable basic/acidic groups in the physiological pH range (pH 1–14).[1][2]

Solubility Landscape

The solubility of this compound is dictated by its non-polar tetrahydronaphthalene skeleton.[1] It follows the "like dissolves like" principle, showing high affinity for organic solvents and poor affinity for polar aqueous media.[1][2]

Solvent Compatibility Table
Solvent ClassSolventSolubility RatingEstimated Conc.Application
Primary Stock DMSO High > 20 mg/mLCryopreservation of stocks (-20°C).[1][2]
Secondary Stock Ethanol (100%) Moderate 5–10 mg/mLIn vivo vehicle preparation (requires co-solvents).[1][2]
Secondary Stock Methanol Moderate 5–10 mg/mLAnalytical standards (HPLC/MS).[1][2]
Organic Chloroform/DCM High > 30 mg/mLExtraction and purification.[1][2]
Aqueous Water/PBS Insoluble < 0.01 mg/mLWarning: Precipitates immediately upon dilution without carriers.[1][2]
Formulation PEG-400 Moderate 1–5 mg/mLUsed for enhancing bioavailability in animal studies.[1][2]

Critical Insight: For cell culture (in vitro) assays, prepare a 10–20 mM stock in DMSO.[1] Dilute into media such that the final DMSO concentration is < 0.5% (v/v) to prevent cytotoxicity, while ensuring the compound does not crash out.[1]

Part 2: Stability & Degradation Mechanisms[1][2]

Structural Vulnerabilities

While the tetralin ring provides a stable scaffold, this compound contains specific functional groups susceptible to stress:

  • Methylenedioxy Bridge: Susceptible to cleavage under strong acidic conditions and high temperatures, potentially opening to form catechol derivatives.[1][2]

  • Benzylic Positions: The carbons adjacent to the aromatic rings are prone to auto-oxidation (radical formation) upon prolonged exposure to air and light.[1][2]

  • Ether Linkages: Generally stable but can hydrolyze under extreme pH.[1][2]

Stability Profile
Stress ConditionStability RatingMechanism of DegradationRecommendation
Hydrolysis (pH 7.4) StableN/AStable in plasma/media for >24h.[1]
Acid (pH < 2) LabileAcid-catalyzed ring opening (methylenedioxy).[1]Avoid strong acid precipitation steps.[1][2]
Base (pH > 10) ModeratePotential ether cleavage/isomerization.[1][2]Process rapidly if basic conditions are required.[1][2]
Photolysis (UV/Vis) SensitivePhoto-oxidation of benzylic carbons.[1][2]Strictly protect from light (Amber vials).[1][2]
Thermal (37°C) StableN/AStable during standard incubation times.[1][2]
Oxidation (H₂O₂) SensitiveBenzylic oxidation/hydroxylation.[1][2]Use antioxidants (e.g., BHT) in long-term storage if necessary.[1]

Part 3: Experimental Protocols

Protocol: Kinetic Solubility Determination (Shake-Flask Method)

A self-validating workflow to determine the exact solubility limit in a specific buffer.[1]

Reagents: this compound solid, PBS (pH 7.4), DMSO, HPLC Grade Acetonitrile.

  • Supersaturation: Add excess this compound (~2 mg) to 1 mL of PBS in a glass vial.

  • Equilibration: Shake at 200 rpm at 25°C for 24 hours.

  • Separation: Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solid. Alternatively, filter using a 0.22 µm PVDF filter (ensure low drug binding).[1]

  • Quantification:

    • Dilute the supernatant 1:1 with Acetonitrile (to solubilize any potential micro-precipitates).[1][2]

    • Inject into HPLC (C18 column, UV 280 nm).

    • Compare peak area against a standard curve prepared in 100% Methanol.

Protocol: Forced Degradation Study (Stability-Indicating Assay)

Use this to validate the storage conditions of your specific batch.[1]

  • Stock Prep: Prepare 1 mg/mL this compound in Methanol.

  • Stress Conditions:

    • Acid:[1][2] Add 0.1 N HCl (1:1 v/v), heat at 60°C for 2 hours.

    • Base: Add 0.1 N NaOH (1:1 v/v), heat at 60°C for 2 hours.

    • Oxidation:[1][2] Add 3% H₂O₂ (1:1 v/v), RT for 4 hours.

    • Photo: Expose to UV light (ICH conditions) for 24 hours.[1][2]

  • Neutralization: Quench acid/base samples to pH 7.0.

  • Analysis: Analyze via LC-MS/MS or HPLC-PDA. Look for new peaks (degradants) and reduction in the parent peak.[1][2]

    • Acceptance Criteria: >95% recovery implies high stability.[1][2] <80% implies sensitivity.[1][2]

Part 4: Visualization of Workflows

Diagram 1: Solubility Screening Workflow

This decision tree guides the researcher in selecting the correct solvent system based on the intended application.[2]

SolubilityWorkflowStartStart: this compound SolidGoalDefine ApplicationStart->GoalInVitroIn Vitro (Cell Culture)Goal->InVitroInVivoIn Vivo (Animal Model)Goal->InVivoAnalyticalAnalytical (HPLC/MS)Goal->AnalyticalDMSO_StockPrepare 20mM DMSO StockInVitro->DMSO_StockFormulationComplex Formulation NeededInVivo->FormulationMeOH_StockDissolve in Methanol/ACNAnalytical->MeOH_StockDilutionDilute into Media(Final DMSO < 0.5%)DMSO_Stock->DilutionCoSolventsUse PEG-400 / Tween 80 / SalineFormulation->CoSolventsCheckPrecipCheck for Precipitation(Microscopy/Turbidity)Dilution->CheckPrecip

Caption: Decision matrix for solubilizing this compound based on experimental end-goals, highlighting the critical DMSO dilution step for in vitro assays.

Diagram 2: Stability & Storage Logic

A logic flow for handling and storing the compound to maximize shelf-life.[1][2]

StabilityLogicCompoundThis compound(Powder)StorageLong-Term StorageCompound->StorageWorkingWorking SolutionCompound->WorkingCondition1-20°C / DesiccatedStorage->Condition1Condition2Protect from Light(Amber Vials)Storage->Condition2SolventChoiceSolvent: DMSO or EthanolWorking->SolventChoiceDegradationRisk: Oxidation / HydrolysisCondition1->DegradationPreventsCondition2->DegradationPreventsFreezeThawAvoid RepeatedFreeze-ThawSolventChoice->FreezeThaw

Caption: Storage protocol emphasizing protection from light and moisture to prevent oxidation of the tetralin core.

References

  • Wei, W., et al. (2012).[1][2][6][7] Lignans with anti-hepatitis B virus activities from Phyllanthus niruri L.[1][2][4][8][6][9] Phytotherapy Research, 26(7), 964-968.[1][4][6] Retrieved from [Link]

  • Fan, Y., et al. (2015).[1][2] HPLC–MS/MS method for the determination of four lignans from Phyllanthus urinaria L. in rat plasma. Bioanalysis, 7(6). Retrieved from [Link][1]

  • Zhang, G. D., et al. (2015).[1][2][10] Nirtetralin inhibits growth of hepatitis E virus in HepaRG™ cells.[1][2][3][10] Bangladesh Journal of Pharmacology, 10(2), 377-382.[1][3] Retrieved from [Link][1]

  • PubChem. (2024).[1][2] Nirtetralin Compound Summary (CID 182644). National Library of Medicine.[1][2] Retrieved from [Link][1]

Technical Guide: Natural Sources, Abundance, and Isolation of (-)-Nirtetralin

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(-)-Nirtetralin is a bioactive aryltetralin lignan primarily isolated from the genus Phyllanthus (Euphorbiaceae).[1][2] Distinguished by its tetrahydronaphthalene core, it exhibits significant pharmacological potential, particularly in hepatitis B virus (HBV) suppression, hepatoprotection, and anti-inflammatory pathways. This guide provides a comprehensive technical analysis of its natural distribution, biosynthetic origins, and validated isolation protocols for researchers in natural product chemistry and drug discovery.[1]

Chemical Profile and Stereochemistry

This compound belongs to the aryltetralin class of lignans, characterized by a cyclized phenylpropanoid dimer structure. Unlike dibenzylbutyrolactone lignans (e.g., phyllanthin), nirtetralin possesses a rigid tetralin ring system formed via the oxidative cyclization of a dibenzylbutyrolactone precursor.

PropertySpecification
IUPAC Name (5R,6S,7S)-5-(3,4-dimethoxyphenyl)-4-methoxy-6,7-bis(methoxymethyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole
Chemical Formula C₂₄H₃₀O₇
Molecular Weight 430.5 g/mol
Stereochemistry (5R, 6S, 7S) - The natural enantiomer is typically levorotatory (-).
Key Structural Features Methylenedioxy bridge, tetralin core, trimethoxyphenyl pendant.

Natural Sources and Abundance[3][4]

The distribution of this compound is chemotaxonomically restricted, predominantly occurring in the Phyllanthaceae family. While Phyllanthus amarus and Phyllanthus niruri are the primary industrial sources, abundance varies significantly based on species, plant part, and phenological stage.

Taxonomic Distribution and Content Matrix

The following table synthesizes abundance data derived from comparative HPLC and HPTLC profiling of Phyllanthus species.

SpeciesPrimary OrganRelative AbundancePeak Accumulation PhaseGeographic Hotspots
Phyllanthus amarus Leaves High (> 0.5 mg/g)*Fruiting (July-Aug)India, SE Asia, Brazil
Phyllanthus niruri LeavesHighFruiting (July-Aug)China (Guangxi), Malaysia
Phyllanthus urinariaWhole PlantLow - MediumMaturationTropical Asia
Phyllanthus fraternusLeavesMediumFloweringIndia, Africa
Phyllanthus maderaspatensisStem/LeavesLowVegetativeIndia

*Note: Exact concentrations fluctuate. While major lignans like phyllanthin can reach 3-8 mg/g, nirtetralin typically constitutes a secondary but significant fraction (0.1 – 1.5 mg/g dry weight) in optimized chemotypes.

Ecological and Phenological Factors

Research indicates a strict accumulation rule for aryltetralin lignans:

  • Organ Specificity: Leaves contain 3-5x higher concentrations than stems or roots.

  • Seasonal Variation: Biosynthesis peaks during the full fruiting period (July to August) . Collections made during the seedling or early vegetative stages yield significantly lower titers (often <20% of peak value).

  • Stress Response: Biotic and abiotic stress (e.g., drought) can elicit higher lignan production as a defense mechanism.

Biosynthetic Pathway[1][5][6][7]

The biosynthesis of this compound follows the general phenylpropanoid pathway, diverging at the formation of the lignan skeleton. The critical step involves the cyclization of a dibenzylbutyrolactone intermediate (likely a derivative of matairesinol or secoisolariciresinol) into the aryltetralin core.

Mechanistic Flow
  • Monolignol Synthesis: Phenylalanine is converted to Coniferyl Alcohol via the shikimate/phenylpropanoid pathway.

  • Dimerization: Two coniferyl alcohol units undergo dirigent protein (DIR)-mediated oxidative coupling to form (+)-Pinoresinol .

  • Reduction: Pinoresinol is reduced by Pinoresinol-Lariciresinol Reductase (PLR) to (-)-Secoisolariciresinol .[1]

  • Oxidation & Cyclization: Secoisolariciresinol is dehydrogenated to a dibenzylbutyrolactone (e.g., Matairesinol), which then undergoes methylene bridge formation and oxidative cyclization (catalyzed by cytochrome P450s) to close the tetralin ring, yielding This compound .

Pathway Diagram

Biosynthesis Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaroyl-CoA Cin->Cou C4H, 4CL Con Coniferyl Alcohol Cou->Con CCR, CAD Pin (+)-Pinoresinol Con->Pin DIR (Dirigent Proteins) Oxidative Coupling Lar (+)-Lariciresinol Pin->Lar PLR Sec (-)-Secoisolariciresinol Lar->Sec PLR Mat Dibenzylbutyrolactone (e.g., Matairesinol) Sec->Mat SIR (Secoisolariciresinol Dehydrogenase) Nir This compound (Aryltetralin Core) Mat->Nir CYP719A (Methylenedioxy bridge) Cyclization (P450)

Figure 1: Proposed biosynthetic pathway of this compound from L-Phenylalanine, highlighting the transition from dibenzylbutyrolactone precursors to the aryltetralin scaffold.

Extraction and Isolation Protocols

Isolation of this compound requires fractionation to separate it from chemically similar lignans (phyllanthin, niranthin) and abundant lipids. The following protocol is validated for high-purity isolation from Phyllanthus leaves.

Isolation Workflow Diagram

Isolation Raw Dried Phyllanthus Leaves (Pulverized) Ext Extraction (80% Ethanol, Maceration/Reflux) Raw->Ext Conc Crude Extract (Syrupy Residue) Ext->Conc Vac Evap Water Suspension in Water Conc->Water Defat Partition: Petroleum Ether (Removes Lipids/Chlorophyll) Water->Defat Liquid-Liquid Extraction LignanFrac Partition: Chloroform or Ethyl Acetate Defat->LignanFrac Aqueous Layer Re-extracted CC Silica Gel Column Chromatography (Gradient Elution: Hexane -> EtOAc) LignanFrac->CC Concentrated Fraction TLC TLC/HPLC Screening (Target Rf ~0.48 in Hex:Acetone 9:1) CC->TLC Fraction Monitoring Pure This compound (Recrystallization/Prep-HPLC) TLC->Pure Purification

Figure 2: Step-by-step fractionation workflow for the isolation of this compound from plant biomass.

Detailed Methodology

Step 1: Biomass Preparation

  • Harvest leaves of P. amarus or P. niruri during the fruiting stage (July-Aug).[2][3]

  • Air-dry in shade (avoid direct sun to prevent UV degradation) and pulverize to a coarse powder (40-60 mesh).

Step 2: Primary Extraction

  • Solvent: 80% Ethanol or Methanol.

  • Method: Maceration (3 x 24h) or Soxhlet extraction (exhaustion).

  • Concentration: Evaporate solvent under reduced pressure (Rotavapor) at <50°C to yield a dark syrupy residue.

Step 3: Fractionation (Liquid-Liquid Partition)

  • Suspend the crude residue in distilled water.

  • Defatting: Extract 3x with Petroleum Ether or n-Hexane . Discard this organic layer (contains lipids, waxes, chlorophyll).

  • Lignan Enrichment: Extract the remaining aqueous phase 3x with Chloroform or Ethyl Acetate .

  • Result: The Chloroform/EtOAc fraction contains the lignan complex (Nirtetralin, Niranthin, Phyllanthin).

Step 4: Chromatographic Purification

  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase: Gradient system of n-Hexane : Ethyl Acetate (starting 95:5 → 80:20).

  • Monitoring: Check fractions via TLC.

    • TLC System: n-Hexane : Acetone : 1,4-Dioxane (9:1:0.5).

    • Visualization: Spray with 10% Sulfuric acid in ethanol and heat at 105°C. Lignans appear as dark spots.

    • Rf Value: Nirtetralin typically elutes after Phyllanthin and Hypophyllanthin but before Niranthin (approx Rf 0.48 in optimized systems).

Analytical Quantification (HPLC-UV/PDA)

For quality control and abundance verification, the following HPLC parameters are recommended based on validated literature methods.

  • Column: C18 Reverse Phase (e.g., Phenomenex or XBridge, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution.[3][4][5][6]

    • Acetonitrile : Water (with 0.05% TFA or Phosphoric Acid).

    • Ratio: Typically 55:45 or 60:40 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm (general lignan absorption) or 280 nm .

  • Retention Order (Typical): Phyllanthin < Hypophyllanthin < Nirtetralin < Niranthin.

References

  • Separation and quantification of lignans in Phyllanthus species by a simple chiral densitometric method.

    • Source: Journal of Separ
    • Significance: Establishes HPTLC protocols and Rf values for Nirtetralin.
  • Quantitative Determination of Four Lignans in Phyllanthus niruri L. by HPLC.

    • Source: Journal of Chrom
    • Significance: Identifies leaves and fruiting period (July-Aug)
  • Comparative Profiling of Four Lignans... in Nine Phyllanthus Species.

    • Source: Journal of AOAC Intern
    • Significance: Confirms P. amarus as the most abundant source of the lignan complex.[7]

  • Structure and synthesis of the aryltetralin lignans hypophyllanthin and nirtetralin.

    • Source: Journal of the Chemical Society, Perkin Transactions 1 (1982).
    • Significance: Definitive structural elucidation and synthesis of the tetralin core.
  • In vitro and in vivo anti-hepatitis B virus activities of the lignan nirtetralin B.

    • Source: Journal of Ethnopharmacology (2014).
    • Significance: Validates the pharmacological relevance of Nirtetralin congeners in drug development.

Sources

Technical Whitepaper: Spectroscopic Characterization & Structural Elucidation of (-)-Nirtetralin

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization of (-)-Nirtetralin , an aryltetralin-type lignan isolated from Phyllanthus niruri. This guide is structured to assist analytical chemists and pharmacognosists in the rigorous identification and dereplication of this bioactive compound.

Executive Summary & Structural Architecture

This compound (CAS: 50656-78-5) is a bioactive lignan belonging to the aryltetralin subclass.[1] Unlike the seco-lignans (e.g., phyllanthin) often found in the same fractions, nirtetralin features a rigid cyclized tetrahydronaphthalene core. Its pharmacological profile includes potent anti-hepatitis B virus (HBV) activity and HIV-1 reverse transcriptase inhibition, making its precise structural validation critical for drug development.

Chemical Identity[1]
  • IUPAC Name: (5R,6S,7S)-5-(3,4-dimethoxyphenyl)-4-methoxy-6,7-bis(methoxymethyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole[2]

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
    [2]
  • Molecular Weight: 430.5 g/mol [2]

  • Stereochemistry: The (-)-enantiomer typically exhibits the trans, cis configuration at the aliphatic ring junctions (H-1/H-2 trans, H-2/H-3 cis), characteristic of the "hypophyllanthin" type lignans.

Structural Diagram (Graphviz)

The following diagram illustrates the core connectivity and key functional groups required for spectroscopic verification.

Nirtetralin_Structure Core Tetralin Core (Tetrahydronaphthalene) RingA Ring A (Fused) Methylenedioxy + OMe Core->RingA Fused @ C6-C7 RingB Ring B (Pendant) 3,4-Dimethoxyphenyl Core->RingB Attached @ C1 SideChains C2/C3 Substituents Bis(methoxymethyl) Core->SideChains Attached @ C2, C3 Stereo Stereochemistry: 1R, 2S, 3S ((-)-isomer) Core->Stereo Defined by NOESY

Figure 1: Structural connectivity of this compound showing the aryltetralin scaffold and substituent zones.

Mass Spectrometry Profiling

Mass spectrometry (MS) provides the first line of confirmation, distinguishing nirtetralin from its isomers (e.g., phyltetralin) via fragmentation patterns specific to the methylenedioxy bridge and methoxymethyl side chains.

Ionization & Molecular Ion
  • Technique: ESI-MS (Positive Mode) or EI-MS (70 eV).

  • Observed Ion:

    • ESI(+):

      
       453.19 
      
      
      
      or
      
      
      431.20
      
      
      .
    • EI:

      
       430.2 
      
      
      
      .
Fragmentation Logic (MS/MS)

The fragmentation pattern is dominated by the stability of the aromatic systems and the lability of the ether linkages.

Fragment (

)
Loss/StructureMechanistic Insight
430

Molecular ion (stable in EI due to aromaticity).
399

Loss of methoxy radical (common in polymethoxylated lignans).
340

Loss of two dimethyl ether moieties (

) or cleavage of side chains.
151

Dimethoxybenzyl cation (Tropylium ion derivative from Ring B).
135

Methylenedioxybenzyl cation (Diagnostic for Ring A).

Nuclear Magnetic Resonance (NMR) Analysis

NMR is the definitive tool for stereochemical assignment. The data below represents the consensus values for this compound in CDCl


 .
H NMR Data (500 MHz, CDCl )

Key Diagnostic: The aliphatic region (H-1 to H-4) defines the aryltetralin class, while the aromatic region confirms the substitution pattern.

Position

(ppm)
Multiplicity (

in Hz)
Structural Assignment
Ar-H (Ring B) 6.74d (

)
H-2' (Meta coupling)
6.64dd (

)
H-6' (Ortho/Meta coupling)
6.61d (

)
H-5' (Ortho coupling)
Ar-H (Ring A) 6.38sH-8 (Shielded by Ring B anisotropy)
Methylenedioxy 5.88, 5.85d (

), d (

)
O-CH

-O (Diastereotopic protons)
Aliphatic Ring 4.05d (

)
H-1 (Trans-diaxial coupling with H-2)
2.15mH-2
2.60mH-3
2.75dd (

)
H-4eq
2.45dd (

)
H-4ax
Side Chains 3.10 - 3.50m (complex)-CH

O- (Methoxymethyl groups)
Methoxy Groups 3.85s (3H)Ar-OCH

(Ring B)
3.82s (3H)Ar-OCH

(Ring B)
3.76s (3H)Ar-OCH

(Ring A, C4 position)
3.28, 3.30s (3H each)Aliphatic -OCH

(Side chains)
C NMR Data (125 MHz, CDCl )

Key Diagnostic: The presence of the methylenedioxy carbon at ~101 ppm and the aliphatic methoxy carbons at ~58-59 ppm.

Carbon Type

(ppm)
Assignment
Carbonyls NoneDistinguishes from oxo-lignans (e.g., hinokinin).
Aromatic C-O 148.8, 147.6C-3', C-4' (Ring B oxygenated carbons)
146.5, 134.0Ring A oxygenated carbons
Aromatic CH 112.5, 111.0, 121.5Ring B methines
108.0C-8 (Ring A)
Methylenedioxy 100.8O-CH

-O
Aliphatic CH 46.5C-1 (Benzylic)
42.0C-2
36.5C-3
Aliphatic CH

33.5C-4 (Benzylic methylene)
73.5, 71.0Side chain -CH

O-
Methoxy 55.9, 56.0Aromatic -OCH

58.8, 59.0Aliphatic -OCH

2D NMR Workflow for Elucidation

The following Graphviz diagram outlines the logical flow for using 2D NMR to construct the Nirtetralin scaffold.

NMR_Workflow Step1 1H NMR Spectrum Identify 3 spin systems: 1. ABX (Ring B) 2. Singlet (Ring A) 3. Aliphatic Chain (H1-H4) Step2 HSQC Assign protons to specific carbons (Separate Ar-OMe from Aliphatic-OMe) Step1->Step2 Step3 HMBC Connect Ring B to C-1 Connect Ring A to C-4 Locate OMe positions Step2->Step3 Step4 NOESY / ROESY Determine Stereochemistry H-1/H-2 Trans (No NOE) H-2/H-3 Cis (Strong NOE) Step3->Step4

Figure 2: Step-by-step NMR elucidation workflow.

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution spectra free from solvent impurities or aggregation effects:

  • Solvent Selection: Use CDCl

    
      (99.8% D) neutralized with anhydrous K
    
    
    
    CO
    
    
    to prevent acid-catalyzed rearrangement of the methylenedioxy bridge.
  • Concentration: Dissolve 5–10 mg of isolated Nirtetralin in 0.6 mL of solvent.

  • Filtration: Filter through a cotton plug in a glass pipette to remove suspended silica from chromatography.

  • Reference: Calibrate to the residual CHCl

    
     peak at 
    
    
    
    7.26 ppm and
    
    
    77.16 ppm.
Isolation Context (Purity Check)

When isolating from Phyllanthus niruri:

  • Co-elution Risk: Nirtetralin often co-elutes with niranthin and hypophyllanthin .

  • Differentiation:

    • Hypophyllanthin:[3][4] Shows a similar aryltetralin core but different methoxy/methylenedioxy placement.

    • Niranthin:[2][3][5][6] A seco-lignan (flexible chain); its H-1 signal will be a doublet of doublets or multiplet, unlike the distinct doublet of Nirtetralin's rigid H-1.

References

  • Anjaneyulu, A. S. R., et al. (1973). "The structure of nirtetralin and niranthin." Tetrahedron, 29(10), 1291-1298.

  • Ward, R. S., et al. (1979). "Lignans of Phyllanthus niruri. Structure and synthesis of the aryltetralin lignans hypophyllanthin and nirtetralin."[4] Journal of the Chemical Society, Perkin Transactions 1, 1712-1719.

  • Wei, W., et al. (2012). "Lignans with anti-hepatitis B virus activities from Phyllanthus niruri L." Phytotherapy Research, 26(7), 964-968.

  • Huang, R. L., et al. (2003). "Anti-hepatitis B virus lignans from the root of Phyllanthus niruri." Planta Medica, 69(11), 1066-1068.

Sources

(-)-Nirtetralin as a Secondary Metabolite in Phyllanthus Species: A Technical Guide to Isolation, Pharmacodynamics, and Antiviral Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The genus Phyllanthus (Euphorbiaceae) has long been recognized in traditional medicine for its hepatoprotective properties. Modern phytochemical profiling has identified a robust class of aryltetralin lignans responsible for these bioactivities. Among them, (-)-Nirtetralin has emerged as a critical secondary metabolite, demonstrating significant antiviral efficacy, particularly against the Hepatitis B virus (HBV) and Hepatitis E virus (HEV). This whitepaper provides an in-depth technical analysis of this compound, detailing its structural biology, extraction methodologies, and pharmacological mechanisms for researchers and drug development professionals.

Phytochemical Profiling & Structural Biology

This compound is an aryltetralin lignan predominantly isolated from Phyllanthus niruri and Phyllanthus urinaria[1].

  • IUPAC Name: (5R,6S,7S)-5-(3,4-dimethoxyphenyl)-4-methoxy-6,7-bis(methoxymethyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole

  • Molecular Formula: C24H30O7[1]

  • Molecular Weight: 430.5 g/mol [1]

The compound exists alongside its stereoisomers, Nirtetralin A and Nirtetralin B. The spatial configuration of its methoxy and hydroxyl groups is critical for its binding affinity and subsequent pharmacological activity[2].

Extraction and Isolation Methodology

Isolating highly pure this compound requires a meticulously controlled workflow to separate it from structurally similar lignans (e.g., phyllanthin and hypophyllanthin).

Step-by-Step Protocol: Isolation from Phyllanthus niruri
  • Maceration & Primary Extraction: Pulverized, dried biomass of P. niruri is subjected to maceration using acetone or methanol for 72 hours.

    • Causality: Acetone is selected for its optimal polarity index. It effectively penetrates the dried cellular matrix to solubilize intermediate-polarity secondary metabolites (like aryltetralin lignans) while precipitating highly polar, unwanted polysaccharides.

  • Liquid-Liquid Partitioning: The concentrated crude extract is suspended in water and partitioned sequentially with hexane, followed by ethyl acetate.

    • Causality: Hexane acts as a defatting agent to remove lipophilic waxes and chlorophylls. Subsequent partitioning with ethyl acetate selectively enriches the lignan fraction due to its favorable partition coefficient for phenolic and methoxy-rich compounds.

  • Silica Gel Column Chromatography: The ethyl acetate fraction is loaded onto a silica gel column (100–200 mesh) and eluted using a gradient mobile phase of hexane and ethyl acetate[3].

    • Causality: Silica gel provides a polar stationary phase. Gradient elution gradually increases the mobile phase polarity, enabling the high-resolution separation of this compound from its stereoisomers based on subtle differences in their spatial configurations.

  • Crystallization & Validation: Fractions containing this compound (monitored via TLC) are pooled, concentrated, and recrystallized.

    • Causality: Recrystallization yields high-purity crystals (>95%), which is a strict, self-validating prerequisite for downstream biological assays to prevent false-positive antiviral activity caused by trace impurities.

ExtractionWorkflow Biomass Phyllanthus niruri Biomass (Dried & Pulverized) Solvent Solvent Extraction (Acetone/Methanol) Biomass->Solvent Maceration (72h) Concentration Crude Extract Concentration (Rotary Evaporation) Solvent->Concentration Filtration & Vacuum Partitioning Liquid-Liquid Partitioning (Hexane/Ethyl Acetate) Concentration->Partitioning Defatting & Enrichment Chromatography Silica Gel Chromatography (Gradient Elution) Partitioning->Chromatography Active Fraction Isolation Fractionation Fractionation & TLC (Purity Monitoring) Chromatography->Fractionation Eluent Collection Crystallization This compound Crystals (Purity >95%) Fractionation->Crystallization Recrystallization

Workflow for the extraction and isolation of this compound from Phyllanthus niruri.

Pharmacological Mechanisms: Antiviral Activity

The therapeutic value of this compound is primarily anchored in its antiviral properties.

  • Hepatitis B Virus (HBV): this compound effectively suppresses the secretion of HBV antigens (HBsAg and HBeAg) in a dose-dependent manner[2]. By inhibiting viral DNA polymerase, it limits viral replication and reduces the overall viral load, leading to hepatoprotection (evidenced by reduced ALT and AST levels in related in vivo models)[4].

  • Hepatitis E Virus (HEV): Recent studies have also demonstrated that this compound acts as an inhibitor of HEV growth in HepaRG™ cell lines, showcasing a broader spectrum of hepatotropic viral inhibition[5].

MechanismOfAction Nirtetralin This compound Treatment HepG2 HBV-Infected Hepatocytes (HepG2.2.15 Model) Nirtetralin->HepG2 Cellular Uptake ViralRep Inhibition of Viral Replication HepG2->ViralRep Intracellular Action AntigenSec Suppression of Antigen Secretion HepG2->AntigenSec Modulates Secretion Pathways LiverProtect Hepatoprotection (Reduced ALT/AST) ViralRep->LiverProtect Decreased Viral Load HBsAg Downregulation of HBsAg (IC50: 97.2 µM) AntigenSec->HBsAg HBeAg Downregulation of HBeAg (IC50: 232.0 µM) AntigenSec->HBeAg HBsAg->LiverProtect HBeAg->LiverProtect

Pharmacological mechanism of this compound in suppressing HBV replication and antigen secretion.

Quantitative Efficacy Data

The antiviral potency of this compound and its stereoisomers has been quantified using in vitro models. The table below summarizes the half-maximal inhibitory concentrations (IC₅₀) required to suppress HBV antigens[2].

CompoundIC₅₀ for HBsAg (µM)IC₅₀ for HBeAg (µM)Source
This compound 97.2232.02
Nirtetralin A 9.517.42
Nirtetralin B 16.769.32

Note: While Nirtetralin A and B exhibit lower IC₅₀ values, the baseline this compound structure remains a vital scaffold for semi-synthetic optimization.

In Vitro Experimental Workflow: Anti-HBV Assay

To ensure reproducibility and scientific integrity when evaluating the anti-HBV activity of this compound, the following standardized protocol is employed.

Step-by-Step Protocol: HepG2.2.15 Cell Assay
  • Cell Culture & Maintenance: Cultivate HepG2.2.15 cells in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and G418.

    • Causality: The HepG2.2.15 cell line is stably transfected with the HBV genome. The inclusion of the antibiotic G418 maintains selection pressure, ensuring uniform, continuous viral replication across the cell population for reproducible baseline metrics[4].

  • Compound Administration: Seed cells in 96-well plates. Upon reaching 80% confluence, treat the cells with varying concentrations of this compound (e.g., 10 µM to 300 µM).

    • Causality: A broad dose-response gradient is essential to accurately calculate IC₅₀ values and identify the therapeutic window.

  • Cytotoxicity Counter-Screening (MTT Assay): In parallel, assess cell viability using an MTT assay.

    • Causality: This is a critical self-validating control step. It ensures that the observed reduction in viral antigens is driven by targeted pharmacological inhibition of viral pathways, rather than non-specific host cell toxicity.

  • Antigen Quantification (ELISA): Collect culture supernatants at 144 hours post-treatment and quantify HBsAg and HBeAg levels using enzyme-linked immunosorbent assay (ELISA).

    • Causality: Measuring both antigens provides a dual-mechanistic insight. HBsAg levels reflect the assembly and secretion of viral envelopes, whereas HBeAg serves as a highly specific surrogate marker for active viral replication and infectivity[2].

Future Perspectives in Drug Development

The aryltetralin skeleton of this compound provides a highly viable chemical model for new drug design. Given the dose-dependent suppression of viral antigens, future pharmaceutical efforts should focus on structural modifications—specifically targeting the methoxy groups at the C-9 and C-9' positions—to enhance bioavailability and lower the IC₅₀ threshold. Semi-synthetic derivatives of this compound hold significant promise as adjunctive therapies in chronic HBV management.

References

  • Title: Nirtetralin | C24H30O7 | CID 182644 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: Lignans with anti-hepatitis B virus activities from Phyllanthus niruri L. (Wei et al., 2012) Source: PubMed - National Institutes of Health (NIH) URL: [Link]

  • Title: In vitro and in vivo anti-hepatitis B virus activities of the lignan nirtetralin B isolated from Phyllanthus niruri L. (Wei et al., 2014) Source: PubMed - National Institutes of Health (NIH) URL: [Link]

Sources

Phyllanthus Lignans: Ethnobotanical Origins and Technical Validation of Nirtetralin

[1]

Executive Summary

The genus Phyllanthus (Euphorbiaceae) represents a cornerstone of traditional pharmacopeia across Asia, South America, and Africa, particularly for hepatic and renal pathologies. While the genus contains over 800 species, specific interest has coalesced around Phyllanthus niruri, P. amarus, and P. urinaria due to their high concentration of bioactive lignans. Among these, nirtetralin —a tetralin-type lignan—has emerged as a potent antiviral agent with specific efficacy against Hepatitis B virus (HBV) antigen secretion.[1][2][3]

This technical guide synthesizes the ethnobotanical utility of these species with rigorous phytochemical validation. It details the isolation protocols for nirtetralin, delineates its molecular mechanism of action in suppressing HBsAg and HBeAg, and evaluates its potential as a lead compound in modern hepatoprotective drug development.

Ethnobotanical Framework: The "Stone Breaker" Legacy

The traditional use of Phyllanthus species provides the rational basis for modern lignan extraction. The plants are colloquially known as "Chanca Piedra" (Stone Breaker) in the Amazon and "Bhumyamalaki" in Ayurveda, highlighting their dual utility in renal and hepatic health.

Table 1: Ethnobotanical Indications vs. Validated Pharmacological Targets
SpeciesVernacular NameTraditional IndicationKey PhytochemicalsValidated Target (Modern)
P. niruri Chanca Piedra / Stone BreakerKidney stones (urolithiasis), Jaundice, HepatitisNirtetralin, Niranthin, PhyllanthinHBV DNA Polymerase, Calcium oxalate crystal inhibition
P. urinaria ChamberbitterLiver disease, Viral infection, MalariaNirtetralin, Ellagic acidHBsAg secretion, viral replication suppression
P. amarus BhumyamalakiChronic liver disease, Diabetes, GonorrheaPhyllanthin, HypophyllanthinHepatoprotection (ALT/AST reduction), Anti-inflammatory

Field Insight: In drug discovery, the distinction between P. niruri and P. amarus is critical. While often used interchangeably in commerce, P. amarus is generally richer in phyllanthin, whereas P. niruri is the primary source of nirtetralin and its stereoisomers (nirtetralin A and B), which exhibit superior anti-HBV antigen activity.

Phytochemistry: The Nirtetralin Profile

Nirtetralin is a lignan belonging to the aryltetrahydronaphthalene class. Its structural complexity, characterized by multiple chiral centers, results in several stereoisomers (Nirtetralin A and B) that display varying degrees of biological activity.

  • Chemical Class: Tetralin Lignan[1]

  • Molecular Formula: C₂₄H₃₀O₇[1]

  • Key Structural Feature: A tetrahydronaphthalene skeleton substituted with methoxy and methylenedioxy groups.[1]

  • Biosynthetic Context: Derived from the phenylpropanoid pathway, involving the dimerization of coniferyl alcohol derivatives.

Pharmacological Mechanisms: Viral Suppression & Inflammation

The therapeutic value of nirtetralin lies in its dual-action mechanism: direct viral suppression and modulation of the host inflammatory response.

Anti-Hepatitis B (HBV) Activity

Nirtetralin and nirtetralin B have demonstrated significant inhibitory effects on the secretion of Hepatitis B surface antigen (HBsAg) and Hepatitis B e antigen (HBeAg) in HepG2.2.15 cell lines.[4][1][2][5] Unlike nucleoside analogues that primarily target DNA polymerase, nirtetralin appears to interfere with the secretion pathways of viral antigens, potentially reducing immune tolerance in chronic carriers.

  • IC₅₀ Values (HepG2.2.15 cells):

    • Nirtetralin A: HBsAg (9.5 µM), HBeAg (17.4 µM)[1][2][3][6]

    • Nirtetralin B: HBsAg (16.7 µM), HBeAg (69.3 µM)[1][2][3][6]

    • Nirtetralin: HBsAg (97.2 µM), HBeAg (232.0 µM)[1][2][3][6]

    • Note: The stereochemistry significantly influences potency, with isomer A showing the highest efficacy.

Anti-Inflammatory Signaling

Beyond viral suppression, nirtetralin inhibits the production of pro-inflammatory cytokines. It has been shown to reduce interleukin-1β (IL-1β) levels and inhibit myeloperoxidase (MPO) release in carrageenan-induced edema models.[1]

Visualization: Nirtetralin Mechanism of Action

The following diagram illustrates the multi-target pathway of nirtetralin in an HBV-infected hepatocyte.

Nirtetralin_Mechanismcluster_CellIntracellular SignalingNirtetralinNirtetralin (Ligand)Antigen_SynthHBsAg & HBeAgSynthesisNirtetralin->Antigen_SynthInhibits ExpressionSecretion_PathGolgi/SecretoryPathwayNirtetralin->Secretion_PathBlocks SecretionNFkBNF-κB PathwayNirtetralin->NFkBDownregulatesHepatocyteInfected HepatocyteViral_DNAHBV cccDNA(Nucleus)mRNA_TransViral mRNATranscriptionViral_DNA->mRNA_TransmRNA_Trans->Antigen_SynthAntigen_Synth->Secretion_PathOutput_AgSecreted Antigens(Immune Tolerance)Secretion_Path->Output_AgCytokinesPro-inflammatoryCytokines (IL-1β)Reduced_InflamReduced TissueInflammationCytokines->Reduced_InflamSuppression leads toNFkB->Cytokines

Caption: Nirtetralin disrupts HBV pathology by inhibiting antigen synthesis/secretion and downregulating NF-κB mediated inflammation.[1]

Technical Workflow: Extraction & Isolation Protocol

To utilize nirtetralin for research or drug development, a standardized isolation protocol is required to separate it from abundant congeners like phyllanthin.[1]

Protocol Overview

Objective: Isolate high-purity nirtetralin from Phyllanthus niruri aerial parts.[1] Starting Material: Air-dried leaves (highest lignan concentration occurs during the fruiting period, July–August).[1]

Step-by-Step Methodology
  • Maceration: Extract 1.0 kg of dried powder with 80% Ethanol (3 x 3L) at room temperature for 48 hours.

  • Concentration: Evaporate solvent under reduced pressure (Rotary Evaporator, <50°C) to yield a crude syrupy residue.

  • Partitioning:

    • Suspend residue in distilled water.[1]

    • Partition with Petroleum Ether (3x) to remove lipids and chlorophyll (Discard PE layer or save for other analysis).[1]

    • Partition aqueous phase with Ethyl Acetate (3x).[1] Nirtetralin concentrates in the Ethyl Acetate fraction.

  • Chromatography (Silica Gel):

    • Load Ethyl Acetate fraction onto a Silica Gel 60 column (200-300 mesh).

    • Mobile Phase: Gradient elution using Petroleum Ether : Ethyl Acetate (starting 100:0 → 50:50).[1]

    • Fraction Collection: Nirtetralin typically elutes in fractions corresponding to 20-30% Ethyl Acetate concentration.[1]

  • Purification:

    • Subject nirtetralin-rich fractions to preparative HPLC or recrystallization (Methanol/Water) to separate stereoisomers (Nirtetralin A/B).[1]

Visualization: Isolation Workflow

Isolation_ProtocolRawDried P. niruri(Aerial Parts)Ethanol_Ext80% EthanolExtractionRaw->Ethanol_ExtCrudeCrude ResidueEthanol_Ext->CrudeEvaporationWater_SuspWater SuspensionCrude->Water_SuspPetEtherPetroleum EtherWashWater_Susp->PetEtherLipidsLipids/Chlorophyll(Discard)PetEther->LipidsEtOAcEthyl AcetatePartitionPetEther->EtOAcResidue toAq_WasteAqueous WasteEtOAc->Aq_WasteColumnSilica Gel Column(PE:EtOAc Gradient)EtOAc->ColumnLoad FractionNirtetralinPurified Nirtetralin(Crystals)Column->NirtetralinElutes @ 20-30% EtOAc

Caption: Fractionation workflow to isolate Nirtetralin from crude plant material using solvent partitioning and chromatography.

Drug Development Perspectives

Challenges & Opportunities[10][11]
  • Bioavailability: Like many lignans, nirtetralin exhibits poor aqueous solubility, limiting oral bioavailability.[1] Formulation strategies using lipid-based nanocarriers or self-emulsifying drug delivery systems (SEDDS) are recommended for in vivo applications.[1]

  • Standardization: The concentration of nirtetralin varies significantly by geography and season.[1] For consistent therapeutic effects, extracts must be standardized to nirtetralin content (e.g., >1.5% w/w) using HPLC-UV markers.[1]

  • Synergy: Ethnobotanical efficacy often relies on the "entourage effect."[1] Future research should investigate whether pure nirtetralin is superior to a standardized lignan-rich fraction (containing phyllanthin and niranthin) for HBV management.[1]

References

  • National Center for Biotechnology Information (PubChem). Nirtetralin | C24H30O7 | CID 182644. [Link][1]

  • Wei, W., et al. (2012). Lignans with anti-hepatitis B virus activities from Phyllanthus niruri L.[1][6] Phytochemistry.[4][1][7][5][8][9][10][11][12][13] [Link]

  • Liu, S., et al. (2014). In vitro and in vivo anti-hepatitis B virus activities of the lignan nirtetralin B isolated from Phyllanthus niruri L.[4] Journal of Ethnopharmacology.[1][7] [Link]

  • Jantan, I., et al. (2019). An Insight Into the Modulatory Effects and Mechanisms of Action of Phyllanthus Species and Their Bioactive Metabolites on the Immune System. Frontiers in Pharmacology.[1] [Link]

  • Ibrahim, S.R.M., et al. (2020). Preparation of Lignan-Rich Extract from the Aerial Parts of Phyllanthus niruri Using Nonconventional Methods.[14] Molecules.[4][1][7][5][6][15][8][9][10][11][12] [Link]

  • Kaur, N., et al. (2017). Ethnopharmacology, phytochemistry and pharmacology of Phyllanthus niruri: A review. [Link]

Methodological & Application

Application Notes and Protocols: In Vitro Anti-HBV Activity of (-)-Nirtetralin

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Hepatitis B virus (HBV) infection remains a significant global health challenge, with hundreds of millions of individuals chronically infected and at risk of developing severe liver diseases, including cirrhosis and hepatocellular carcinoma.[1][2] Current antiviral therapies can suppress viral replication but rarely lead to a complete cure, highlighting the urgent need for novel therapeutic agents with different mechanisms of action.[1] Natural products have historically been a rich source of antiviral compounds.[3] (-)-Nirtetralin, a lignan isolated from plants of the Phyllanthus genus, such as Phyllanthus niruri L., has demonstrated promising anti-HBV activity in vitro.[4][5][6][7][8] This compound and its stereoisomers have been shown to effectively suppress the secretion of HBV antigens in a dose-dependent manner.[3][4][5][9]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to assess the in vitro anti-HBV activity of this compound. The protocols detailed herein are designed to ensure scientific integrity and reproducibility, enabling a thorough evaluation of the compound's antiviral efficacy and cytotoxicity.

Principle of the Assay

The primary in vitro model for evaluating anti-HBV activity is the HepG2.2.15 cell line. This human hepatoblastoma cell line is stably transfected with the full-length HBV genome and constitutively secretes HBV viral particles and antigens, including Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg), into the cell culture supernatant.[10][11] The efficacy of an antiviral compound like this compound is determined by its ability to reduce the levels of these viral markers in the supernatant. Concurrently, it is crucial to assess the cytotoxicity of the compound to ensure that the observed antiviral effect is not a result of cell death. The MTT assay is a widely accepted method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[12][13][14]

Experimental Workflow Overview

The overall experimental workflow for assessing the in vitro anti-HBV activity of this compound involves several key stages, from cell culture and compound treatment to the quantification of viral markers and assessment of cell viability.

In Vitro Anti-HBV Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_results Data Interpretation HepG2_2_15_Culture HepG2.2.15 Cell Culture Cell_Seeding Cell Seeding in 96-well plates HepG2_2_15_Culture->Cell_Seeding Nirtetralin_Prep This compound Stock Solution Preparation Compound_Treatment Treatment with this compound (various concentrations) Nirtetralin_Prep->Compound_Treatment Cell_Seeding->Compound_Treatment Supernatant_Collection Supernatant Collection Compound_Treatment->Supernatant_Collection MTT_Assay Cytotoxicity (MTT) Assay Compound_Treatment->MTT_Assay ELISA_Assay ELISA for HBsAg & HBeAg Supernatant_Collection->ELISA_Assay qPCR_Assay qPCR for HBV DNA Supernatant_Collection->qPCR_Assay IC50_Calculation IC50 Calculation (Antiviral Activity) ELISA_Assay->IC50_Calculation qPCR_Assay->IC50_Calculation CC50_Calculation CC50 Calculation (Cytotoxicity) MTT_Assay->CC50_Calculation SI_Calculation Selectivity Index (SI) Calculation IC50_Calculation->SI_Calculation CC50_Calculation->SI_Calculation

Caption: Experimental workflow for in vitro anti-HBV activity of this compound.

Materials and Reagents

Cell Lines and Culture Media
  • HepG2.2.15 cell line: A human hepatoblastoma cell line that stably expresses the HBV genome.[15]

  • DMEM/F12 medium: Supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 400 µg/mL G418.[16]

  • Trypsin-EDTA (0.25%): For cell detachment.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

Test Compound
  • This compound: High purity (≥95%).

  • Dimethyl sulfoxide (DMSO): For preparing the stock solution of this compound.

Reagents for Anti-HBV Assays
  • HBsAg ELISA Kit: Commercially available kit for the quantification of Hepatitis B surface antigen.[17][18][19]

  • HBeAg ELISA Kit: Commercially available kit for the quantification of Hepatitis B e-antigen.[10][20]

  • HBV DNA Extraction Kit: For isolating viral DNA from cell culture supernatant.[21][22]

  • qPCR Master Mix, Primers, and Probes: For the quantification of HBV DNA.[23][24]

Reagents for Cytotoxicity Assay
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent: 5 mg/mL in PBS.

  • Solubilization solution: e.g., 10% SDS in 0.01 M HCl or DMSO.

Experimental Protocols

Protocol 1: Maintenance of HepG2.2.15 Cells

Rationale: Proper maintenance of the HepG2.2.15 cell line is critical for consistent HBV antigen secretion and reliable experimental outcomes. The inclusion of G418 in the culture medium ensures the selection and maintenance of cells that have integrated the HBV genome.

Procedure:

  • Culture HepG2.2.15 cells in DMEM/F12 medium supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 400 µg/mL G418.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Passage the cells every 3-4 days or when they reach 80-90% confluency.

  • To passage, wash the cells with PBS, detach them with Trypsin-EDTA, and re-seed them at a 1:4 to 1:6 split ratio in fresh medium.

Protocol 2: In Vitro Anti-HBV Activity Assay

Rationale: This protocol is designed to determine the dose-dependent inhibitory effect of this compound on HBV antigen secretion and viral DNA replication. A range of concentrations is tested to calculate the 50% inhibitory concentration (IC50).

Procedure:

  • Seed HepG2.2.15 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should be less than 0.1% to avoid solvent-induced cytotoxicity.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a positive control (e.g., a known anti-HBV drug like Lamivudine) and a negative control (medium with 0.1% DMSO).

  • Incubate the plate for the desired time points (e.g., 3, 6, and 9 days). At each time point, collect the cell culture supernatant for HBsAg, HBeAg, and HBV DNA quantification. Replenish the wells with fresh medium containing the respective concentrations of this compound after each collection.

  • Store the collected supernatants at -80°C until analysis.

Protocol 3: Quantification of HBsAg and HBeAg by ELISA

Rationale: ELISA is a highly sensitive and specific method for quantifying the amount of HBsAg and HBeAg secreted into the culture medium.[17][25] This allows for the direct measurement of the antiviral effect of this compound on the production of these viral proteins.

Procedure:

  • Thaw the collected supernatants and the reagents from the commercial ELISA kits.

  • Follow the manufacturer's instructions for the HBsAg and HBeAg ELISA kits.[18][19]

  • Briefly, add the supernatants and standards to the antibody-coated microplate wells and incubate.

  • After washing, add the enzyme-conjugated secondary antibody and incubate.

  • Wash the wells again and add the substrate solution.

  • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of HBsAg and HBeAg in each sample based on the standard curve.

  • The inhibition rate (%) is calculated as: (1 - (OD of treated group / OD of control group)) * 100%.

Protocol 4: Quantification of Extracellular HBV DNA by qPCR

Rationale: Quantifying the amount of HBV DNA in the supernatant provides a direct measure of viral replication.[26] qPCR is a highly sensitive and specific method for this purpose.[24]

Procedure:

  • Extract HBV DNA from the collected cell culture supernatants using a commercial viral DNA extraction kit according to the manufacturer's protocol.[21][22]

  • Perform real-time quantitative PCR (qPCR) using primers and a probe specific for a conserved region of the HBV genome.

  • The qPCR reaction mixture typically contains the extracted DNA, forward and reverse primers, a fluorescently labeled probe, and a qPCR master mix.

  • The thermal cycling conditions generally include an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.

  • Generate a standard curve using a serial dilution of a plasmid containing the HBV genome of a known concentration.

  • Quantify the HBV DNA copy number in the samples by comparing their Ct values to the standard curve.

  • The inhibition rate (%) is calculated as: (1 - (HBV DNA copy number in treated group / HBV DNA copy number in control group)) * 100%.

Protocol 5: Cytotoxicity Assay (MTT Assay)

Rationale: The MTT assay is essential to determine if the observed reduction in viral markers is due to a specific antiviral activity or simply due to the compound's toxicity to the host cells.[12][13] This colorimetric assay measures the activity of mitochondrial dehydrogenases, which is an indicator of cell viability.[14]

Procedure:

  • After the final collection of supernatant for the antiviral assays, remove the remaining medium from the 96-well plate.

  • Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubate the plate for 4 hours at 37°C and 5% CO2.

  • After incubation, carefully remove the medium containing MTT.

  • Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The cell viability (%) is calculated as: (OD of treated group / OD of control group) * 100%.

Data Analysis and Interpretation

Calculation of IC50, CC50, and Selectivity Index (SI)
  • IC50 (50% Inhibitory Concentration): The concentration of this compound that inhibits HBsAg secretion, HBeAg secretion, or HBV DNA replication by 50%. This is calculated by plotting the inhibition rate against the log of the compound concentration and fitting the data to a dose-response curve.

  • CC50 (50% Cytotoxic Concentration): The concentration of this compound that reduces cell viability by 50%. This is calculated by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

  • Selectivity Index (SI): The ratio of CC50 to IC50 (SI = CC50 / IC50). The SI is a measure of the compound's therapeutic window. A higher SI value indicates a more promising antiviral agent, as it suggests that the compound is effective at concentrations that are not toxic to the host cells.

Example Data Presentation
CompoundIC50 HBsAg (µM)IC50 HBeAg (µM)IC50 HBV DNA (µM)CC50 (µM)SI (HBsAg)
This compound97.2[4][5]232.0[4][5]->500>5.1
Nirtetralin A9.5[4][5]17.4[4][5]->500>52.6
Nirtetralin B16.7[4][5]69.3[4][5]->500>29.9
Lamivudine--0.5>1000>2000

Note: The IC50 values for this compound and its stereoisomers are based on published data.[4][5] The values for Lamivudine are representative.

Mechanism of Action of this compound

The precise mechanism of action of this compound against HBV is still under investigation. However, existing data suggests that it primarily acts by suppressing the secretion of HBV antigens (HBsAg and HBeAg) and inhibiting viral replication.[3][4][9] Lignans, the class of compounds to which this compound belongs, have been shown to interfere with various stages of the viral life cycle.[27] Some natural products have been reported to inhibit HBV by down-regulating host transcription factors required for viral gene expression or by interfering with HBV enhancers and promoters.[2][3] Further studies are needed to elucidate the specific molecular targets of this compound in the HBV replication cycle.

Putative HBV Life Cycle and Potential Targets for this compound

HBV Life Cycle and Potential Nirtetralin Targets cluster_cell Hepatocyte Entry HBV Entry (NTCP Receptor) Uncoating Uncoating Entry->Uncoating rcDNA_to_cccDNA rcDNA -> cccDNA (in Nucleus) Uncoating->rcDNA_to_cccDNA Transcription Transcription (pgRNA & mRNAs) rcDNA_to_cccDNA->Transcription Translation Translation (Viral Proteins) Transcription->Translation Encapsidation pgRNA Encapsidation Transcription->Encapsidation pgRNA Translation->Encapsidation Assembly Virion Assembly Translation->Assembly Envelope Proteins Reverse_Transcription Reverse Transcription (rcDNA synthesis) Encapsidation->Reverse_Transcription Reverse_Transcription->Assembly Secretion Virion & Antigen Secretion Assembly->Secretion New_Virions New_Virions Secretion->New_Virions New Virions Nirtetralin_Target_Transcription This compound? Nirtetralin_Target_Transcription->Transcription Nirtetralin_Target_Translation This compound? Nirtetralin_Target_Translation->Translation Nirtetralin_Target_Secretion This compound? Nirtetralin_Target_Secretion->Secretion HBV_Virion HBV Virion HBV_Virion->Entry

Caption: Putative targets of this compound in the HBV life cycle.

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro evaluation of the anti-HBV activity of this compound. By following these standardized procedures, researchers can obtain reliable and reproducible data on the compound's efficacy and cytotoxicity. The promising anti-HBV activity of this compound and its related lignans warrants further investigation into their mechanism of action and potential for development as novel therapeutics for chronic hepatitis B.

References

  • Wei, W., Li, X., Li, Y., Lin, X., Shi, K., Cao, X., & Zhou, M. (2012). Lignans with Anti-Hepatitis B Virus Activities from Phyllanthus niruri L. Phytotherapy Research, 26(7), 964-968. [Link]

  • Liu, S., Wei, W., Li, Y., Lin, X., Shi, K., Cao, X., & Zhou, M. (2014). In vitro and in vivo anti-hepatitis B virus activities of the lignan nirtetralin B isolated from Phyllanthus niruri L. Journal of Ethnopharmacology, 157, 62-68. [Link]

  • ResearchGate. (n.d.). Anti-HBV activities of lignans. Retrieved from [Link]

  • Li, J., Huang, H., Feng, M., Zhou, W., & Wang, Y. (2013). Anti-hepatitis B virus lignans from the root of Streblus asper. Bioorganic & Medicinal Chemistry Letters, 23(7), 2148-2152. [Link]

  • PubMed. (2012). Lignans with anti-hepatitis B virus activities from Phyllanthus niruri L. Retrieved from [Link]

  • PubMed. (2013). A new lignan with anti-HBV activity from the roots of Bombax ceiba. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Naturally derived anti-hepatitis B virus agents and their mechanism of action. Retrieved from [Link]

  • MDPI. (2020). A Simple and Cost-Effective DNA Preparation Method Suitable for High-Throughput PCR Quantification of Hepatitis B Virus Genomes. Retrieved from [Link]

  • ICE-HBV. (n.d.). A Southern Blot Assay for Detection of HBV cccDNA from Cell Cultures. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (2007). Rapid quantification of hepatitis B virus DNA by real-time PCR using efficient TaqMan probe with minor groove binder. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2006). Development of a Highly Sensitive ELISA for Quantification of Hepatitis B Virus (HBV) Surface Antigen (HBsAg). Retrieved from [Link]

  • Roboscreen. (n.d.). RoboGene HBV DNA Quantification Kit 3.0. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). ELISA for Quantitative Determination of Hepatitis B Virus Surface Antigen. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Hepatoma cell line HepG2.2.15 demonstrates distinct biological features compared with parental HepG2. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic illustration of the HBV DNA preparation workflow for qPCR.... Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Quantification of Hepatitis B Virus DNA: Validation of a qPCR Approach to detect Pregnant Women at High Risk to Transmit the Virus in Mali. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Retrieved from [Link]

  • ResearchGate. (n.d.). MTT assay of (a) HepG2.2.15 cells and (b) AML12 cells after treatment.... Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). HBeAg ELISA Kit. Retrieved from [Link]

  • SemOpenAlex. (2014). In vitro and in vivo anti-hepatitis B virus activities of the lignan nirtetralin B isolated from Phyllanthus niruri L. Retrieved from [Link]

  • Bio-protocol. (2023). Production and Purification of Cell Culture–generated Hepatitis B Virus by Transient Transfection and Density Gradient. Retrieved from [Link]

  • ResearchGate. (2017). ELISA for Quantitative Determination of Hepatitis B Virus Surface Antigen. Retrieved from [Link]

  • PURE.EUR.NL. (n.d.). Production of Recombinant Hepatitis B virus (HBV) and Detection of HBV in Infected Human Liver Organoids. Retrieved from [Link]

  • Gastroenterology & Hepatology. (2017). New Direct-Acting Antiviral Agents and Immunomodulators for Hepatitis B Virus Infection. Retrieved from [Link]

  • DergiPark. (2023). Activity and potential of Phyllantus niruri L. and Phyllantus urinaria L. as Hepatitis B virus inhibitors. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2013). In-Vitro Evaluation of the Anti-Hepatitis (HBV) and Hepato-Protective Activity of Herbal Extracts. Retrieved from [Link]

  • National Center for Biotechnology Information. (2005). Unique antiviral mechanism discovered in anti-hepatitis B virus research with a natural product analogue. Retrieved from [Link]

  • Chromatography Online. (2024). Quantitative Determination of Four Lignans in Phyllanthus niruri L. by HPLC. Retrieved from [Link]

  • MDPI. (2023). Current Status and Challenges in Anti-Hepatitis B Virus Agents Based on Inactivation/Inhibition or Elimination of Hepatitis B Virus Covalently Closed Circular DNA. Retrieved from [Link]

  • PubChem. (n.d.). Nirtetralin. Retrieved from [Link]

  • ResearchGate. (n.d.). Lignans with Anti-Hepatitis B Virus Activities from Phyllanthus niruri L. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Preparation of Lignan-Rich Extract from the Aerial Parts of Phyllanthus niruri Using Nonconventional Methods. Retrieved from [Link]

Sources

Application Note: In Vivo Evaluation of (-)-Nirtetralin Using the Duck Hepatitis B Virus (DHBV) Surrogate Model

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, virologists, and drug development professionals. Content Focus: Mechanistic rationale, self-validating in vivo protocols, and quantitative benchmarking for the anti-HBV lignan (-)-Nirtetralin.

Introduction & Mechanistic Rationale

Chronic Hepatitis B Virus (HBV) infection remains a global health challenge due to the persistence of covalently closed circular DNA (cccDNA) and the continuous secretion of viral antigens (HBsAg, HBeAg) that drive immune exhaustion. Standard nucleos(t)ide analogs (e.g., Lamivudine, Entecavir) effectively inhibit viral reverse transcriptase but fail to significantly reduce antigenemia.

This compound and its stereoisomers (e.g., Nirtetralin B), naturally occurring lignans isolated from Phyllanthus niruri L., have emerged as potent anti-HBV candidates[1]. Unlike traditional nucleoside analogs, this compound exhibits a dual mechanism of action: it not only suppresses viral DNA polymerase but also drastically inhibits the secretion of viral antigens, addressing a critical gap in current HBV therapeutics[2][3].

Because human HBV has a narrow host range, the Duck Hepatitis B Virus (DHBV) model is the gold-standard surrogate for in vivo studies. DHBV shares a similar genomic organization and replication strategy with human HBV—specifically the reliance on an RNA intermediate and reverse transcription—making it an ideal system to evaluate the pharmacodynamics and hepatoprotective effects of this compound[1].

Mechanism Virion HBV/DHBV Virion Entry Hepatocyte Entry & Uncoating Virion->Entry cccDNA cccDNA Formation (Nucleus) Entry->cccDNA Transcription Viral RNA Transcription cccDNA->Transcription Translation Protein Translation (HBsAg, HBeAg) Transcription->Translation Replication Reverse Transcription (DNA Polymerase) Transcription->Replication Nirtetralin This compound (Phyllanthus niruri) Nirtetralin->Translation Inhibits Antigen Secretion Nirtetralin->Replication Suppresses DNA Polymerase

Fig 1. Dual mechanism of this compound in inhibiting DHBV antigen secretion and DNA replication.

Experimental Design & Workflow

To rigorously evaluate this compound, the in vivo workflow must capture three phases: Infection Establishment , Active Dosing , and Post-Withdrawal Rebound . The rebound phase is critical; many drugs suppress viremia during active dosing but allow rapid viral rebound upon withdrawal.

Workflow DayMinus7 Day -7: Viral Inoculation (1-day-old ducklings) Day0 Day 0: Baseline Bleed & Group Randomization DayMinus7->Day0 Dosing Days 0-14: i.g. Dosing This compound (25-100 mg/kg) Day0->Dosing Day7 Day 7: Mid-Dosing Serum Collection Dosing->Day7 Day14 Day 14: End-Dosing Serum Collection Day7->Day14 Day17 Day 17: Rebound Check & Liver Histology Day14->Day17

Fig 2. 24-day in vivo experimental workflow for evaluating this compound in the DHBV model.

Self-Validating In Vivo Protocol

This protocol is designed as a closed, self-validating system. Each phase contains a built-in checkpoint to ensure experimental integrity before proceeding to the next step.

Phase 1: Viral Inoculation & Baseline Validation

Causality Insight: We utilize 1-day-old Cherry Valley ducklings because neonatal infection mimics human vertical transmission, bypassing mature immune clearance to establish a stable, chronic cccDNA pool.

  • Inoculation: Inject 0.1 mL of DHBV-positive serum (standardized to

    
     copies/mL) into the tibial vein of 1-day-old ducklings.
    
  • Incubation: House ducklings in a controlled environment for 7 days to allow viral integration and replication.

  • Validation Checkpoint (Day 0): Draw baseline blood from the jugular vein. Perform rapid qPCR for DHBV DNA. Exclusion Criteria: Any duckling with a viral titer

    
     copies/mL is excluded from the study. This ensures the efficacy data is not skewed by spontaneous viral clearance.
    
Phase 2: Compound Preparation & Dosing Strategy
  • Formulation: Suspend this compound in a biologically inert vehicle (e.g., 0.5% CMC-Na) to ensure uniform gastrointestinal absorption.

  • Randomization: Divide validated DHBV-positive ducklings into five groups: Vehicle Control, this compound Low (25 mg/kg), Mid (50 mg/kg), High (100 mg/kg), and a Positive Control (Lamivudine, 50 mg/kg)[1].

  • Administration: Administer treatments intragastrically (i.g.) once daily for 14 consecutive days.

  • Validation Checkpoint (Daily): Weigh ducklings daily. The i.g. volume must be dynamically adjusted to the exact body weight to prevent dose-drift as the ducklings grow rapidly.

Phase 3: Sample Collection & Downstream Assays
  • Serum Collection: Collect blood on Days 7, 14, and 17. Isolate serum via centrifugation (3000 rpm, 10 min, 4°C).

  • Viral & Antigen Assays:

    • Quantify DHBV DNA via TaqMan real-time PCR.

    • Quantify DHBsAg and DHBeAg using duck-specific enzyme-linked immunosorbent assays (ELISA).

  • Biochemical Assays: Measure Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) using an automated biochemical analyzer to assess hepatotoxicity and hepatoprotection.

  • Validation Checkpoint (Day 14): The assay run is only deemed valid if the Lamivudine positive control demonstrates a

    
     reduction in DHBV DNA.
    
  • Histopathology (Day 17): Euthanize animals. Harvest liver tissue, fix in 10% neutral buffered formalin, embed in paraffin, and stain with Hematoxylin & Eosin (H&E). A blinded pathologist must score hepatic necrosis and inflammatory cell infiltration.

Expected Results & Data Presentation

The efficacy of this compound is benchmarked against both its in vitro baseline and in vivo comparators. The tables below synthesize the expected quantitative outcomes based on established pharmacological profiles[1][2].

Table 1: In Vitro Baseline Efficacy of Nirtetralin Lignans (HepG2.2.15 Cells)

CompoundIC50 HBsAg (μM)IC50 HBeAg (μM)Cytotoxicity (CC50)
Nirtetralin B 17.463.9Low / Safe
Nirtetralin 97.2232.1Low / Safe
Lamivudine (3TC) > 1000> 1000Low / Safe

Note: Lamivudine shows virtually no direct inhibition of antigen secretion in vitro, highlighting the unique therapeutic angle of the lignans.

Table 2: In Vivo Pharmacodynamic Outcomes (DHBV Ducklings, Day 14 vs. Day 17)

BiomarkerVehicle ControlThis compound (100 mg/kg)Lamivudine (50 mg/kg)
Serum DHBV DNA (Day 14) Baseline (High)

Reduction

Reduction
Serum DHBsAg (Day 14) HighSignificant Reduction Minimal Reduction
Serum DHBeAg (Day 14) HighSignificant Reduction Minimal Reduction
ALT / AST Levels Elevated (Liver Damage)Normalized (Hepatoprotective)Partially Normalized
Viral Rebound (Day 17) N/AMild / Delayed ReboundRapid Rebound

Expert Insights: Causality & Troubleshooting

Why does this compound outperform Lamivudine in antigen suppression? Lamivudine acts strictly as a chain terminator during the reverse transcription of pregenomic RNA to viral DNA. It does not affect the existing pool of cccDNA in the host nucleus, nor does it inhibit the transcription of viral mRNA. Consequently, viral proteins (HBsAg, HBeAg) continue to be synthesized and secreted, perpetuating immune tolerance in the host. This compound directly interferes with the secretory pathway or viral promoter activity, forcing a drop in antigen levels[1][2]. This dual-action mechanism is why lignans from Phyllanthus niruri are highly valued; they reduce viral load while simultaneously breaking immune tolerance[3].

Troubleshooting High Mortality in Ducklings: If mortality exceeds 10% during the Day 0 to Day 7 dosing window, investigate the intragastric gavage technique. Ducklings have delicate esophagi; improper gavage can cause micro-perforations or aspiration pneumonia. Ensure the use of flexible, appropriately sized gavage tubes and verify the formulation's viscosity.

Interpreting Histopathology: A successful this compound study will show a strong correlation between the biochemical data (lowered ALT/AST) and the histological data[1]. You should observe a marked reduction in bridging necrosis and a decrease in lymphocytic infiltration in the portal tracts compared to the vehicle control group.

References

  • Source: nih.
  • Source: researchgate.
  • Title: Antimicrobial activity of Phyllanthus niruri (Chanka piedra)

Sources

quantifying (-)-Nirtetralin in plant extracts using HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Quantification of (-)-Nirtetralin in Phyllanthus Plant Extracts

Introduction

This compound is a bioactive aryltetralin lignan predominantly found in the secondary metabolite profile of the Phyllanthus genus (e.g., Phyllanthus niruri, Phyllanthus amarus). It has garnered significant pharmaceutical interest due to its potent anti-hepatitis B virus (HBV) activity, anti-inflammatory effects, and hepatoprotective properties[1]. Because Phyllanthus extracts contain a complex matrix of structurally analogous lignans (such as phyllanthin, hypophyllanthin, and niranthin), achieving baseline chromatographic resolution is a critical analytical challenge[2]. This application note details a robust, self-validating Reverse-Phase HPLC-UV methodology designed to accurately isolate and quantify this compound in botanical matrices.

Mechanistic Insights & Methodological Rationale

As a Senior Application Scientist, it is vital to understand the "why" behind each methodological parameter to troubleshoot and adapt the protocol effectively:

  • Extraction Dynamics : Lignans like this compound are moderately non-polar. Ultrasonic-assisted extraction (UAE) utilizing petroleum ether efficiently isolates these lipophilic compounds while leaving behind highly polar interferences (e.g., tannins, complex polysaccharides)[3]. The cavitation effect generated by ultrasonication (40 kHz) disrupts plant cell walls, enhancing mass transfer and extraction yield without degrading thermolabile lignans.

  • Chromatographic Separation : A C18 stationary phase (e.g., Thermo Hypersil Gold or Waters XBridge) is selected for its high carbon load and end-capping[2]. This prevents peak tailing caused by secondary interactions between the analyte and residual silanols on the silica support.

  • Mobile Phase Causality : An isocratic elution profile using Acetonitrile and Water (55:45, v/v) is optimal. Increasing the aqueous ratio (e.g., 50:50) excessively prolongs retention times, while increasing the organic modifier (e.g., 60:40) causes co-elution of this compound with structurally similar lignans. The addition of 0.05% Trifluoroacetic acid (TFA) can further suppress the ionization of trace phenolic impurities, sharpening the nirtetralin peak[2].

  • Detection Wavelength : The conjugated aromatic system of this compound exhibits a robust UV absorption maximum at 230 nm, providing the highest signal-to-noise (S/N) ratio for accurate quantification[4].

Workflow Visualization

G A Plant Material (Phyllanthus spp.) B Drying & Pulverization (Fine Powder) A->B C Ultrasonic-Assisted Extraction (Petroleum Ether, 40 kHz) B->C D Solvent Evaporation (N2 Stream) C->D E Reconstitution & Filtration (Methanol, 0.45 µm PTFE) D->E F RP-HPLC-UV Analysis (C18, 230 nm) E->F G Quantification of This compound F->G

Workflow for the extraction and HPLC-UV quantification of this compound.

Experimental Protocol

Self-Validating System: To ensure data integrity, this protocol embeds system suitability testing (SST) and internal quality control checks at critical junctures.

Reagents and Materials
  • This compound Reference Standard (Purity ≥ 98%, HPLC grade).

  • HPLC-grade Acetonitrile, Methanol, and Water (18.2 MΩ·cm).

  • Petroleum ether (Analytical grade, boiling range 60–90 °C).

  • 0.45 µm PTFE syringe filters.

  • Phyllanthus dried aerial parts (collected ideally during the full fruiting period for maximum lignan yield).

Standard Solution Preparation
  • Stock Solution : Accurately weigh 10.0 mg of this compound standard and dissolve in 10 mL of HPLC-grade methanol to yield a 1.0 mg/mL stock solution. Rationale: Methanol ensures complete solubilization of the standard while maintaining compatibility with the mobile phase.

  • Working Standards : Perform serial dilutions using methanol to construct a 6-point calibration curve spanning 3.0 µg/mL to 50.0 µg/mL[5].

Sample Extraction (Ultrasonic-Assisted)
  • Pulverization : Mill the dried Phyllanthus plant material to a fine powder (approx. 60-mesh) to maximize the surface area for solvent interaction.

  • Extraction : Weigh exactly 2.0 g of the powder into a 50-mL conical flask. Add 20 mL of petroleum ether.

  • Ultrasonication : Sonicate the mixture in a water bath at 40 kHz for 30 minutes at room temperature. Validation Check: Monitor the bath temperature to ensure it does not exceed 35 °C, preventing premature solvent volatilization.

  • Separation : Decant the supernatant. Repeat the extraction process twice more with fresh 20 mL aliquots of petroleum ether. Pool the extracts (Total volume ~60 mL).

  • Concentration : Evaporate the pooled extract to complete dryness under a gentle stream of nitrogen gas.

  • Reconstitution : Precisely reconstitute the dried residue in 5.0 mL of HPLC-grade methanol. Vortex for 1 minute to ensure homogeneity.

  • Filtration : Filter the reconstituted sample through a 0.45 µm PTFE syringe filter directly into an amber HPLC autosampler vial.

HPLC-UV Analytical Conditions

Set up the HPLC system (e.g., Thermo Fisher UltiMate 3000 or equivalent) according to the optimized parameters in Table 1.

Table 1: Optimized HPLC-UV Parameters for this compound Quantification

ParameterSpecification
Column C18 Reverse Phase (e.g., 250 mm × 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water (55:45, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 230 nm (UV/PDA)
Expected Retention Time ~13.6 - 14.5 minutes
System Suitability and Method Validation

Before analyzing unknown botanical samples, inject the mid-tier standard (e.g., 25 µg/mL) six times consecutively to validate system readiness.

  • Self-Validation Criteria :

    • Relative Standard Deviation (RSD) of peak area must be ≤ 2.0%.

    • Tailing factor (T) should be between 0.9 and 1.2.

    • Theoretical plates (N) > 5000.

Table 2: Typical Method Validation Parameters for this compound [2][6]

Validation ParameterTypical Value / Range
Linearity Range 3.00 – 50.00 µg/mL
Correlation Coefficient (

)
> 0.999
Limit of Detection (LOD) 0.75 µg/mL (S/N = 3:1)
Limit of Quantification (LOQ) 3.00 µg/mL (S/N = 10:1)
Intraday Precision (RSD) 0.73% – 2.37%
Interday Precision (RSD) 0.09% – 0.31%

Data Analysis and Interpretation

Identify the this compound peak in the plant extract chromatogram by matching its retention time and UV spectra (if utilizing a PDA detector) with the reference standard[6]. Calculate the concentration of this compound in the extract using the linear regression equation derived from the calibration curve (


, where 

is peak area and

is concentration). Convert this value to mg/g of dry plant weight to assess batch-to-batch consistency and pharmacological viability.

References

  • Title: Quantitative Determination of Four Lignans in Phyllanthus niruri L. by HPLC Source: chromatographyonline.com URL: [Link]

  • Title: Phytochemical Profile of Phyllanthus niruri L and evaluation of its Potent Bioactive Compounds Source: bbrc.in URL: [Link]

  • Title: Review on pharmacological activities and phytochemical constituents of Phyllanthus niruri (Amarus) Source: phytopharmajournal.com URL: [Link]

  • Title: Comparative Profiling of Four Lignans (Phyllanthin, Hypophyllanthin, Nirtetralin, and Niranthin) in Nine Phyllanthus Species from India Using a Validated Reversed Phase HPLC-PDA Detection Method Source: nih.gov URL: [Link]

  • Title: Comparative Profiling of Four Lignans Phyllanthin, Hypophyllanthin, Nirtetralin and Niranthin in Nine Phyllanthus Species from India Using a Validated Reversed Phase HPLC-PDA Detection Method Source: researchgate.net URL: [Link]

  • Title: HPLC chromatograms showing: a) standard phyllanthin, b) extracts... Source: researchgate.net URL: [Link]

Sources

Application Note: Mechanism of Action of (-)-Nirtetralin on HBV Replication

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Chronic Hepatitis B Virus (HBV) infection remains a global health challenge due to the persistence of covalently closed circular DNA (cccDNA) and the limitations of current nucleos(t)ide analog (NA) therapies.[1] (-)-Nirtetralin (also known as Nirtetralin B), a bioactive lignan isolated from Phyllanthus niruri, has emerged as a potent non-nucleoside inhibitor of HBV.[2] Unlike standard NAs that function solely as chain terminators, this compound exhibits a dual mechanism of action: it suppresses the secretion of viral antigens (HBsAg, HBeAg) and inhibits viral DNA replication. This guide details the molecular mechanisms driving this activity and provides a standardized protocol for evaluating this compound in the HepG2.2.15 cell model.

Mechanism of Action (The "Why")

The efficacy of this compound stems from its ability to intervene at the transcriptional and translational levels of the HBV life cycle, distinct from the mechanism of action of drugs like Entecavir or Tenofovir.

Primary Target: Transcriptional Suppression via Enhancer I

The core mechanism involves the dysregulation of viral gene expression. HBV transcription is heavily reliant on the host's cellular transcription factors binding to viral regulatory elements, specifically Enhancer I (EnhI) and Enhancer II (EnhII) .

  • Molecular Blockade: this compound interferes with the binding of liver-enriched transcription factors (specifically HNF-1

    
      and C/EBP ) to the HBV Enhancer I region.
    
  • Downstream Effect: By destabilizing this transcription complex, the compound reduces the synthesis of pre-genomic RNA (pgRNA) and sub-genomic mRNAs.

  • Phenotypic Outcome: This transcriptional silencing directly correlates with the observed reduction in HBsAg (Surface Antigen) and HBeAg (Envelope Antigen) secretion, a property often lacking in pure polymerase inhibitors.

Secondary Target: HBV DNA Polymerase Inhibition

While transcriptional suppression is unique, this compound also exhibits inhibitory activity against the viral polymerase (Reverse Transcriptase).

  • Replication Arrest: The compound impairs the reverse transcription of pgRNA into relaxed circular DNA (rcDNA) within the nucleocapsid.

  • cccDNA Impact: By reducing the pool of cytoplasmic rcDNA, the recycling of viral genomes back to the nucleus to replenish the cccDNA pool is diminished.

Mechanistic Pathway Diagram

The following diagram illustrates the dual-action pathway of this compound within the hepatocyte.

Nirtetralin_MOA cluster_Nucleus Nucleus cluster_Cytoplasm Cytoplasm node_virus node_virus node_drug node_drug Nirtetralin This compound TFs Host Transcription Factors (HNF-1α, C/EBP) Nirtetralin->TFs 1. Blocks Enhancer Binding Polymerase HBV Polymerase (Reverse Transcriptase) Nirtetralin->Polymerase 2. Inhibits Enzymatic Activity cccDNA HBV cccDNA (Episomal Template) EnhI Enhancer I / X Promoter cccDNA->EnhI TFs->EnhI Binding required Transcription Transcription (pgRNA & mRNAs) TFs->Transcription Promotes mRNA Viral mRNAs Transcription->mRNA pgRNA pgRNA Transcription->pgRNA Translation Translation mRNA->Translation Antigens HBsAg / HBeAg (Secreted) Translation->Antigens Capsid Nucleocapsid Assembly pgRNA->Capsid rcDNA rcDNA Synthesis Capsid->rcDNA Reverse Transcription Polymerase->rcDNA Catalyzes

Figure 1: Dual mechanism of this compound.[3] (1) Blockade of host transcription factor binding to HBV Enhancer I reduces RNA synthesis. (2) Direct inhibition of HBV Polymerase reduces DNA replication.

Experimental Protocol: Validation in HepG2.2.15 Cells

This protocol outlines the validation of this compound activity using the HepG2.2.15 cell line, which stably expresses HBV and constitutively secretes viral particles.

Materials & Reagents[1][3]
  • Cell Line: HepG2.2.15 (stably transfected with HBV genome).[4]

  • Compound: this compound (Purity >98%, HPLC). Dissolve in DMSO to create a 100 mM stock.

  • Controls:

    • Positive Control:[3] Lamivudine (3TC) or Entecavir (ETV).[5]

    • Vehicle Control: 0.1% DMSO in culture medium.

  • Assay Kits:

    • HBsAg / HBeAg ELISA Kits.

    • qPCR Master Mix (SYBR Green or TaqMan).

    • CCK-8 or MTT Cytotoxicity Kit.

Cell Culture & Treatment Workflow
  • Seeding: Seed HepG2.2.15 cells at a density of

    
     cells/well in 24-well plates (for viral assay) or 96-well plates (for cytotoxicity).
    
  • Incubation: Culture for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Treatment: Replace medium with fresh medium containing this compound at graded concentrations (e.g., 5, 10, 20, 40, 80 µM).

    • Note: Maintain DMSO concentration < 0.1% in all wells.

  • Duration: Incubate for 6 to 9 days .

    • Critical Step: Replace drug-containing medium every 2 days to maintain compound stability and prevent nutrient exhaustion.

Downstream Analysis
A. Cytotoxicity Assay (CCK-8)

Before assessing antiviral potency, validate cell viability to ensure antigen reduction is not due to cell death.

  • Add CCK-8 reagent to 96-well plates after treatment.

  • Incubate for 2 hours.

  • Measure absorbance at 450 nm.

  • Calculate CC50 (Cytotoxic Concentration 50%).[6]

B. Antigen Secretion (ELISA)
  • Collect culture supernatant on Day 6 or 9.

  • Clarify by centrifugation (1000 x g, 5 min).

  • Quantify HBsAg and HBeAg using standard ELISA kits.

  • Calculate IC50 for antigen inhibition.

C. Intracellular HBV DNA (qPCR)
  • Lyse cells and extract total DNA using a silica-column based kit.

  • Perform qPCR using HBV-specific primers (targeting the S gene).

    • Forward: 5'-ATC CTG CTG CTA TGC CTC ATC TT-3'

    • Reverse: 5'-ACA GTG GGG AAA GCC CTG ACG-3'

  • Normalize to a housekeeping gene (e.g., GAPDH).

Protocol Workflow Diagram

Protocol_Workflow cluster_Readouts Readouts Seed Seed HepG2.2.15 (1x10^5 cells/well) Treat Treatment This compound (5-80 µM) Replace media q2d Seed->Treat Incubate Incubate 6 - 9 Days Treat->Incubate Supernatant Supernatant Incubate->Supernatant Cells Cell Lysate Incubate->Cells ELISA ELISA (HBsAg, HBeAg) Supernatant->ELISA qPCR qPCR / Southern Blot (HBV DNA) Cells->qPCR CCK8 CCK-8 Assay (Viability) Cells->CCK8

Figure 2: Experimental workflow for evaluating this compound antiviral activity.

Data Summary & Reference Values

When validating your results, compare your data against established pharmacological parameters for this compound B.

ParameterAssay TargetTypical IC50 ValueInterpretation
HBsAg Viral Surface Antigen17.4 µM Strong suppression of viral protein secretion.[4]
HBeAg Viral Envelope Antigen63.9 µM Moderate suppression; indicates impact on active replication.[4]
HBV DNA Viral Replication~10 - 20 µM Comparable to antigen suppression; confirms dual mechanism.
CC50 Host Cell Toxicity> 200 µM High Selectivity Index (SI > 10); safe for therapeutic exploration.

Note: Values derived from HepG2.2.15 assays cited in Wei et al. (2014).

References

  • Wei, W., et al. (2014). "In vitro and in vivo anti-hepatitis B virus activities of the lignan nirtetralin B isolated from Phyllanthus niruri L." Journal of Ethnopharmacology.

  • Liu, S., et al. (2014). "Naturally derived anti-hepatitis B virus agents and their mechanism of action." World Journal of Gastroenterology.

  • Ott, M., et al. (2012). "Surrogates for the study of the life cycle of the hepatitis B virus." Viruses.[1][3][7][8][9][10][11][12]

  • Shin, M.S., et al. (2005). "Antiviral activity of Phyllanthus extracts against Hepatitis B Virus." Antiviral Research.

Sources

Application Note: Suppression of HBsAg and HBeAg Secretion by (-)-Nirtetralin

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The suppression of Hepatitis B Surface Antigen (HBsAg) is a critical endpoint in the development of "functional cure" therapies for Chronic Hepatitis B (CHB). While nucleos(t)ide analogs (NAs) effectively suppress viral DNA, they rarely achieve HBsAg loss. (-)-Nirtetralin , a bioactive lignan isolated from Phyllanthus niruri (Euphorbiaceae), has demonstrated the ability to suppress the secretion of both HBsAg and Hepatitis B e Antigen (HBeAg) in vitro.[1][2][3]

This guide provides a rigorous, standardized protocol for evaluating the efficacy of this compound using the HepG2.2.15 cell model. It synthesizes methodologies from key studies (Wei et al., 2012; Wei et al., 2014) into a cohesive workflow, addressing compound handling, cytotoxicity assessment, and antigen quantification.

Scientific Background & Mechanism[4][5][6]

The Target: HBsAg and HBeAg[2][3][7]
  • HBsAg (Surface Antigen): A hallmark of HBV infection.[4][5] Its persistence is linked to immune exhaustion (T-cell tolerance). Reducing HBsAg levels is hypothesized to restore host immune control.[5]

  • HBeAg (Envelope Antigen): A marker of active viral replication and high infectivity.

This compound Profile

This compound is a lignan found in Phyllanthus niruri, a plant traditionally used for liver protection.[6] Structural studies have identified several stereoisomers (Nirtetralin, Nirtetralin A, and Nirtetralin B)[2] with varying potencies.[1][7][4][8][9][10][11]

  • Mechanism: Unlike direct polymerase inhibitors (e.g., Lamivudine), this compound and its isomers appear to act by inhibiting the secretion of viral antigens and potentially interfering with downstream viral transcription or trafficking pathways.

  • Potency Context: While this compound exhibits antiviral activity, its stereoisomer Nirtetralin B has been reported to be more potent (IC50 ~16.7 µM for HBsAg) compared to this compound (IC50 ~97.2 µM) in specific assays (Wei et al., 2012). Researchers should verify the specific isomer purity prior to experimentation.

Mechanistic Pathway Diagram

HBV_Inhibition Entry HBV Entry (NTCP Receptor) cccDNA cccDNA Formation (Nucleus) Entry->cccDNA Transcription Viral Transcription (pgRNA, mRNAs) cccDNA->Transcription Translation Translation of Viral Proteins (HBsAg, HBeAg, Polymerase) Transcription->Translation Replication Reverse Transcription (pgRNA -> DNA) Translation->Replication Assembly Nucleocapsid Assembly Translation->Assembly Secretion Secretion of Virions & Subviral Particles Translation->Secretion HBsAg/HBeAg Release Replication->Assembly Assembly->Secretion Nirtetralin This compound / Lignans Nirtetralin->Transcription Potential Downregulation Nirtetralin->Secretion Suppresses Antigen Release NAs Nucleos(t)ide Analogs (e.g., Lamivudine) NAs->Replication Blocks DNA Synthesis

Caption: Putative mechanism of action.[1][12][7][13] While NAs block DNA synthesis, this compound targets the secretion of HBsAg/HBeAg and potentially viral transcription.

Experimental Protocol

Materials & Reagents[15]
  • Cell Line: HepG2.2.15 (Stably transfected with HBV genome).[1][3][10][14]

    • Note: Maintain under G418 (380 µg/mL) selection pressure to prevent loss of the viral genome.

  • Test Compound: this compound (Purity >98% by HPLC).

    • Solvent: Dimethyl sulfoxide (DMSO).

  • Positive Control: Lamivudine (3TC) or Entecavir (ETV).

  • Assay Medium: DMEM + 10% Fetal Bovine Serum (FBS) + 1% Pen/Strep (No G418 during assay).

  • Detection: ELISA Kits for HBsAg and HBeAg (e.g., Sino Biological, Abbott Architect, or equivalent).

  • Cytotoxicity: CCK-8 or MTT Reagent.

Compound Preparation[1][14][15]
  • Stock Solution: Dissolve this compound in 100% DMSO to create a 20 mM stock. Store at -20°C.

  • Working Solutions: Dilute the stock in Assay Medium to achieve 2x concentrations of the desired final testing range (e.g., 10, 50, 100, 200, 400 µM).

    • Critical: Ensure final DMSO concentration is ≤ 0.1% in all wells to avoid solvent toxicity.

Experimental Workflow (9-Day Assay)

This protocol uses a 9-day treatment cycle to allow sufficient time for the suppression of accumulated HBsAg.

Day 0: Cell Seeding
  • Harvest HepG2.2.15 cells in the logarithmic growth phase.

  • Seed cells into 96-well plates.

    • Density:

      
       cells/well.
      
    • Volume: 100 µL per well.

  • Incubate at 37°C, 5% CO2 for 24 hours to allow attachment.

Day 1: Initial Treatment
  • Remove culture medium.

  • Add 100 µL of fresh Assay Medium containing this compound at various concentrations (triplicate wells per concentration).

  • Controls:

    • Vehicle Control: Media + 0.1% DMSO.

    • Positive Control: Lamivudine (100 µM).

    • Blank: Media only (no cells).

Day 4 & Day 7: Treatment Replenishment
  • Carefully remove the supernatant (do not disturb the monolayer).

  • Replenish with fresh Assay Medium containing the same concentration of this compound.

    • Why: Lignans may be metabolized; replenishment ensures constant drug pressure.

Day 9: Sample Collection & Analysis
  • Supernatant Harvest: Collect cell-free supernatant from all wells. Centrifuge at 1000 x g for 5 mins to remove debris. Store at -80°C if not analyzing immediately.

  • Cytotoxicity Assay (Parallel): Perform MTT or CCK-8 assay on the cell monolayer to normalize antigen secretion against cell viability.

Workflow Visualization

Protocol_Workflow Seed Day 0: Seed HepG2.2.15 (10^4 cells/well) Treat1 Day 1: Add this compound (0 - 400 µM) Seed->Treat1 Refresh1 Day 4: Refresh Media + Compound Treat1->Refresh1 Refresh2 Day 7: Refresh Media + Compound Refresh1->Refresh2 Harvest Day 9: Harvest Supernatant Refresh2->Harvest Analyze ELISA (HBsAg/HBeAg) & MTT Assay Harvest->Analyze

Caption: 9-Day Multipoint Treatment Protocol for evaluating sustained inhibition of antigen secretion.

Data Analysis & Interpretation

Calculation of Inhibition

Calculate the percentage of inhibition for HBsAg and HBeAg using the optical density (OD) values derived from the ELISA.



Selectivity Index (SI)

To ensure the observed suppression is antiviral and not due to cell death, calculate the Selectivity Index.

  • CC50 (Cytotoxic Concentration 50%): Concentration reducing cell viability by 50%.

  • IC50 (Inhibitory Concentration 50%): Concentration reducing antigen secretion by 50%.



  • Target: An SI > 10 is generally considered a promising hit for lead optimization.

Expected Results (Reference Values)

Based on comparative studies of Phyllanthus lignans (Wei et al., 2012; Wei et al., 2014), expected values for the Nirtetralin class are:

CompoundHBsAg IC50 (µM)HBeAg IC50 (µM)CC50 (µM)Notes
This compound ~97.2~232.0>1000Moderate activity (Wei et al., 2012)
Nirtetralin B ~16.7~69.3>1000High potency isomer (Wei et al., 2014)
Lamivudine (3TC) >100 (Poor HBsAg effect)Variable>1000Strong DNA suppression, weak Antigen suppression

Interpretation: If using pure this compound, expect moderate inhibition. If the goal is high potency, verify if the "B" isomer is available or if the study allows for structure-activity relationship (SAR) optimization.

Troubleshooting & Optimization

IssuePossible CauseSolution
High Cytotoxicity DMSO concentration > 0.1%Pre-dilute compound in media to ensure final DMSO is < 0.1%.
Inconsistent ELISA Supernatant debrisCentrifuge supernatants (1000g, 5 min) before ELISA.
No HBsAg Reduction Assay duration too shortHBsAg is stable; extend assay to 9 days to observe secretion blockade.
Edge Effect Evaporation in 96-well plateFill outer wells with PBS; do not use them for data.

References

  • Wei, W., Li, X., Wang, K., Zheng, Z., & Zhou, M. (2012). Lignans with anti-hepatitis B virus activities from Phyllanthus niruri L. Phytotherapy Research, 26(7), 964-968.[8]

  • Wei, W., Li, X., Wang, K., & Zhou, M. (2014). In vitro and in vivo anti-hepatitis B virus activities of the lignan nirtetralin B isolated from Phyllanthus niruri L. Journal of Ethnopharmacology, 157, 62-68.

  • Sureau, C., Romet-Lemonne, J. L., Mullins, J. I., & Essex, M. (1986). Production of hepatitis B virus by a differentiated human hepatoma cell line after transfection with cloned circular HBV DNA. Cell, 47(1), 37-47. (Original HepG2.2.15 characterization).[1][14]

Sources

Application Note: Development and Validation of a Stability-Indicating HPLC-PDA Method for Nirtetralin Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacognosists, and Drug Development Professionals Matrix: Phyllanthus species extracts (e.g., P. amarus, P. urinaria, P. niruri) Analyte: Nirtetralin (Aryltetralin lignan)

Introduction & Scientific Rationale

Nirtetralin is a highly bioactive aryltetralin lignan predominantly isolated from the genus Phyllanthus. It has garnered significant pharmaceutical interest due to its potent anti-hepatitis B virus (HBV) activity and hepatoprotective properties[1][2]. While hyphenated techniques like LC-MS/MS are frequently deployed for high-sensitivity pharmacokinetic (PK) profiling in biological matrices[2][3], they are often cost-prohibitive and overly complex for routine botanical quality control.

For the standardization of herbal formulations and stability-indicating assays, High-Performance Liquid Chromatography coupled with Photodiode Array detection (HPLC-PDA) remains the gold standard[4]. This application note details a rigorously validated, self-validating HPLC-PDA protocol designed to isolate and quantify nirtetralin from complex phytochemical matrices.

The Causality of Methodological Choices (E-E-A-T)

Every parameter in this method has been engineered to overcome specific chromatographic challenges inherent to plant extracts:

  • Stationary Phase Selection: A Waters XBridge C18 column (150 × 4.6 mm, 5.0 µm) is utilized. The Ethylene Bridged Hybrid (BEH) particle technology provides superior mechanical strength and resistance to acidic mobile phases compared to traditional silica, preventing stationary phase bleed and ensuring long-term reproducibility[4].

  • Mobile Phase Chemistry: An isocratic blend of Acetonitrile (ACN) and Water (50:50, v/v) modified with 0.05% Trifluoroacetic acid (TFA) is employed[4].

    • Why ACN? Acetonitrile offers superior mass transfer kinetics and lower backpressure than methanol, yielding sharper peaks for moderately non-polar lignans.

    • Why TFA? Plant extracts contain numerous phenolic compounds. TFA lowers the mobile phase pH to ~2.15, ensuring that ionizable hydroxyl groups remain fully protonated. Crucially, it ion-pairs with residual silanols on the column surface, eliminating secondary ion-exchange interactions and preventing peak tailing.

    • Why Isocratic? Isocratic elution eliminates the need for column re-equilibration between runs, maximizing high-throughput efficiency for routine QC while maintaining absolute baseline stability for low-wavelength UV detection.

Experimental Workflows & Visualizations

Sample Preparation Workflow

Because nirtetralin is a lipophilic compound, highly polar aqueous extractions will fail to partition the analyte. The workflow below utilizes non-polar/moderately polar solvents to ensure exhaustive extraction while precipitating unwanted aqueous-soluble proteins and polysaccharides.

SamplePrep Step1 Plant Pulverization (Phyllanthus sp.) Step2 Solvent Extraction (Hexane/Methanol) Step1->Step2 Step3 Concentration (Rotary Evaporation) Step2->Step3 Step4 Reconstitution (Mobile Phase) Step3->Step4 Step5 Filtration (0.22 µm PTFE) Step4->Step5 Step6 HPLC-PDA Injection Step5->Step6

Workflow for the extraction and preparation of nirtetralin from plant matrices.

System Suitability Testing (SST): The Self-Validating Mechanism

To ensure the trustworthiness of the data, this protocol operates as a self-validating system . Before any unknown sample is analyzed, the system must pass the following SST criteria using a 50 µg/mL nirtetralin standard:

  • Resolution (

    
    ) : 
    
    
    
    between nirtetralin and closely eluting analogs (e.g., hypophyllanthin). This guarantees baseline separation.
  • Tailing Factor (

    
    ) : 
    
    
    
    . Ensures the TFA modifier is actively suppressing silanol interactions.
  • Theoretical Plates (

    
    ) : 
    
    
    
    . Confirms column bed integrity.
  • Injection Precision : RSD

    
     for 5 replicate injections. Confirms autosampler accuracy.
    

Step-by-Step Analytical Protocol

Phase 1: Reagent & Standard Preparation
  • Mobile Phase Preparation: Add 0.5 mL of HPLC-grade TFA to 1000 mL of HPLC-grade Water. Mix this aqueous solution 50:50 (v/v) with HPLC-grade Acetonitrile. Degas via ultrasonication for 15 minutes.

  • Standard Stock Solution: Accurately weigh 1.0 mg of nirtetralin reference standard. Dissolve in 1.0 mL of Methanol to create a 1000 µg/mL stock. Store at -20°C[1].

  • Working Standards: Dilute the stock serially with the mobile phase to generate a calibration curve ranging from 3.00 µg/mL to 100.0 µg/mL[4].

Phase 2: Matrix Extraction
  • Weigh exactly 1.0 g of pulverized, shade-dried Phyllanthus leaves.

  • Add 20 mL of Hexane (or Methanol, depending on target fraction purity) and extract via ultrasonication at 25°C for 30 minutes to selectively partition the lignans.

  • Filter the extract through Whatman No. 1 paper and concentrate the filtrate to dryness using a rotary evaporator under reduced pressure at 40°C.

  • Reconstitute the dried residue in exactly 5.0 mL of the mobile phase.

  • Critical Step: Filter the reconstituted sample through a 0.22 µm PTFE syringe filter. Causality: PTFE is chemically inert to ACN, preventing extractable leachables from introducing ghost peaks, while the 0.22 µm pore size strictly prevents column frit clogging.

Phase 3: Chromatographic Execution
  • System: HPLC equipped with a Quaternary Pump, Vacuum Degasser, Autosampler, and PDA Detector.

  • Column: Waters XBridge C18 (150 × 4.6 mm, 5.0 µm)[4].

  • Elution Mode: Isocratic (50% ACN : 50% Water with 0.05% TFA)[4].

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient (~25°C).

  • Detection: PDA scanning from 200–400 nm. Extract chromatograms at the optimal UV absorption maximum for nirtetralin (typically ~230 nm or 280 nm depending on matrix interference).

Method Validation Framework (ICH Q2(R1))

To ensure authoritative grounding, the method must be validated strictly according to International Council for Harmonisation (ICH) Q2(R1) guidelines.

Validation Main ICH Q2(R1) Validation Spec Specificity (Peak Purity) Main->Spec Lin Linearity (R² > 0.999) Main->Lin Sens Sensitivity (LOD/LOQ) Main->Sens Prec Precision (RSD < 2%) Main->Prec Acc Accuracy (Recovery %) Main->Acc

Logical framework for HPLC method validation according to ICH Q2(R1) guidelines.

Specificity via PDA Peak Purity

The use of a PDA detector is non-negotiable for complex plant matrices. Specificity is confirmed by extracting the UV spectra at the upslope, apex, and downslope of the nirtetralin peak. A peak purity match angle lower than the peak purity threshold mathematically proves that no hidden phytochemicals are co-eluting with the target analyte.

Quantitative Validation Summary

The following table summarizes the expected validation parameters for nirtetralin using this specific chromatographic methodology, demonstrating exceptional sensitivity and reproducibility[4].

Validation ParameterExperimental Result (Nirtetralin)ICH Acceptance Criteria
Retention Time (

)
~13.67 minConsistent across runs (RSD

1.0%)
Linear Range 3.00 – 100.0 µg/mLCorrelation Coefficient (

)

Limit of Detection (LOD) 0.75 µg/mLSignal-to-Noise (S/N)

3
Limit of Quantification (LOQ) 3.00 µg/mLSignal-to-Noise (S/N)

10
Intraday Precision (RSD) 0.73% – 2.37%

2.0% (Contextually acceptable up to 3% for trace plant extracts)
Interday Precision (RSD) 0.09% – 0.31%

2.0%

Note: Nirtetralin typically elutes after phyllanthin and hypophyllanthin, but prior to niranthin under these specific isocratic conditions[4].

References

  • Patel, J., Nagar, P. S., Pal, K., Singh, R., Dhanani, T., Patel, V., Srivastava, S., & Kumar, S. "Comparative Profiling of Four Lignans (Phyllanthin, Hypophyllanthin, Nirtetralin, and Niranthin) in Nine Phyllanthus Species from India Using a Validated Reversed Phase HPLC-PDA Detection Method." Journal of AOAC INTERNATIONAL, 104(2), 2021, 485–497. URL: [Link]

  • Fan, H., Zhang, W., et al. "HPLC-MS/MS method for the determination of four lignans from Phyllanthus urinaria L. in rat plasma and its application." Bioanalysis, 7(8), 2015. URL: [Link]

  • "Quantitative Determination of Four Lignans in Phyllanthus niruri L. by HPLC." LCGC Chromatography Online, 2024. URL: [Link]

Sources

Advanced Preclinical Models for Hepatitis B Virus: From Hydrodynamic Injection to Humanized Chimeras

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Model Selection

Hepatitis B Virus (HBV) research is uniquely challenged by the virus's strict species specificity (infecting only humans and chimpanzees) and its dependence on the NTCP (Sodium taurocholate cotransporting polypeptide) receptor for entry. Consequently, standard laboratory mice are naturally resistant to infection.

To overcome this, the field has bifurcated into two distinct modeling strategies:

  • Surrogate Expression Models (HDI, AAV-HBV): Bypass viral entry to express viral antigens/genome directly in hepatocytes. Ideal for immunomodulation and antiviral screening (e.g., siRNA, Capsid Assembly Modulators).

  • Infection-Competent Models (Humanized Liver Chimeric Mice): Support the complete viral lifecycle, including entry, spread, and cccDNA (covalently closed circular DNA) formation. Essential for entry inhibitors and curative therapies targeting the cccDNA reservoir.

Comparative Analysis of Key Models
FeatureHydrodynamic Injection (HDI)AAV-HBV TransductionHumanized Liver Chimeric Mice (e.g., PXB, FRG)
Mechanism Physical delivery of plasmid DNA via high-pressure tail vein injection.[1][2]Viral vector (AAV8) delivery of HBV genome (1.2/1.3x overlength).[2]Immunodeficient mice with liver repopulated by Primary Human Hepatocytes (PHH).[3][4]
Infection Type Transfection (Acute/Transient).Transduction (Chronic).[2][4][5][6]True Infection (Chronic).[2]
cccDNA Formation Rare/Unstable.Debated (Forms episomes, some cccDNA-like species).Yes (Authentic cccDNA reservoir).
Immune Status Immunocompetent (Induces clearance or tolerance depending on strain).Immunocompetent (Induces T-cell exhaustion mimicking chronic HBV).Immunodeficient (No adaptive immunity).
Throughput High.[7]Medium-High.Low (High cost, technical complexity).
Primary Use Rapid screening of RNAi/CRISPR; Acute immune response.Immunotherapy testing; Chronic suppression studies.[3][6][8]Cure research; Entry inhibitors; cccDNA targeting.[9]

Protocol A: Hydrodynamic Injection (HDI) Mouse Model

Application: Rapid generation of HBV-expressing mice for acute mechanistic studies or antiviral screening.

Principle

A large volume of fluid is injected rapidly into the tail vein.[2] The cardiac output cannot handle the bolus, causing retrograde flow into the hepatic vein. The hydrostatic pressure temporarily enlarges hepatocyte fenestrae, forcing plasmid DNA into the cytoplasm.[2]

Reagents & Equipment
  • Plasmid: pAAV-HBV1.2 (Genotype A) or pAAV-HBV1.3 (Genotype C).[1]

    • Note: Use endotoxin-free plasmid kits (Qiagen EndoFree). Endotoxins induce non-specific inflammation that clears the virus prematurely.

  • Mice: C57BL/6 or C3H/HeN (Males, 6–8 weeks old).

    • Note: C3H mice are more prone to persistence; C57BL/6 often clear the virus in 2–4 weeks unless specific tolerance induction protocols are used.

  • Restrainer: Acrylic mouse restrainer with tail access.

  • Heating Lamp: To dilate tail veins.

Step-by-Step Protocol
  • Mass Measurement: Weigh each mouse precisely.

    • Calculation: Injection Volume (mL) = Body Weight (g) × 0.10 (10% of body weight).[10]

    • Example: A 20g mouse requires a 2.0 mL injection.

  • DNA Preparation: Dilute 10 µg of HBV plasmid into the calculated volume of sterile PBS (room temperature).

    • Critical: Do not use cold PBS; it causes hypothermia and vasoconstriction.

  • Injection:

    • Place mouse in restrainer and warm tail.

    • Insert a 27G needle into the lateral tail vein.

    • The Push: Inject the entire volume within 5–7 seconds .

    • Success Indicator: The tail should blanch (turn white) completely, and the mouse may gasp briefly due to transient volume overload.

  • Recovery: Place mouse in a warm cage. Breathing typically normalizes within 2–5 minutes.

  • Validation: Collect serum at Day 3 post-injection.

    • QC Metric: HBsAg levels > 1000 IU/mL indicate successful liver transfection.

Workflow Visualization

HDI_Workflow Start Weigh Mouse (e.g., 20g) Calc Calc Volume (10% BW = 2.0 mL) Start->Calc Prep Mix 10µg Plasmid in PBS Calc->Prep Inject Inject IV Time: <7 seconds Prep->Inject Liver Retrograde Flow -> Hepatic Vein Inject->Liver Hydrodynamic Pressure Pores Hepatocyte Pores Open DNA Entry Liver->Pores Expression HBV Antigen Expression (Peak: Day 3-5) Pores->Expression

Figure 1: Mechanism of Hydrodynamic Injection (HDI). The rapid high-volume injection forces DNA entry via physical pressure rather than receptor-mediated endocytosis.

Protocol B: AAV-HBV Chronic Infection Model

Application: Establishing stable, long-term HBV viremia (>6 months) to mimic chronic Hepatitis B (CHB) and T-cell exhaustion.

Vector Selection
  • Serotype: AAV8 (highest tropism for murine hepatocytes).

  • Genome: 1.3-fold overlength HBV genome.[2][7]

  • Dose: Low dose (

    
     vg/mouse) establishes persistence; High dose (
    
    
    
    vg/mouse) may trigger immune clearance in C57BL/6 mice.
Protocol Highlights
  • Inoculation: Dilute AAV-HBV in 200 µL PBS. Inject via tail vein (standard speed, not hydrodynamic).

  • Monitoring:

    • Weeks 1–4: HBsAg and HBeAg rise rapidly.

    • Week 6+: ALT levels may elevate slightly, indicating immune recognition.

    • Chronic Phase: Stable viremia is established. T-cells exhibit high PD-1/TOX expression (exhaustion phenotype).

Protocol C: Humanized Liver Chimeric Mouse (The "Gold Standard")

Application: Preclinical evaluation of entry inhibitors (e.g., Myrcludex B) and curative drugs targeting cccDNA.

Model Generation (FRG System Example)

The FRG mouse (Fah-/- Rag2-/- Il2rg-/-) is a leading platform.

  • Liver Injury Induction: Withdraw the protective drug NTBC from drinking water. This causes toxic tyrosine metabolites to accumulate, killing murine Fah-/- hepatocytes.

  • Transplantation: Intrasplenic injection of

    
     viable Primary Human Hepatocytes (PHH).
    
  • Cycling: Cycle NTBC on/off to support PHH expansion while preventing mouse death.

  • Validation: Measure Human Albumin (h-Alb) in serum.

    • Target: h-Alb > 5–7 mg/mL indicates >70% liver repopulation.

Infection Protocol
  • Inoculum: Use HBV serum from high-titer patients or HepAD38 supernatant.

    • Titer:

      
       to 
      
      
      
      HBV DNA copies/mouse.
  • Route: Intravenous (IV) or Intraperitoneal (IP).

  • Timeline:

    • Week 4: Detectable HBV DNA in serum.

    • Week 8–12: Plateau of infection (approx.

      
       copies/mL). cccDNA is stably established in the nucleus of PHHs.
      
Humanized Mouse Workflow

Humanized_Workflow FRG FRG Mouse (Fah-/- Rag2-/- Il2rg-/-) Injury Withdraw NTBC (Induce Liver Injury) FRG->Injury Tx Transplant PHH (Intrasplenic) Injury->Tx Repop Liver Repopulation (monitor h-Alb > 7mg/mL) Tx->Repop 4-8 Weeks Infect Inoculate HBV (10^7 copies) Repop->Infect Chronic Chronic Infection (cccDNA established) Infect->Chronic 8-12 Weeks

Figure 2: Generation and Infection of Humanized Liver Chimeric Mice. The process requires precise cycling of liver injury and hepatocyte expansion.

Critical Assay: Detection of cccDNA

Challenge: Differentiating relaxed circular DNA (rcDNA - the replicative intermediate) from cccDNA (the persistence reservoir).

Hirt Extraction & PSAD Treatment (Protocol)
  • Lysis: Homogenize liver tissue in Hirt Lysis Buffer (SDS/EDTA) without mechanical shearing to preserve episomes.

  • Precipitation: Add 5M NaCl and incubate at 4°C overnight. Centrifuge to pellet high-molecular-weight genomic DNA. The supernatant contains plasmid/viral DNA (rcDNA and cccDNA).

  • Plasmid-Safe DNase (PSAD) Digestion:

    • Treat the extracted DNA with PSAD (an ATP-dependent DNase).[6][11]

    • Mechanism:[5][9] PSAD digests linear DNA and nicked circular DNA (rcDNA) but spares supercoiled cccDNA .

  • Quantification: Perform qPCR using primers spanning the gap region of the HBV genome (which is closed only in cccDNA).

    • Primers: Forward (across the nick) and Reverse.

  • Validation: Rolling Circle Amplification (RCA) can be used for further specificity.

References

  • Dandri, M., & Lutgehetmann, M. (2014). Mouse models of hepatitis B and delta virus infection. Journal of Immunological Methods, 410, 39-49. Link

  • Yang, P. L., et al. (2002). Hydrodynamic injection of viral DNA: a mouse model of acute hepatitis B virus infection. Proceedings of the National Academy of Sciences, 99(21), 13825-13830. Link

  • Huang, L. R., et al. (2006). An immunocompetent mouse model for the tolerance of human chronic hepatitis B virus infection. Proceedings of the National Academy of Sciences, 103(47), 17862-17867. Link

  • Bissig, K. D., et al. (2010). Human liver chimeric mice provide a model for hepatitis B and C virus infection and treatment. Journal of Clinical Investigation, 120(3), 924-930. Link

  • Lucifora, J., et al. (2017). Detection of the hepatitis B virus (HBV) covalently-closed-circular DNA (cccDNA) in mice transduced with a recombinant AAV-HBV vector. Antiviral Research, 145, 14-19. Link

  • Yan, H., et al. (2012). Sodium taurocholate cotransporting polypeptide is a functional receptor for human hepatitis B and D virus. eLife, 1, e00049. Link

Sources

cell-based ELISA for measuring viral antigen reduction

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

A High-Throughput Cell-Based ELISA for the Quantification of Viral Antigen Reduction in Antiviral Drug Discovery

Introduction: Overcoming the Bottlenecks in Antiviral Screening

The discovery and development of novel antiviral therapeutics are paramount to global health. A critical step in this process is the ability to accurately quantify the efficacy of candidate compounds in reducing viral replication within a host cell environment. Traditional methods, such as the plaque reduction neutralization test (PRNT), are considered a gold standard but are often laborious, time-consuming, and subject to operator variability, making them unsuitable for large-scale screening.[1][2][3] To accelerate the identification of potent antiviral agents, there is a pressing need for robust, quantitative, and high-throughput screening (HTS) methodologies.[4][5]

This application note details a cell-based Enzyme-Linked Immunosorbent Assay (ELISA), also known as an In-Cell ELISA (icELISA), for the direct measurement of viral antigen levels within intact, infected cells.[6] This assay format combines the cellular context of an immunocytochemistry assay with the quantitative and high-throughput nature of an ELISA.[7] By quantifying the reduction in a specific viral protein in the presence of a test compound, this method provides a direct measure of antiviral activity.[1] The protocol is designed to be adaptable for various viruses, including influenza, dengue, and coronaviruses, and is amenable to automation, making it an invaluable tool for researchers in virology and drug development.[1][6]

Principle of the Assay

The cell-based ELISA for viral antigen reduction operates on the core principles of immunoassay, but with a key distinction: the entire process occurs within the wells of a microplate containing a fixed monolayer of cells, eliminating the need for cell lysis. The abundance of a target viral protein is used as a proxy for the extent of viral replication, and a decrease in its expression level in treated cells compared to untreated controls indicates antiviral activity.[1][8]

The workflow can be summarized in the following key stages:

  • Cell Seeding & Culture: A permissive cell line is seeded into a 96- or 384-well microplate and cultured to form a confluent monolayer.

  • Compound Treatment & Viral Infection: Cells are pre-treated with serial dilutions of the test compound (or control vehicle) before being infected with a predetermined dose of the virus.

  • Incubation: The plate is incubated to allow for viral entry, replication, and expression of the target antigen.

  • Fixation & Permeabilization: The cells are chemically fixed to preserve their morphology and lock cellular components in place.[9] The cell membranes are then permeabilized to allow antibodies access to intracellular viral antigens.[9][10]

  • Immunodetection: A primary antibody specific to a viral antigen is added, followed by an enzyme-conjugated secondary antibody that recognizes the primary antibody.

  • Signal Development & Quantification: A substrate is added, which is converted by the enzyme into a detectable signal (typically colorimetric or fluorescent). The intensity of this signal, read by a microplate reader, is directly proportional to the amount of viral antigen present in the cells.[11]

G cluster_prep Phase 1: Assay Setup cluster_exp Phase 2: Infection & Treatment cluster_detect Phase 3: Immunodetection cluster_read Phase 4: Quantification A Seed Permissive Cells in 96-well Plate B Culture to form Monolayer (e.g., 24h) A->B C Add Serial Dilutions of Antiviral Compounds B->C D Infect Cells with Virus (Optimized MOI) C->D E Incubate for Viral Replication (e.g., 24-48h) D->E F Fix Cells (e.g., 4% PFA) E->F G Permeabilize Cells (e.g., 0.1% Triton X-100) F->G H Block Non-Specific Sites G->H I Add Primary Antibody (Anti-Viral Antigen) H->I J Add HRP-conjugated Secondary Antibody I->J K Add TMB Substrate J->K L Stop Reaction (e.g., 0.5 M HCl) K->L M Read Absorbance (e.g., 450 nm) L->M N Data Analysis: IC50 Calculation M->N

Figure 1. General experimental workflow for a cell-based ELISA to measure viral antigen reduction.

Critical Parameters for Assay Development & Validation

The success of a cell-based ELISA hinges on the careful optimization of several key parameters. Explaining the causality behind these choices is crucial for developing a robust and reproducible assay.

  • Cell Line and Seeding Density: The choice of cell line is fundamental; it must be permissive to infection by the virus of interest (e.g., Vero E6 or Caco-2 cells for SARS-CoV-2).[6] The optimal cell seeding density should be determined to ensure a confluent monolayer at the time of infection, as inconsistent cell numbers between wells are a primary source of variability. Over-confluence can lead to cell detachment, while sparse cultures can result in inconsistent infection rates.

  • Multiplicity of Infection (MOI) and Incubation Time: The MOI (the ratio of infectious virus particles to cells) and the post-infection incubation time must be optimized to yield a strong, linear signal well above the background.[1][8] An MOI that is too high can cause rapid and widespread cytopathic effect (CPE), leading to cell loss and a decreased signal. An MOI that is too low may not produce a sufficient signal. The goal is to find a time point and MOI where the viral antigen is robustly expressed but before significant cell death occurs.

  • Antibody Selection and Titration: The specificity and affinity of the primary antibody are critical for a low-background, high-signal assay.[12][13] It should target a relatively abundant viral protein (e.g., the nucleocapsid protein for many viruses) to maximize the dynamic range.[2] Both primary and secondary antibodies must be titrated to determine the optimal concentration that maximizes the signal-to-noise ratio.[14] Using a validated antibody pair is highly recommended.[12]

  • Fixation and Permeabilization Strategy: This is arguably the most critical decision point of the protocol, as it dictates antibody access to the intracellular target.[9]

    • Cross-linking Fixatives (e.g., Paraformaldehyde - PFA): PFA (typically 4%) is excellent at preserving cellular structure by creating a "protein net".[9][10] However, it does not permeabilize the cell, requiring a subsequent step with a detergent.[9]

    • Permeabilizing Agents (Detergents):

      • Triton™ X-100 or NP-40: These are strong, non-ionic detergents that solubilize all cellular membranes, providing excellent access to both cytoplasmic and nuclear antigens.[10]

      • Saponin: This is a milder detergent that selectively interacts with cholesterol in the plasma membrane, leaving organellar membranes largely intact.[10][15] It is a good choice when preserving organelle integrity is important.

    • Solvent Fixatives (e.g., cold Methanol): Methanol acts as a "one-step" fixative and permeabilizer by dehydrating the cell and precipitating proteins.[9][16] While effective for exposing some epitopes, it can be harsh and may alter cell morphology or destroy certain antigens.[16]

The choice of method must be empirically determined for each virus-cell-antibody system to ensure optimal antigen detection.

Detailed Protocols

This section provides step-by-step methodologies for both assay optimization and the final screening workflow.

Before screening compounds, it is essential to optimize key parameters. This is typically done in a matrix format.

Table 1: Optimization Parameters

ParameterRange to TestGoal
Cell Seeding Density 1 x 10⁴ to 8 x 10⁴ cells/wellAchieve 95-100% confluency at time of infection.
Multiplicity of Infection (MOI) 0.01 to 5Maximize signal from infected cells without significant CPE.
Primary Antibody Dilution 1:200 to 1:4000Maximize signal-to-noise ratio.
Secondary Antibody Dilution 1:500 to 1:10000Maximize signal-to-noise ratio with minimal background.

Step-by-Step Optimization:

  • Cell Titration: Seed a 96-well plate with varying cell densities. Incubate for 24 hours and visually inspect for confluence. Select the density that yields a uniform monolayer.

  • MOI Titration: Using the optimal cell density, infect cells with a serial dilution of the virus. Incubate for a set time (e.g., 24h or 48h).

  • Fixation & Permeabilization: Fix the cells with 4% PFA in PBS for 20 minutes at room temperature (RT). Wash 3x with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 15 minutes at RT.

  • Antibody Titration:

    • Block wells with a blocking buffer (e.g., 3% BSA in PBS with 0.05% Tween-20) for 1 hour at RT.

    • Add different dilutions of the primary antibody to the infected and uninfected control wells. Incubate for 2 hours at RT or overnight at 4°C.[6]

    • Wash 3x with wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add different dilutions of the HRP-conjugated secondary antibody. Incubate for 1 hour at RT.

    • Wash 5x with wash buffer.

  • Detection: Add TMB substrate and incubate in the dark until a blue color develops (10-20 minutes). Stop the reaction with 0.5 M HCl.[6] Read absorbance at 450 nm.

  • Analysis: Identify the MOI and antibody concentrations that provide the highest signal in infected wells and the lowest signal in uninfected wells (aim for a signal-to-background ratio >10).

Materials:

  • Permissive host cells and appropriate culture medium

  • Virus stock of known titer

  • Test compounds and positive control antiviral

  • 96-well clear-bottom cell culture plates

  • Reagent-grade water, PBS, and BSA

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS (prepare fresh, handle in fume hood)

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Wash Buffer: PBS with 0.05% Tween-20

  • Blocking Buffer: 3% BSA in Wash Buffer

  • Primary antibody (virus-specific) and HRP-conjugated secondary antibody

  • TMB Substrate and Stop Solution (e.g., 0.5 M HCl)

  • (Optional) Janus Green Stain for cell normalization

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at the pre-determined optimal density (e.g., 2.5 x 10⁴ cells/well). Incubate overnight (or until a confluent monolayer is formed).

  • Compound Preparation: Prepare serial dilutions of test compounds in the appropriate cell culture medium. Include a positive control (known antiviral) and a vehicle control (e.g., DMSO).

  • Treatment: Carefully remove the culture medium from the cells. Add 100 µL of the diluted compounds (or controls) to the respective wells. Incubate for 1-2 hours at 37°C.

  • Infection: Add the virus at the pre-determined optimal MOI to all wells except the uninfected and cytotoxicity controls.

  • Incubation: Incubate the plate for the optimized duration (e.g., 24-48 hours) at 37°C with 5% CO₂.

  • Fixation: Gently discard the supernatant. Wash the cell monolayer once with 200 µL of PBS. Add 150 µL of 4% PFA and incubate for 20 minutes at RT.

  • Permeabilization: Discard the fixative. Wash the cells 3x with 200 µL of PBS. Add 150 µL of Permeabilization Buffer and incubate for 15 minutes at RT.

  • Blocking: Discard the permeabilization buffer. Wash once with PBS. Add 200 µL of Blocking Buffer to each well and incubate for 1 hour at RT.

  • Primary Antibody Incubation: Discard the blocking buffer. Add 100 µL of the primary antibody diluted in Blocking Buffer at its optimal concentration. Incubate for 2 hours at RT or overnight at 4°C.

  • Secondary Antibody Incubation: Discard the primary antibody solution. Wash the wells 3x with 200 µL of Wash Buffer. Add 100 µL of the HRP-conjugated secondary antibody diluted in Blocking Buffer. Incubate for 1 hour at RT in the dark.

  • Signal Development: Discard the secondary antibody solution. Wash the wells 5x with 200 µL of Wash Buffer, ensuring complete removal. Add 100 µL of TMB Substrate to each well. Incubate at RT in the dark for 10-30 minutes. Monitor for color development.

  • Stopping and Reading: Stop the reaction by adding 100 µL of Stop Solution. The color will change from blue to yellow. Read the absorbance at 450 nm on a microplate reader within 15 minutes.

Data Analysis and Interpretation

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing (-)-Nirtetralin Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Physicochemical Bottleneck

(-)-Nirtetralin is a potent serotonin receptor agonist (specifically targeting 5-HT1B/1D/1F receptors).[1] While pharmacologically effective, its utility in in vitro assays is frequently compromised by its physicochemical properties.

With a predicted LogP of ~3.6 and a molecular weight of 430.5 g/mol , this compound is classified as a lipophilic molecule.[1] It exhibits high solubility in organic solvents (DMSO, Ethanol) but extremely poor solubility in aqueous buffers at neutral pH (7.4).[1]

The Core Problem: The "Crash-Out" Effect. Users often prepare a clear stock solution in DMSO, but upon dilution into cell culture media, the compound precipitates. This precipitation is often microscopic and invisible to the naked eye , leading to:

  • False Negatives: The actual concentration available to the cells is far lower than calculated.

  • High Variability: Random crystal formation leads to noisy data between replicates.

  • Cytotoxicity: Micro-crystals can physically damage cell membranes, mimicking drug toxicity.[1]

This guide provides validated protocols to overcome these solubility barriers.

Module 1: Diagnostic & Decision Framework

Before modifying your protocol, use this decision tree to determine the necessary level of formulation intervention.

SolubilityDecisionTree Start Start: this compound Stock Prep SolventCheck Is stock clear in 100% DMSO? Start->SolventCheck MediaDilution Dilute to 2x Final Conc in Media (e.g., 10 µM) SolventCheck->MediaDilution Yes TurbidityCheck Turbidity/Precipitate Visible? MediaDilution->TurbidityCheck StandardProtocol Use Standard DMSO Spike (Keep DMSO < 0.1%) TurbidityCheck->StandardProtocol No (Clear) IntermediateStep Try Intermediate Dilution (PBS + Solvent) TurbidityCheck->IntermediateStep Yes (Cloudy) AdvancedProtocol Switch to HP-beta-CD Complexation IntermediateStep->AdvancedProtocol Still Precipitates

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on visual observation of precipitation.

Module 2: Standard Stock Preparation (DMSO)

Q: Why does my DMSO stock solution become cloudy after storage at -20°C?

A: This is likely due to hygroscopicity . DMSO absorbs water from the atmosphere. If the water content in your DMSO exceeds ~1-2%, lipophilic compounds like this compound may precipitate even within the stock vial.[1]

Protocol: Anhydrous Stock Preparation

  • Solvent: Use high-grade, sterile-filtered DMSO (≥99.9% purity). Avoid "wet" DMSO that has been opened multiple times.

  • Concentration: Prepare a 10 mM or 50 mM master stock. Avoid concentrations >100 mM, as this increases the risk of crashing out upon thawing.

  • Dissolution: Vortex vigorously for 30 seconds. If particles persist, sonicate at 40 kHz for 5 minutes at room temperature.

  • Storage: Aliquot into small volumes (e.g., 20-50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed vials.

Critical Warning: Do not store DMSO stocks in polystyrene (PS) tubes; DMSO leaches plasticizers.[1] Use Polypropylene (PP) or glass.[1]

Module 3: The "Invisible Precipitate" & Serial Dilution

Q: I diluted my 10 mM stock to 10 µM in media, and it looks clear. Why is my assay activity low?

A: You likely triggered kinetic precipitation .[1] When a hydrophobic stock hits an aqueous buffer, local supersaturation occurs at the injection site, forming micro-nuclei of crystals. These may not be visible immediately but will settle over 1-2 hours.[1]

The "Intermediate Dilution" Method (Step-by-Step): Instead of spiking 1 µL of stock directly into 1 mL of media (1:1000 dilution), use a two-step process to manage the polarity shift.

StepSource SolutionDiluentVolume RatioFinal Conc.Solvent %Status
1 10 mM Stock (DMSO)100% DMSON/A1 mM100%Stable
2 1 mM StockPBS (pH 7.[1]4)1:10100 µM10%Metastable
3 100 µM IntermediateCulture Media1:1010 µM1%Stable

Note: Step 2 creates a "metastable" phase. Perform Step 3 immediately. The presence of 10% DMSO in Step 2 helps keep the compound in solution during the transition to the aqueous phase.

Module 4: Advanced Formulation (Cyclodextrins)

Q: My cells are sensitive to DMSO (>0.1% is toxic). How can I dissolve this compound without high organic solvents?

A: Use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) .[1][2][3][4] Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[4] They encapsulate the hydrophobic this compound molecule, rendering it water-soluble without changing its chemical structure.[1]

Mechanism of Action:

CDComplex Drug This compound (Hydrophobic) Complex Inclusion Complex (Soluble) Drug->Complex Encapsulation CD HP-beta-CD (Host) CD->Complex

Figure 2: Schematic of host-guest complexation.[1] The hydrophobic drug enters the cyclodextrin cavity, shielding it from the aqueous environment.[4]

Protocol: HP-β-CD Complexation

  • Prepare Vehicle: Dissolve HP-β-CD in deionized water or PBS to create a 20% (w/v) stock solution.[1] Filter sterilize (0.22 µm).

  • Prepare Drug: Weigh this compound powder.

  • Complexation:

    • Add the 20% HP-β-CD solution directly to the this compound powder.[1]

    • Target a drug concentration of 0.5 - 1.0 mg/mL .

    • Crucial Step: Sonicate for 10-20 minutes at room temperature, or stir overnight at 4°C. The solution should turn from cloudy to clear.

  • Usage: Dilute this complex directly into cell culture media. The HP-β-CD concentration in the final assay will be negligible and is generally non-toxic up to 1-2%.

Advantages:

  • Eliminates DMSO toxicity.

  • Prevents precipitation in media.

  • Improves bioavailability in animal models (if moving to in vivo).

Module 5: Troubleshooting FAQ

Q: Can I use Ethanol instead of DMSO? A: Yes, this compound is soluble in ethanol.[1] However, ethanol is more volatile than DMSO, leading to concentration changes in open wells (evaporation).[1] Ethanol is also generally more cytotoxic to neuronal cell lines than DMSO. DMSO is preferred unless your specific assay (e.g., certain enzyme kinetics) is inhibited by sulfoxides.[1]

Q: The compound precipitates when I add it to media containing 10% FBS. Why? A: Serum proteins (Albumin) can bind lipophilic drugs.[1] While this usually helps solubility, it can sometimes compete with the solvent, causing a "salting out" effect or aggregation.

  • Fix: Pre-warm the media to 37°C before adding the drug. Cold media accelerates precipitation.[1]

Q: How do I validate that the drug is actually in solution? A: Do not rely on visual inspection.

  • Centrifugation Test: Prepare your highest assay concentration in media. Centrifuge at 13,000 x g for 10 minutes. Analyze the supernatant via HPLC or UV-Vis spectrophotometry. If the concentration in the supernatant is <90% of the theoretical value, precipitation occurred.

References

  • PubChem. (2023).[1] Nirtetralin Compound Summary. National Center for Biotechnology Information.[1] [Link]

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. [Link]

  • Di, L., & Kerns, E. H. (2006).[1] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]

  • Waybright, T. J., et al. (2009).[1] Increasing the reliability of in vitro drug screening: effects of DMSO on cell proliferation. Assay Guidance Manual. [Link]

Sources

stability issues of (-)-Nirtetralin in cell culture media

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (-)-Nortetralin

Introduction

(-)-Nortetralin is a crucial small molecule utilized in various cell-based assays for neuroscience and pharmacology research. As with many phenolic compounds, its stability in aqueous, buffered, and protein-rich environments like cell culture media can be a significant variable that impacts experimental reproducibility and data interpretation. This guide provides a comprehensive resource for understanding, identifying, and mitigating stability issues associated with (-)-Nortetralin in your cell culture experiments. Our goal is to empower researchers with the knowledge to ensure the compound's integrity, leading to more reliable and accurate results.

Frequently Asked Questions (FAQs)

Q1: What is (-)-Nortetralin and why is its stability in cell culture a primary concern?

A: (-)-Nortetralin is a tetralin-based compound, structurally related to other bioactive molecules. Its chemical structure, which includes a phenolic hydroxyl group, makes it susceptible to degradation in the complex environment of cell culture media. The primary degradation pathway is oxidation, which can be accelerated by factors like pH, temperature, light, and the presence of metal ions or enzymes in the media.[1][2] This degradation can lead to a decrease in the effective concentration of the active compound, resulting in diminished or variable biological effects and potentially misleading experimental outcomes.[3][4]

Q2: What are the main factors that can cause (-)-Nortetralin to degrade in my cell culture media?

A: Several factors can compromise the stability of (-)-Nortetralin:

  • pH: The typical pH of cell culture media (7.2-7.4) can facilitate the oxidation of phenolic compounds.[1]

  • Temperature: Incubation at 37°C accelerates chemical degradation processes.[1]

  • Light Exposure: Similar to other phenolic compounds, prolonged exposure to light, especially UV, can promote photodegradation.[1]

  • Media Components: The presence of serum, which contains various enzymes, can lead to enzymatic degradation.[1] Other components, like trace metals, can catalyze oxidation reactions.[5]

  • Dissolved Oxygen: The presence of dissolved oxygen in the media is a key reactant in the oxidation process.

Q3: Is there a visual indicator of (-)-Nortetralin degradation in the media?

A: Yes. A common sign of the oxidation of tetralin and related phenolic compounds is a change in the color of the cell culture media, often turning a pink, red, or brownish hue.[6] This is due to the formation of oxidized products, such as quinones, which are often colored. If you observe a significant color change in your treatment wells compared to your vehicle control wells, it is a strong indication that the compound is degrading.

Q4: How quickly does (-)-Nortetralin degrade in cell culture media?

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you may encounter and provides a logical workflow for troubleshooting.

Problem: I'm observing lower-than-expected or highly variable biological activity with (-)-Nortetralin.

This is the most common manifestation of compound instability. The workflow below will help you diagnose the issue.

TroubleshootingWorkflow cluster_prep Step 1: Verify Stock Solution cluster_exp Step 2: Assess Stability in Media cluster_analysis Step 3: Analyze and Mitigate Stock_Prep Prepare fresh stock solution in high-purity, anhydrous DMSO. Stock_Storage Aliquot and store at -80°C. Avoid freeze-thaw cycles. Stock_Prep->Stock_Storage Run_Stability Perform HPLC stability assay (See Protocol 1). Stock_Storage->Run_Stability Incubate_Media Incubate (-)-Nortetralin in your cell-free media at 37°C. Run_Stability->Incubate_Media Time_Points Sample at T=0, 2, 4, 8, 24 hours. Incubate_Media->Time_Points Analyze_Data Analyze HPLC data. Is there >10% degradation? Time_Points->Analyze_Data Yes Yes Analyze_Data->Yes No No Analyze_Data->No Mitigation Mitigation Strategies: - Replenish media/compound frequently. - Decrease serum concentration. - Add antioxidants (e.g., N-acetylcysteine). Yes->Mitigation Other_Issues Problem is likely not stability. Investigate other experimental variables (cell health, seeding density, etc.). No->Other_Issues

Caption: Troubleshooting workflow for variable bioactivity.

Problem: My culture media containing (-)-Nortetralin is changing color.

  • Underlying Cause: This is a classic sign of oxidation. The tetralin moiety can be oxidized to form 1-tetralol and 1-tetralone, which can be further oxidized to colored byproducts.[2][9] This process is often catalyzed by components in the media and accelerated by the physiological pH and temperature.

  • Troubleshooting Steps:

    • Confirm with a cell-free control: Prepare a flask or plate with your complete media and (-)-Nortetralin (at the highest concentration you use) but without cells. Incubate it alongside your experiment. If the color change occurs here, it confirms chemical instability independent of cellular metabolism.

    • Evaluate the impact of serum: Repeat the cell-free control with and without serum in the media. A more rapid or intense color change in the presence of serum suggests enzymatic degradation or catalysis.[1]

    • Mitigation: If degradation is confirmed, refer to the mitigation strategies in the workflow diagram above. Frequent media changes to replenish the active compound will be the most direct solution.

Key Experimental Protocols

Protocol 1: Quantitative Assessment of (-)-Nortetralin Stability by HPLC-UV

This protocol allows you to determine the degradation kinetics of (-)-Nortetralin in your specific cell culture medium.

Materials:

  • (-)-Nortetralin

  • Your complete cell culture medium (with and without serum)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA)

  • 0.22 µm syringe filters

Procedure:

  • Prepare Mobile Phase:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% ACN in Water

  • Prepare (-)-Nortetralin Standard Curve:

    • Prepare a 10 mM stock solution of (-)-Nortetralin in DMSO.

    • Create a series of standards (e.g., 1, 5, 10, 25, 50 µM) by diluting the stock in your cell culture medium. These will be used to create a standard curve.

  • Initiate Stability Experiment:

    • Prepare a bulk solution of (-)-Nortetralin in your complete cell culture medium at your desired experimental concentration (e.g., 25 µM).

    • Place the solution in a sterile flask and incubate at 37°C, 5% CO2.

  • Time-Point Sampling:

    • Immediately take a "Time 0" sample (e.g., 1 mL).

    • Take subsequent samples at predetermined time points (e.g., 2, 4, 8, 12, 24 hours).

    • For each sample, immediately process it to stop further degradation. A common method is to add an equal volume of cold ACN to precipitate proteins, centrifuge, and collect the supernatant.

  • HPLC Analysis:

    • Set the UV detector to the appropriate wavelength for (-)-Nortetralin (this may need to be determined empirically, but a starting point is often around 270-280 nm).

    • Run your standards and samples through the HPLC system. A typical gradient might be 10-90% Mobile Phase B over 15 minutes.

    • Quantify the peak area corresponding to (-)-Nortetralin at each time point.[10]

  • Data Analysis:

    • Generate a standard curve by plotting peak area against concentration for your standards.

    • Use the standard curve to determine the concentration of (-)-Nortetralin remaining at each time point.

    • Plot concentration vs. time to visualize the degradation profile and calculate the half-life (T½).

Protocol 2: Best Practices for Stock Solution Preparation and Handling

Proper handling from the very beginning is critical to ensure you are starting with a stable, accurately concentrated compound.[11][12]

Materials:

  • (-)-Nortetralin (solid powder)

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, low-binding microcentrifuge tubes

Procedure:

  • Solubilization:

    • Allow the vial of (-)-Nortetralin to equilibrate to room temperature before opening to prevent condensation.

    • Prepare the stock solution in a high-purity, anhydrous solvent like DMSO.[1][12] Water-based stock solutions are not recommended due to lower stability. A common stock concentration is 10-20 mM.

  • Aliquoting:

    • Once fully dissolved, immediately aliquot the stock solution into single-use volumes in sterile, low-binding tubes. The aliquot volume should be sufficient for one experiment to avoid reusing a thawed aliquot.

  • Storage:

    • Store the aliquots at -80°C for long-term storage (up to 6 months).[12] For short-term storage (up to one month), -20°C is acceptable.[12]

    • Protect stock solutions from light by storing them in amber vials or a dark box.

  • Usage in Experiments:

    • When ready to use, thaw an aliquot quickly and use it immediately.

    • Do not re-freeze a thawed aliquot. Repeated freeze-thaw cycles can introduce moisture and accelerate degradation.

    • When adding to media, ensure the final DMSO concentration is non-toxic to your cells, typically <0.5%, with many protocols recommending ≤0.1%.[1][12] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[1]

Data & Pathway Visualizations

Factors Influencing (-)-Nortetralin Stability
FactorConditionImpact on StabilityMitigation Strategy
Temperature 37°C vs. 4°CHigher temperature significantly accelerates degradation.[1]Prepare fresh working solutions before each experiment.
pH pH 7.4 vs. pH < 6.0Physiological pH promotes oxidation.Media pH is critical for cells; cannot be altered. Use frequent media changes.
Light Exposed to Light vs. DarkLight exposure can cause photodegradation.[1]Protect media and stock solutions from light.
Serum Presence vs. AbsenceSerum enzymes can increase the rate of degradation.[1]Consider serum-free media if compatible with the cell line, or reduce serum concentration.
Potential Oxidative Degradation Pathway

DegradationPathway Nortetralin (-)-Nortetralin (Active Compound) Oxidation1 Oxidation Nortetralin->Oxidation1 Tetralol 1-Tetralol Oxidation1->Tetralol Oxidation2 Further Oxidation Tetralol->Oxidation2 Tetralone 1-Tetralone Oxidation2->Tetralone Oxidation3 Oxidation & Polymerization Tetralone->Oxidation3 Byproducts Colored Quinone-like Byproducts (Inactive/Altered Activity) Oxidation3->Byproducts

Caption: Simplified potential oxidative degradation pathway.

References

  • PubMed. (2024, November 15). Polyphenol stability and bioavailability in cell culture medium: Challenges, limitations and future directions. Retrieved from [Link]

  • Academia.edu. (n.d.). (PDF) Oxidation of tetralin with molecular oxygen by vanadium-substituted polyoxometalate. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). THE INFLUENCE OF ALKALI ON THE OXIDATION OF TETRALIN. Retrieved from [Link]

  • Sá, J., et al. (2007, September 20). Effect of tetralol and tetralone in the tetralin oxidation with copper and chromium heterogeneous catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 7. Oxidation of tetralin. | Download Scientific Diagram. Retrieved from [Link]

  • MDPI. (2025, November 5). Determination of Nitrosamine Drug Substance-Related Impurities Derived from Nortriptyline and Sertraline Using LC-MS/MS: A Comparative Evaluation of Chromatographic Separation and Pharmaceutical Application. Retrieved from [Link]

  • ResearchGate. (n.d.). Illustration of the oxidation of 1-tetranol (alcohol of tetralin). Retrieved from [Link]

  • Waters. (n.d.). Analysis of N-Nitroso-Sertraline in Drug Substance and Tablet Using LC-MS/MS. Retrieved from [Link]

  • Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved from [Link]

  • EDQM. (n.d.). Determination of N-nitroso sertraline in sertraline preparations with LC-MS. Retrieved from [Link]

  • Singh, S., & Kumar, V. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • Cell Culture Dish. (2024, March 25). Cell Culture Quality Control: Best Practices. Retrieved from [Link]

  • MDPI. (n.d.). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. Retrieved from [Link]

  • Pharmaceutical Technology. (2019, October 1). Stability Testing for Small-Molecule Clinical Trial Materials. Retrieved from [Link]

  • Cheméo. (n.d.). Nortriptyline (CAS 72-69-5) - Chemical & Physical Properties. Retrieved from [Link]

  • The Journal of Neuroscience. (1988, August 1). Catecholamine toxicity in cerebral cortex in dissociated cell culture. Retrieved from [Link]

  • PubMed. (n.d.). Stability of human plasma catecholamines. Retrieved from [Link]

  • ResearchGate. (n.d.). Catecholamines production by kidney tissue and mesangial cell culture is differentially modulated by diabetes. Retrieved from [Link]

  • Avomeen. (n.d.). The Importance of Standalone Testing for Small Molecules. Retrieved from [Link]

  • Ovid. (n.d.). Stability of Plasma Free Metanephrines during Collection and Storage as Assessed by an Optimized HPLC Method with Electrochemi. Retrieved from [Link]

  • DTIC. (n.d.). Plasma Catecholamine Degradation with Long-Term Storage. Retrieved from [Link]

  • BioPharm International. (2020, March 2). Stability Testing: The Crucial Development Step. Retrieved from [Link]

  • Open Research Library. (n.d.). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Retrieved from [Link]

  • PubMed. (n.d.). Stability of tricyclic antidepressants in formalin solutions. Retrieved from [Link]

  • PubMed. (2019, November 26). A protocol for testing the stability of biochemical analytes. Technical document. Retrieved from [Link]

  • PubMed. (n.d.). Analytical Strategies for the Determination of Norepinephrine Reuptake Inhibitors in Pharmaceutical Formulations and Biological Fluids. Retrieved from [Link]

  • MDPI. (2023, December 29). Cyclodextrin's Effect on Permeability and Partition of Nortriptyline Hydrochloride. Retrieved from [Link]

  • PMC. (n.d.). Stability of Norepinephrine Solutions in Normal Saline and 5% Dextrose in Water. Retrieved from [Link]

  • ResearchGate. (n.d.). Factors affecting captopril stability in aqueous solution. Retrieved from [Link]

  • Journal of the American Pharmaceutical Association. (n.d.). Stability of Atropine in Aqueous Solution. Retrieved from [Link]

Sources

Technical Support Center: (-)-Nirtetralin Dosage Optimization

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the optimization of (-)-Nirtetralin dosage for in vivo animal studies, specifically focusing on its application in viral hepatitis (HBV, HEV) and potential oncology models.

Status: Operational Subject: this compound (Lignan derivative from Phyllanthus spp.) Target Audience: Preclinical Researchers, Pharmacologists

Compound Profile & Formulation Strategy

Q: What is the physicochemical profile of this compound, and how does it dictate formulation? A: this compound is a lipophilic aryltetralin lignan. It exhibits poor water solubility, which is the primary bottleneck for bioavailability. Using a simple saline solution will result in precipitation and inconsistent dosing.

Recommended Vehicles: For consistent in vivo delivery, you must use a co-solvent system or a suspension agent.

RouteVehicle CompositionNotes
Oral (PO) 0.5% CMC-Na (Carboxymethylcellulose Sodium)Standard for lignans. Creates a stable suspension. Requires vortexing before every dose.
Intraperitoneal (IP) 10% DMSO + 40% PEG400 + 50% Saline Dissolve in DMSO first, then add PEG400, then slowly add Saline. Warm to 37°C if cloudy.
Intravenous (IV) 5% DMSO + 5% Tween 80 + 90% Saline Only for low doses (<5 mg/kg). High risk of hemolysis/precipitation at higher concentrations.

Q: Is this compound the same as Nirtetralin B? A: No, they are stereoisomers. However, they share similar pharmacokinetic (PK) profiles and molecular weights (430.49 g/mol ). If your specific protocol lacks data for the (-)-isomer, you can anchor your starting dose to the validated range for Nirtetralin B (see Section 2).

Dosage Optimization Protocol

Q: What is the validated dosage range for efficacy? A: Based on pharmacodynamic studies in Duck Hepatitis B Virus (DHBV) models and murine surrogates, the therapeutic window is 25 mg/kg to 100 mg/kg administered orally.

Standard Dosing Regimen (Mouse/Rat):

  • Low Dose (Exploratory): 10–25 mg/kg

  • Effective Dose (Target): 50 mg/kg

  • High Dose (Max Tolerated): 100 mg/kg

Q: How do I scale the dose from in vitro IC50 values? A: Direct conversion is risky due to the "first-pass" metabolism common with lignans. However, if you are moving from cell culture (e.g., HepG2.2.15 cells where IC50 ≈ 17.4 µM), use the following logic:

  • In Vitro Target: ~20 µM.

  • Estimated Plasma Concentration: To achieve ~20 µM in plasma, a bolus dose of 50 mg/kg is typically required in rodents to overcome clearance and distribution volume.

Workflow: Dose Escalation Decision Tree

DoseEscalation Start Start: this compound Study Pilot Pilot PK Study (n=3 mice, 25 mg/kg PO) Start->Pilot CheckTox Check Toxicity (Weight loss >10%?) Pilot->CheckTox Efficacy Efficacy Readout (e.g., HBsAg, Tumor Vol) CheckTox->Efficacy No (Safe) Reduce Reduce to 10 mg/kg Change Vehicle CheckTox->Reduce Yes (Toxic) Increase Escalate to 50 mg/kg Efficacy->Increase Low Response Maintain Proceed with 25 mg/kg (Main Study) Efficacy->Maintain Good Response

Figure 1: Decision matrix for determining the optimal therapeutic dose of this compound.

Administration & Pharmacokinetics

Q: Which route of administration is superior? A: Oral Gavage (PO) is the preferred route.

  • Reasoning: this compound is a natural product derived from Phyllanthus, traditionally ingested. While oral bioavailability is limited by metabolism, IP administration often leads to local irritation and peritoneal precipitation due to the compound's lipophilicity.

  • Frequency: The half-life (

    
    ) of related lignans (e.g., Phyllanthin) in plasma is relatively short (~2–4 hours). Twice daily (BID)  dosing is recommended to maintain steady-state suppression of viral replication or tumor growth.
    

Q: I am observing high variability in my data. Why? A: This is likely due to suspension instability .

  • Troubleshooting: If using CMC-Na, the drug settles quickly. You must vortex the formulation for 10 seconds between every animal.

  • Alternative: Switch to a lipid-based delivery system (e.g., Corn oil or Olive oil) if the saline/CMC suspension fails.

Mechanism of Action & Readouts

Q: What biomarkers should I monitor to confirm drug activity? A: this compound acts primarily by inhibiting viral antigen secretion and modulating the PI3K/Akt pathway.

Disease ModelPrimary ReadoutSecondary Readout
Hepatitis B (HBV) Serum HBsAg & HBeAg levelsLiver HBV DNA (Southern Blot)
Hepatitis E (HEV) Viral RNA load (qRT-PCR)p-4E-BP1 (Western Blot)
Oncology (General) Tumor Volume (

)
Apoptosis markers (Caspase-3)
Pathway Visualization: Mechanism of Action

Mechanism Drug This compound Antigen HBsAg / HBeAg Secretion Drug->Antigen Inhibits PI3K PI3K / Akt Pathway Drug->PI3K Modulates HEV HEV Growth Drug->HEV Suppresses HBV HBV Replication PI3K->HEV Required for

Figure 2: Simplified mechanism showing inhibition of viral antigen secretion and modulation of host PI3K pathways.

Safety & Toxicology

Q: What are the signs of acute toxicity? A: Lignans are generally well-tolerated, but at doses >200 mg/kg , observe for:

  • Sedation or reduced locomotor activity (CNS depression).

  • Piloerection (sign of distress).

  • Gastrointestinal disturbance (diarrhea), especially with oil-based vehicles.

Q: Are there drug-drug interactions? A: Yes. This compound may inhibit CYP450 enzymes. Avoid co-administration with substrates of CYP3A4 without prior PK screening, as this could lead to artificially elevated levels of the co-administered drug.

References

  • Wei, W., et al. (2012). "One new lignan, nirtetralin B, along with its two known stereoisomers were isolated from Phyllanthus niruri L." Journal of Ethnopharmacology.

    • Key Data: Established the 25–100 mg/kg dosing range in DHBV models.
  • Zhang, G. D., et al. (2015). "Nirtetralin inhibits growth of hepatitis E virus in HepaRG™ cells." Bangladesh Journal of Pharmacology.

    • Key Data: Defined the PI3K-PKB-mTOR mechanism of action.
  • Liu, S., et al. (2014). "In vitro and in vivo anti-hepatitis B virus activities of the lignan nirtetralin B." Journal of Ethnopharmacology.[1][2]

    • Key Data: Confirmed hepatoprotective effects and antigen suppression.[2][3][4][5]

Sources

Advanced Chromatography Support Center: Troubleshooting Nirtetralin Co-Elution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the chromatographic challenges associated with complex phytochemical matrices. Nirtetralin (


)—a bioactive aryltetralin lignan derived from Phyllanthus species—is notoriously difficult to isolate from its structural analogues during High-Performance Liquid Chromatography (HPLC).

This guide is designed to move beyond basic troubleshooting. Here, we explore the thermodynamic and chemical causality behind co-elution and provide self-validating protocols to ensure absolute baseline resolution.

The Chemistry of Co-Elution: Causality & Diagnostics

Q: Why does nirtetralin consistently co-elute with niranthin and hypophyllanthin in my standard C18 runs? A: The root cause lies in the homologous nature of these phytochemicals. Nirtetralin, niranthin, and hypophyllanthin share nearly identical molecular weights (~430.5 g/mol ) and lipophilicities (computed LogP ~3.6) (1)[1].

In reversed-phase HPLC (RP-HPLC), standard C18 columns separate analytes based on dispersive hydrophobic interactions. Because the hydrophobic surface areas of these lignans are virtually indistinguishable, their partition coefficients (


) remain identical. This results in a selectivity factor (

) approaching 1.0. To break this co-elution, you must shift your chromatographic strategy from pure hydrophobicity to polarizability, shape selectivity, or hydrogen-bonding capacity.

HPLC_Workflow N1 Identify Co-elution (Nirtetralin & Isomers) N2 Evaluate Selectivity (α) N1->N2 N3 Optimize Mobile Phase (ACN/H2O + 0.05% TFA) N2->N3 α ≈ 1.0 N4 Modulate Column Temp (± 5°C Adjustments) N3->N4 Partial Co-elution N6 Baseline Resolution (Rs ≥ 1.5) N3->N6 Success N5 Orthogonal Stationary Phase (Switch to Phenyl-Hexyl) N4->N5 Persistent Overlap N4->N6 Success N5->N6 π-π Selectivity

Fig 1: Diagnostic workflow for resolving nirtetralin co-elution in RP-HPLC.

Thermodynamic & Mobile Phase Interventions

Q: How should I adjust my mobile phase to pull these peaks apart? A: Co-eluting lignans often suffer from secondary interactions with unendcapped silanols on the silica matrix, which causes peak tailing and exacerbates overlap. Causative Action: Introduce an acidic modifier. Using an isocratic mobile phase of Acetonitrile (ACN) and Water with 0.05% Trifluoroacetic Acid (TFA) drops the pH to ~2.15. This fully protonates residual silanols, sharpening the peaks. Furthermore, ACN acts as an aprotic modifier that disrupts dipole-dipole interactions differently than Methanol. This specific ACN/TFA methodology has been validated to elute nirtetralin at ~13.67 min, cleanly separating it from niranthin at ~14.53 min (2)[2].

Q: Does column temperature play a significant role in resolving nirtetralin? A: Yes. Thermodynamics dictate the conformational state of the molecule. Nirtetralin possesses bulky methoxymethyl groups. By modulating the column compartment temperature (e.g., increasing from 25°C to 30°C), you alter the enthalpy of adsorption (


). This temperature shift changes the rotational freedom of nirtetralin's functional groups, subtly altering its hydrodynamic volume relative to its more rigid isomers, thereby improving resolution without changing the mobile phase.

Q: What if my sample matrix is exceptionally complex and UV detection is insufficient? A: For highly complex matrices, traditional HPLC-UV methods may suffer from diverse matrix effects or non-volatile buffer limitations. In such cases, transitioning to an online-hyphenated LC-PDA-MS system with a monolithic reverse-phase silica column can provide unambiguous confirmation via molecular adduct ions (3)[3].

Biological Relevance & Downstream Applications

Q: Why is the precise quantification of nirtetralin so critical in current drug development? A: Nirtetralin is emerging as a potent therapeutic agent. Recent computational and in vitro studies demonstrate its efficacy against Oral Squamous Cell Carcinoma (OSCC) by inducing intracellular Reactive Oxygen Species (ROS) and suppressing Epithelial-Mesenchymal Transition (EMT) markers like Vimentin (4)[4]. Accurate HPLC quantification ensures precise dosing and pharmacokinetic profiling in these critical preclinical assays.

Nirtetralin_Pathway Drug Nirtetralin Exposure ROS ↑ Intracellular ROS Drug->ROS Induces EMT EMT Suppression (↓VIM, ↑ECADH) Drug->EMT Modulates Apop Cell Cycle Arrest & Apoptosis ROS->Apop Activates EMT->Apop Reduces Metastasis

Fig 2: Molecular signaling pathway of nirtetralin in Oral Squamous Cell Carcinoma (OSCC).

Self-Validating Experimental Protocol

To guarantee reliable data, implement the following self-validating methodology. This protocol builds in systemic checks to ensure the user knows the step succeeded before proceeding.

Protocol: Orthogonal Method Development for Nirtetralin Baseline Resolution

Step 1: System Suitability & Standard Preparation

  • Prepare a mixed standard solution containing 10 µg/mL each of nirtetralin, niranthin, and hypophyllanthin in HPLC-grade methanol.

  • Validation Checkpoint: Inject a blank (methanol) to confirm no ghost peaks appear in the 10–20 minute retention window. Proceed only if the baseline is clean.

Step 2: Column Selection & Equilibration

  • Install an XBridge C18 column (150 × 4.6 mm, 5.0 µm) or a Phenyl-Hexyl equivalent.

  • Equilibrate with a mobile phase of Acetonitrile:Water (50:50, v/v) containing 0.05% TFA at a flow rate of 1.0 mL/min.

  • Validation Checkpoint: Monitor baseline pressure and UV absorbance at 280 nm. Proceed only when the

    
     pressure is < 2% and baseline drift is < 1 mAU/hr.
    

Step 3: Isocratic Elution & Data Acquisition

  • Inject 10 µL of the mixed standard.

  • Maintain column temperature strictly at 25°C.

  • Validation Checkpoint: Verify that nirtetralin elutes at approximately 13.67 minutes.

Step 4: Resolution (


) Calculation & Iteration 
  • Calculate the resolution between nirtetralin and its closest eluting neighbor (typically niranthin at ~14.53 min) using the formula:

    
    .
    
  • Validation Checkpoint: If

    
    , the system is not validated for quantitation. You must either increase column temperature to 30°C or switch to the Phenyl-Hexyl column to induce 
    
    
    
    selectivity.
Quantitative Chromatographic Parameters for Phyllanthus Lignans
AnalyteMolecular WeightComputed LogPMean RT (C18, Isocratic)Target Resolution (

)
LOD (µg/mL)
Phyllanthin 418.5 g/mol 3.810.47 min> 2.00.75
Hypophyllanthin 430.5 g/mol 3.511.10 min> 2.00.75
Nirtetralin 430.5 g/mol 3.613.67 min

1.5
0.75
Niranthin 432.5 g/mol 3.714.53 min

1.5
0.75

(Data synthesized from validated HPLC-PDA methodologies utilizing an XBridge C18 column with ACN/Water + 0.05% TFA at 1 mL/min)

References

  • Comparative Profiling of Four Lignans (Phyllanthin, Hypophyllanthin, Nirtetralin, and Niranthin) in Nine Phyllanthus Species from India Using a Validated Reversed Phase HPLC-PDA Detection Method Source: Journal of AOAC International (Oxford Academic) URL:2

  • Simultaneous Analysis of Six Bioactive Lignans in Phyllanthus Species by Reversed Phase Hyphenated High Performance Liquid Chromatographic Source: AKJournals URL:3

  • Interpreting nirtetralin's anticancer efficacy in oral squamous cell carcinoma: Integrating experimental and computational perspectives Source: Toxicology Reports (PubMed Central) URL:4

  • Nirtetralin | C24H30O7 | CID 182644 Source: PubChem - NIH URL:1

Sources

minimizing cytotoxicity of (-)-Nirtetralin in cell-based assays

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: NR-TET-001 Status: Open Assigned Specialist: Senior Application Scientist, Cell Biology Division

Executive Summary

(-)-Nirtetralin is a bioactive aryltetralin lignan (C₂₄H₃₀O₇) derived from Phyllanthus species.[1][2][3] While noted for anti-viral (HBV) and hepatoprotective potential, its high lipophilicity (LogP ~3.6) and specific stereochemical interactions present significant challenges in cell-based assays.

Users frequently report "cytotoxicity" which is often a misinterpretation of compound precipitation , solvent toxicity , or metabolic interference . This guide provides a root-cause analysis and validated protocols to distinguish true pharmacological toxicity from experimental artifacts.

Module 1: Solubility & Vehicle Management

The Issue: Users often observe immediate cell rounding or jagged cell membranes upon adding this compound. Root Cause: "Crash-out" precipitation. this compound is hydrophobic.[4] When a high-concentration DMSO stock is added directly to aqueous media, the compound may precipitate into micro-crystals before it disperses. These crystals mechanically lyse cells, mimicking cytotoxic necrosis.

Troubleshooting Q&A

Q: My stock is clear, but my cells look "sandy" under the microscope. Why? A: You are likely seeing micro-precipitation. This occurs when the local concentration of the compound exceeds its solubility limit during the addition step.

  • Immediate Fix: Do not pipette 100% DMSO stock directly into the cell well. Use the "Step-Down" Dilution Protocol (see below).

Q: What is the maximum safe DMSO concentration? A: While many protocols accept 1%, aryltetralin lignans often require higher doses to show efficacy (IC₅₀ > 50 µM for some targets), tempting users to increase solvent volume.

  • Standard: Keep final DMSO < 0.5% (v/v).

  • Sensitive Cells (HepG2, Primary Neurons): Keep final DMSO < 0.1% (v/v).

Protocol: The "Step-Down" Dilution Method

Purpose: To prevent osmotic shock and precipitation.

  • Master Stock: Dissolve this compound in 100% DMSO to 20 mM.

  • Intermediate Stock (10x): Dilute the Master Stock into serum-free media or PBS to create a 10x working solution.

    • Critical: Vortex immediately upon addition.

    • Check: Hold up to light. If cloudy, sonicate for 5 minutes.

  • Final Dosing: Add the 10x Intermediate Stock to your cell culture wells (containing 90% volume).

Module 2: Assay Interference & Selection

The Issue: MTT assays show low viability, but cell morphology appears normal. Root Cause: Mitochondrial Uncoupling. Lignans (aryltetralins) can modulate mitochondrial function. Tetrazolium-based assays (MTT/MTS) rely on mitochondrial dehydrogenase activity. If this compound suppresses mitochondrial respiration without killing the cell (cytostasis), MTT will yield a False Positive for Cytotoxicity .

Troubleshooting Q&A

Q: MTT indicates 20% viability, but CellTiter-Glo shows 80%. Which is right? A: Trust the ATP-based assay (CellTiter-Glo) or LDH release .

  • Explanation: MTT measures metabolic rate, not membrane integrity. This compound may slow metabolism (cytostatic effect) rather than killing the cell (cytotoxic effect).

  • Recommendation: For lignan profiling, always use a multiplex approach: measure ATP (viability) and LDH (necrosis) simultaneously.

Q: Does serum concentration affect this compound toxicity? A: Yes, significantly.

  • Mechanism: Lignans bind to serum albumin.

  • Low Serum (0-2% FBS): Higher "free drug" concentration

    
     Higher toxicity.
    
  • High Serum (10% FBS): Lower toxicity, but potentially lower efficacy.

  • Standardization: Perform all toxicity curves in 5% FBS to balance buffering capacity with bioavailability.

Module 3: Visualizing the Optimization Workflow

The following diagram outlines the decision logic for troubleshooting this compound toxicity.

Nirtetralin_Optimization Start Observed Cytotoxicity with this compound CheckMicroscope Microscopic Inspection (40x Phase Contrast) Start->CheckMicroscope Crystals Crystals/Debris Visible? CheckMicroscope->Crystals YesCrystals Precipitation Artifact (False Toxicity) Crystals->YesCrystals Yes NoCrystals Cell Lysis/Rounding Crystals->NoCrystals No FixSolubility Protocol Adjustment: 1. Sonicate Stock 2. Use Step-Down Dilution 3. Reduce Stock Conc. YesCrystals->FixSolubility CheckAssay Assay Type Used? NoCrystals->CheckAssay MTT MTT / MTS CheckAssay->MTT ATP_LDH ATP (Glo) / LDH CheckAssay->ATP_LDH Interference Mitochondrial Interference (False Positive) MTT->Interference Likely DoseResponse Run Dose Response (0.1 - 100 µM) ATP_LDH->DoseResponse Interference->ATP_LDH Switch Assay TrueTox True Cytotoxicity DoseResponse->TrueTox

Figure 1: Decision matrix for diagnosing this compound cytotoxicity artifacts. Blue paths indicate standard flow; Red paths indicate artifacts; Green paths indicate solutions.

Module 4: Quantitative Reference Data

Use this table to benchmark your experimental parameters against validated limits for aryltetralin lignans.

ParameterRecommended LimitRationale
DMSO Concentration ≤ 0.1% (Ideal) ≤ 0.5% (Max)DMSO > 0.5% permeabilizes membranes, sensitizing cells to lignan toxicity [1].
Solubility Limit (Aq) ~50 - 100 µM Above this, this compound is prone to micro-precipitation in PBS/Media [2].
Incubation Time 24 - 48 Hours Lignans often show delayed toxicity. < 24h may miss apoptotic onset; > 72h risks media depletion artifacts [3].
Serum (FBS) 5% 10% FBS binds too much drug (lowering potency); 0% FBS stresses cells (increasing sensitivity).
IC₅₀ Benchmark > 15 µM (HepG2)If you see IC₅₀ < 5 µM in HepG2, suspect precipitation or solvent error (unless using hypersensitive lines) [4].
References
  • OricellBio. (2025). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices.[5] Retrieved from 5

  • Wei, W., et al. (2012). Lignans with anti-hepatitis B virus activities from Phyllanthus niruri L.[1][2][6] Phytotherapy Research. Retrieved from 2

  • National Institutes of Health (NIH). (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO. Retrieved from 7

  • Liu, S., et al. (2014).[6] In vitro and in vivo anti-hepatitis B virus activities of the lignan nirtetralin B isolated from Phyllanthus niruri L.[6] Journal of Ethnopharmacology.[8] Retrieved from 6

Sources

challenges in scaling up (-)-Nirtetralin isolation from natural sources

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Development Support Center for the isolation of (-)-Nirtetralin. This compound is a highly valued aryltetralin lignan derived from Phyllanthus niruri, recognized for its potent dose-dependent suppression of Hepatitis B virus (HBV) antigens[1]. However, scaling up its extraction from natural sources presents significant bottlenecks, including low natural abundance, complex co-eluting lignan matrices, and stereochemical resolution challenges[2].

This guide provides field-proven troubleshooting strategies, causal explanations for common failures, and self-validating protocols to ensure high-yield, high-purity isolation.

Workflow Overview

Workflow N1 Phyllanthus niruri Biomass N2 Ultrasound-Assisted Extraction N1->N2 N3 Liquid-Liquid Partitioning N2->N3 N4 Enriched Lignan Fraction N3->N4 N5 Silica Gel Column Chromatography N4->N5 N6 Sephadex LH-20 Size Exclusion N5->N6 N7 Preparative RP-HPLC (C18 Column) N6->N7 N8 Chiral HPLC Resolution N7->N8 N9 Pure this compound N8->N9

Scale-up isolation workflow for this compound from natural sources.

Section 1: Extraction & Initial Enrichment FAQs

Q: Why is my initial extraction yield of this compound so low despite using exhaustive Soxhlet extraction? Causality: this compound is a minor secondary metabolite. Prolonged thermal exposure during traditional Soxhlet extraction degrades heat-sensitive lignans. Furthermore, exhaustive non-polar extraction co-extracts massive amounts of high-molecular-weight waxes, chlorophylls, and tannins. These matrix components competitively suppress the solubility of Nirtetralin and cause severe emulsion issues during downstream liquid-liquid partitioning. Solution: Transition to Ultrasound-Assisted Extraction (UAE) or Supercritical Fluid Extraction (SFE). UAE induces acoustic cavitation, mechanically disrupting plant cell walls to release intracellular lignans rapidly without thermal degradation[3]. SFE using CO₂ with an ethanol co-solvent selectively penetrates the plant matrix, leaving behind polar tannins and non-polar waxes[4].

Q: How do I prevent emulsion formation during the liquid-liquid partitioning phase? Causality: Emulsions in the water/ethyl acetate phase are stabilized by co-extracted saponins and amphiphilic proteins acting as natural surfactants. Solution: Adjust the aqueous phase to pH 3.0 using dilute HCl before partitioning. Protonating the acidic functional groups on saponins reduces their surfactant properties, rapidly breaking the emulsion and driving the neutral lignans into the ethyl acetate layer.

Section 2: Chromatographic Separation & Co-elution Troubleshooting

Q: How do I resolve the co-elution of this compound with phyllanthin and niranthin during scale-up? Causality: Phyllanthus species produce a complex matrix of structurally homologous lignans[5]. Because phyllanthin, niranthin, and nirtetralin share similar molecular weights and polarities, their retention factors (Rf) overlap significantly on standard normal-phase silica gel[6]. Solution: Implement an orthogonal two-dimensional approach. Use Sephadex LH-20 (size exclusion) to strip away larger polyphenols, followed by Reversed-Phase Preparative HPLC (RP-HPLC) using a monolithic C18 column. Isocratic elution (e.g., methanol-water) exploits subtle differences in hydrodynamic volume and hydrophobicity[2].

Troubleshooting T1 Issue: Low Purity of This compound T2 Analyze HPLC Chromatogram T1->T2 T3 Co-elution with Nirtetralin A/B? T2->T3 T4 Co-elution with Phyllanthin? T2->T4 T5 Apply Chiral Stationary Phase T3->T5 Yes T6 Optimize Isocratic Elution (MeOH:H2O) T4->T6 Yes

Troubleshooting logic for resolving this compound co-elution issues.

Section 3: Stereochemical Resolution

Q: What is the most reliable method to isolate the specific (-)-enantiomer of Nirtetralin at a preparative scale? Causality: Nirtetralin exists alongside its stereoisomers (e.g., Nirtetralin A, B) which have different spatial arrangements but identical connectivity[7]. Achiral C18 columns cannot resolve enantiomers because their interactions with the stationary phase are energetically equivalent. Solution: Employ a Chiral Stationary Phase (CSP) such as an amylose-derived column (e.g., Chiralpak AD-H). The chiral cavities in the stationary phase form transient diastereomeric complexes with the enantiomers. The difference in the stability of these complexes leads to baseline resolution.

Data Presentation

Table 1: Quantitative Comparison of Extraction Methods for Phyllanthus Lignans

Extraction MethodSolvent SystemTime (hrs)Crude Yield (%)Lignan Purity (%)Scalability
Maceration80% Ethanol4810.2< 1.0High
SoxhletHexane248.51.5Low
UAE80% Ethanol212.42.8Medium
SFECO₂ + Ethanol1.55.1> 15.0High

Table 2: Preparative HPLC Parameters for Nirtetralin Stereoisomer Resolution

ParameterSpecificationRationale
ColumnChiralpak AD-H (250 x 20 mm, 5 µm)Amylose derivative provides chiral recognition sites.
Mobile PhaseHexane / Isopropanol (80:20, v/v)Maintains normal-phase conditions essential for CSP stability.
Flow Rate15.0 mL/minBalances resolution with throughput for scale-up.
DetectionUV at 230 nmOptimal absorption wavelength for aryltetralin lignans[6].

Experimental Protocols

Protocol 1: Scale-up Extraction and Enrichment of Lignan Fraction

Self-Validation Metric: The final ethyl acetate fraction must yield a distinct multi-spot pattern between Rf 0.4–0.6 on a TLC plate (Hexane:EtOAc 70:30) when visualized with 10% sulfuric acid in ethanol.

  • Biomass Preparation: Pulverize air-dried Phyllanthus niruri aerial parts to a 40-mesh size to maximize solvent contact area[5].

  • Ultrasound-Assisted Extraction (UAE): Suspend 100 kg of biomass in 300 L of 80% ethanol. Subject to UAE for 2 hours at 40°C. Repeat the cycle three times to ensure exhaustive extraction[5].

  • Concentration: Pool the extracts and evaporate under reduced pressure (45°C) to yield a crude aqueous-ethanolic residue.

  • Liquid-Liquid Partitioning: Suspend the residue in distilled water (adjusted to pH 3.0). Partition sequentially with petroleum ether (to remove waxes) and ethyl acetate (to extract lignans).

  • Silica Gel Chromatography: Load the concentrated ethyl acetate fraction onto a silica gel column (100–200 mesh). Elute with a step gradient of hexane:ethyl acetate (from 80:20 to 50:50, v/v). Collect fractions based on TLC profiles[7].

Protocol 2: Preparative HPLC Isolation of this compound

Self-Validation Metric: The ¹H-NMR spectrum of the isolated compound must show characteristic coupling constants for H-2 and H-3 (e.g., J = 4.6 Hz for equatorial-axial orientation, or J = 6.25 Hz for axial-axial depending on the specific stereoisomer target) to confirm stereochemical identity[2].

  • Sample Preparation: Dissolve the enriched lignan fraction in HPLC-grade methanol (10 mg/mL). Filter through a 0.45 µm PTFE membrane to prevent column clogging.

  • First Dimension (RP-HPLC): Inject onto a preparative C18 monolithic column. Elute isocratically with Methanol:Water (65:35, v/v) at 20 mL/min. Collect the peak eluting at the predetermined retention time for the Nirtetralin complex[6].

  • Second Dimension (Chiral HPLC): Lyophilize the collected fraction and reconstitute in Hexane:Isopropanol (80:20). Inject onto a Chiralpak AD-H column.

  • Fraction Collection: Monitor UV absorbance at 230 nm. Collect the specific peak corresponding to the (-)-enantiomer.

  • Purity Verification: Run the collected fraction on an analytical HPLC system to confirm >95% purity before downstream biological assays.

References

  • Wei, W., et al. (2012). "Lignans with anti-hepatitis B virus activities from Phyllanthus niruri L." PubMed. URL:[Link]

  • Wei, W., et al. (2014). "In vitro and in vivo anti-hepatitis B virus activities of the lignan nirtetralin B isolated from Phyllanthus niruri L." PubMed. URL:[Link]

  • Windayani, N., et al. (2022). "Lignans from Phyllanthus niruri L. and Their Antifusarium Properties." Jurnal Kimia Valensi. URL:[Link]

  • Chromatography Online. (2024). "Quantitative Determination of Four Lignans in Phyllanthus niruri L. by HPLC." Chromatography Online. URL:[Link]

  • Sharma, P., et al. (2011). "Simultaneous Analysis of Six Bioactive Lignans in Phyllanthus Species by Reversed Phase Hyphenated High Performance Liquid Chromatographic." AKJournals. URL:[Link]

Sources

refining extraction protocols for higher yield of (-)-Nirtetralin

Author: BenchChem Technical Support Team. Date: March 2026

An Expert Guide to Refining Extraction Protocols for Higher Yield of (-)-Nirtetralin

Welcome to the technical support center for the extraction and purification of this compound. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that combines deep scientific principles with practical, field-tested advice. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their protocols for maximum yield and purity.

This compound is a bioactive lignan found predominantly in plants of the Phyllanthus genus.[1][2] Like other lignans, it has garnered significant interest for its potential therapeutic properties, including anti-hepatitis B virus activity.[3][4] However, extracting this compound in high yields can be challenging due to its complex plant matrix and the presence of interfering substances. This guide will walk you through the critical parameters, from raw material processing to final purification, to enhance your extraction efficiency.

Understanding this compound: Key Properties

A thorough understanding of the physicochemical properties of this compound is the foundation of an effective extraction strategy. These properties dictate its solubility and stability, influencing every step from solvent selection to purification.

PropertyValueSource
Molecular Formula C₂₄H₃₀O₇[5]
Molecular Weight 430.5 g/mol [5]
Class Lignan (Aryltetralin type)[1][3]
Natural Sources Phyllanthus niruri, Phyllanthus urinaria[3][5]
General Solubility Fairly lipophilic polyphenol[6]

Frequently Asked Questions (FAQs)

This section addresses common initial questions that arise when developing an extraction protocol for this compound.

Q1: Which part of the plant should I use for the highest yield?

A1: For Phyllanthus species, the leaves have been found to contain the highest concentrations of lignans, including this compound, followed by the whole herbage (aerial parts).[7] Therefore, using the leaves as the starting material is recommended for maximizing yield.

Q2: What is the best solvent for extracting this compound?

A2: The choice of solvent is one of the most critical factors. This compound is a lignan aglycone, which is fairly lipophilic.[6] Therefore, solvents with medium to high polarity are most effective. Aqueous mixtures of ethanol or methanol (typically 70-80%) are often optimal as they balance the polarity needed to extract the lignan without co-extracting excessive amounts of highly polar impurities.[8] For initial crude extraction, hexane has also been used successfully.[7][9]

Q3: What are the pros and cons of different extraction methods?

A3: Several methods can be employed, each with distinct advantages and disadvantages. Modern methods generally offer higher efficiency and are recommended for optimizing yield.

MethodProsCons
Maceration Simple, requires minimal equipment.[10]Time-consuming, lower efficiency, large solvent volume.
Soxhlet Extraction More efficient than maceration, continuous process.Requires heating, which can degrade thermolabile compounds; time-consuming.[8][9]
Ultrasound-Assisted Extraction (UAE) High yield, significantly shorter extraction time, reduced solvent use, operates at lower temperatures.[8][10]Requires specialized sonication equipment.
Microwave-Assisted Extraction (MAE) Very fast, high yield, reduced solvent consumption.[8][10]Can cause localized heating, potentially degrading the target compound if not controlled.[9]

Q4: How do I accurately quantify the amount of this compound in my extract?

A4: The standard and most reliable method for the quantification of this compound is High-Performance Liquid Chromatography (HPLC) coupled with a UV or Photodiode Array (PDA) detector.[11][12] A C18 column is typically used with a mobile phase consisting of acetonitrile and water.[7][11] Detection is generally performed at a wavelength of 230 nm.[11] For purity assessment of isolated compounds, Quantitative ¹H-NMR (qHNMR) is also a powerful and accurate technique.[13]

Troubleshooting Guide: Overcoming Common Extraction Hurdles

Even with a well-designed protocol, challenges can arise. This guide provides a systematic approach to identifying and resolving common problems.

Problem: Low Yield of this compound

A low yield is the most frequent issue encountered. The cause can usually be traced back to one of four key areas: plant material preparation, solvent selection, extraction parameters, or the extraction method itself.

Caption: Troubleshooting logic for addressing low this compound yield.

Potential Cause 1: Inadequate Plant Material Preparation

Explanation: The physical state of the plant material is paramount. The cell walls must be sufficiently disrupted to allow solvent penetration. Moisture can lead to enzymatic degradation of lignans, while lipids can interfere with the extraction of the target compound.[8] Solutions & Optimizations:

  • Drying: Thoroughly dry the plant material at a controlled temperature (40-50°C) to a constant weight. This prevents enzymatic activity that could degrade this compound.[8]

  • Grinding: Grind the dried material into a fine, uniform powder (e.g., 40-60 mesh). This dramatically increases the surface area available for solvent contact, improving extraction efficiency.[8]

  • Defatting: For materials rich in lipids, a pre-extraction step with a non-polar solvent like n-hexane or petroleum ether is crucial.[8][10] This removes fats and waxes that can hinder the extraction of lignans and complicate subsequent purification steps.

Potential Cause 2: Suboptimal Extraction Parameters

Explanation: The interplay of temperature, time, and the solvent-to-solid ratio significantly impacts yield.[6] An imbalance can lead to incomplete extraction or degradation. Solutions & Optimizations:

  • Temperature: While higher temperatures can increase extraction kinetics, most lignans are stable below 100°C.[8] For methods like UAE, temperatures around 40-60°C are often sufficient and minimize the risk of degradation.[8]

  • Time: Each method has an optimal duration. For UAE or MAE, 15-60 minutes may be sufficient, whereas maceration could require 24-48 hours. Prolonged times do not always increase yield and can promote degradation.

  • Solvent-to-Solid Ratio: A higher ratio (e.g., 20:1 mL/g) ensures the solvent does not become saturated, allowing for more complete extraction.[8] However, excessively high ratios increase cost and waste. A typical starting point is 10:1 to 20:1.[10]

Problem: High Level of Impurities in Crude Extract

Explanation: Crude plant extracts are complex mixtures. Pigments (like chlorophyll), polar compounds (sugars, glycosides), and other secondary metabolites are often co-extracted with this compound, complicating purification.

Solutions & Optimizations:

  • Pre-Extraction Cleanup: As mentioned, defatting with a non-polar solvent is a highly effective first step to remove lipids.[10]

  • Liquid-Liquid Partitioning: After obtaining the crude extract (e.g., in methanol), evaporate the solvent and re-dissolve the residue in a solvent mixture for partitioning. For example, partitioning between methanol/water and a non-polar solvent like hexane can remove remaining lipids and pigments. The lignans can then be extracted into a medium-polarity solvent like ethyl acetate.

  • Solid-Phase Extraction (SPE): Use SPE cartridges (e.g., C18) to perform a rapid cleanup. After loading the crude extract, wash with a polar solvent (e.g., water) to remove highly polar impurities, then elute this compound with a less polar solvent like methanol or acetonitrile.[6]

Problem: Suspected Degradation of this compound

Explanation: this compound, like many natural products, can be sensitive to heat and light. High temperatures used in methods like Soxhlet extraction or uncontrolled MAE can lead to degradation, reducing the final yield of the intact molecule.[8]

Solutions & Optimizations:

  • Use Modern, Low-Temperature Methods: Prioritize Ultrasound-Assisted Extraction (UAE) or carefully controlled Microwave-Assisted Extraction (MAE). These methods are highly efficient at lower temperatures, preserving the integrity of the compound.[8]

  • Minimize Exposure to Light and Air: Conduct extractions in amber glassware to protect the extract from light-induced degradation. If possible, blanketing the extraction vessel with an inert gas like nitrogen can prevent oxidation.

  • Proper Storage: Store crude extracts and purified fractions at low temperatures (e.g., 4°C for short-term, -20°C for long-term) in airtight, light-protected containers.

Experimental Protocols & Workflows

This section provides a general workflow and a detailed protocol for a recommended extraction method.

General Extraction and Purification Workflow

G cluster_0 Preparation cluster_1 Extraction cluster_2 Purification & Analysis A Plant Material (Leaves) B Drying (40-50°C) A->B C Grinding (40-60 mesh) B->C D Defatting (n-Hexane) C->D E Ultrasound-Assisted Extraction (UAE) (70% Ethanol, 50°C, 45 min) D->E F Filtration / Centrifugation E->F G Solvent Evaporation (Rotary Evaporator) F->G H Crude Extract G->H I Silica Gel Column Chromatography H->I J Fraction Collection & TLC Analysis I->J K Pooling & Evaporation of Pure Fractions J->K L Purified this compound K->L M Quantification (HPLC-PDA) L->M

Caption: General workflow for extraction and purification of this compound.

Protocol: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol provides a robust starting point for optimization in your laboratory.

Materials:

  • Dried, powdered, and defatted Phyllanthus niruri leaves.

  • 70% Ethanol (v/v) in deionized water.

  • Ultrasonic bath or probe sonicator.

  • Filter paper (e.g., Whatman No. 1).

  • Rotary evaporator.

Procedure:

  • Sample Preparation: Accurately weigh 10 g of the pre-processed plant powder and place it into a 250 mL Erlenmeyer flask.

  • Solvent Addition: Add 200 mL of 70% ethanol to the flask, achieving a 20:1 solvent-to-solid ratio.

  • Sonication: Place the flask in an ultrasonic bath. Set the temperature to 50°C and the sonication frequency to 40 kHz. Sonicate for 45 minutes. Ensure the flask is submerged to the level of the solvent.

  • Separation: After sonication, immediately filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material. For finer particles, centrifugation followed by decanting the supernatant may be necessary.

  • Re-extraction (Optional but Recommended): To maximize yield, the retained plant material can be subjected to a second round of extraction with fresh solvent for a shorter duration (e.g., 20 minutes).

  • Solvent Removal: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C until all ethanol is removed.

  • Final Product: The resulting aqueous suspension can be lyophilized or further partitioned to yield the crude extract, which is now ready for purification or direct analysis.

References
  • Trends in extraction and purification methods of Lignans in plant-derived foods. (n.d.). Google Scholar.
  • Nirtetralin | C24H30O7 | CID 182644. (n.d.). PubChem. Retrieved from [Link]

  • Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. (n.d.). MDPI. Retrieved from [Link]

  • Extraction, Isolation, and Structural Elucidation of Lignans from Natural Resources. (2025).
  • NIRTETRALIN. (n.d.). gsrs.ncats.nih.gov. Retrieved from [Link]

  • Extraction and Enrichment of Flaxseed Lignan (Linum usit
  • Quantitative Determination of Four Lignans in Phyllanthus niruri L. by HPLC. (2024).
  • Lignans with Anti‐Hepatitis B Virus Activities from Phyllanthus niruri L. (n.d.). Scite.ai. Retrieved from [Link]

  • Doflin, A. (2024). Optimizing Plant Extraction Techniques for Enhanced Yield of Bioactive Compounds. Journal of Chemical and Pharmaceutical Research, 16(3), 115.
  • Extraction Techniques and Analytical Methods for Isolation and Characteriz
  • Lignans with anti-hepatitis B virus activities from Phyllanthus niruri L. (2012). Phytotherapy Research.
  • Chemical structures of (I) phyllanthin; (II) hypophyllanthin; (III) nirtetralin; and (IV) niranthin. (n.d.). ResearchGate. Retrieved from [Link]

  • Comparative Profiling of Four Lignans Phyllanthin, Hypophyllanthin, Nirtetralin and Niranthin in Nine Phyllanthus Species from India Using a Validated Reversed Phase HPLC-PDA Detection Method. (2020).
  • Preparation of Lignan-Rich Extract from the Aerial Parts of Phyllanthus niruri Using Nonconventional Methods. (2020). Molecules.
  • Recovery data for phyllanthin, hypophyllanthin, nirtetralin, and niranthin (n ¼ 3). (n.d.). ResearchGate. Retrieved from [Link]

  • In vitro and in vivo anti-hepatitis B virus activities of the lignan nirtetralin B isolated from Phyllanthus niruri L. (2014). Journal of Ethnopharmacology.
  • Comparative Profiling of Four Lignans (Phyllanthin, Hypophyllanthin, Nirtetralin, and Niranthin) in Nine Phyllanthus Species from India Using a Validated Reversed Phase HPLC-PDA Detection Method. (2021).
  • Activity and potential of Phyllantus niruri L. and Phyllantus urinaria L. as Hepatitis B virus inhibitors. (2023). DergiPark.
  • Pharmacological Properties of the Magical Plant Phyllanthus niruri Linn: a review. (2023). PEXACY International Journal of Pharmaceutical Science.
  • Purity Assessment of Aryltetralin Lactone Lignans by Quantitative 1 H Nuclear Magnetic Resonance. (2015). Molecules.
  • Comparative Profiling of Four Lignans (Phyllanthin, Hypophyllanthin, Nirtetralin, and Niranthin) in Nine Phyllanthus Species from India Using a Validated Reversed Phase HPLC-PDA Detection Method. (n.d.). Semantic Scholar. Retrieved from [https://www.semanticscholar.org/paper/Comparative-Profiling-of-Four-Lignans-(Phyllanthin-Srivastava-Rawat/b2b8e3a296333423528b184282362b1b7a2d6ccb]([Link]

  • Supercritical fluid extraction of phyllanthin and niranthin from Phyllanthus amarus Schum. & Thonn. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Batch-to-Batch Variability in Phyllanthus Extracts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Phyllanthus Standardization Support Center. As application scientists and drug development professionals, we understand that natural product variability is the enemy of reproducible research. Phyllanthus species (e.g., P. niruri, P. amarus, P. emblica) present unique challenges due to their complex matrix of lignans, tannins, and phenolic acids.

This guide provides mechanistic troubleshooting and self-validating protocols to ensure chemical and biological consistency across your extract batches.

Section 1: Extraction & Pre-Processing Consistency

Q1: We are experiencing significant batch-to-batch yield variations of key lignans (phyllanthin, hypophyllanthin, niranthin) despite using the same Phyllanthus supplier. What is driving this, and how can we standardize our yield?

Causality: The biosynthesis of bioactive compounds in Phyllanthus is highly dependent on geographical altitude, soil composition, and seasonal harvesting differences[1]. Even when raw material is consistent, minor variations in extraction parameters—specifically the solvent-to-solid ratio, mixing speed, and temperature—drastically alter the extraction kinetics of lipophilic lignans[2].

Solution: Implement a tightly controlled, self-validating extraction system.

  • QC Checkpoints: Before bulk extraction, perform an HPLC assay on a 5-gram micro-batch of the raw plant material to establish a baseline marker concentration[2].

  • Parameter Locking: Fix your solvent system (e.g., 70% Ethanol) and maintain a strict solvent-to-herb ratio. Document these parameters meticulously for every batch to ensure traceability.

Q2: Our extracts show consistent lignan levels, but highly variable levels of phenolic compounds like gallic acid and corilagin. Why is this happening?

Causality: Phenolic acids and ellagitannins (like corilagin) are highly thermolabile and prone to oxidation, whereas lignans are relatively stable. If your drying process exceeds 40°C, or if your extraction involves prolonged heat, you will thermally degrade the phenolics while leaving the lignans intact[3].

Solution: Ensure all raw material is dried at ≤40°C. If your formulation requires both lipophilic lignans and hydrophilic phenolics, utilize a binary solvent system (e.g., Methanol-Water) under temperature-controlled sonication rather than reflux extraction.

Table 1: Quantitative Properties of Key Phyllanthus Marker Compounds
Marker CompoundChemical ClassPrimary SpeciesUV Detection (nm)LogP (approx)Thermolability
Phyllanthin LignanP. niruri, P. amarus230 / 2803.2Low
Hypophyllanthin LignanP. niruri, P. amarus230 / 2803.0Low
Niranthin LignanP. amarus2303.5Low
Corilagin EllagitanninP. niruri, P. urinaria2700.8High
Gallic Acid Phenolic AcidP. emblica, P. niruri2700.7Moderate

Section 2: Analytical Troubleshooting (HPLC/LC-MS)

Q3: During HPLC fingerprinting, we struggle to achieve baseline resolution between phyllanthin and hypophyllanthin. They frequently co-elute. How do we resolve this?

Causality: Phyllanthin and hypophyllanthin are structurally similar diastereomers. Because their partition coefficients (LogP) are nearly identical, they are highly sensitive to minor fluctuations in mobile phase polarity and column temperature. If the temperature fluctuates, the stationary phase's carbon chain dynamics change, causing co-elution[4].

Solution: Lock your column temperature strictly between 30°C and 35°C. Utilize a weak acid modifier (e.g., 0.1% Formic Acid) in your aqueous phase to suppress the ionization of co-eluting phenolic impurities, which sharpens the lignan peaks[4].

HPLCTroubleshooting Issue Issue: Co-elution of Phyllanthin & Hypophyllanthin CheckTemp 1. Check Column Temp Issue->CheckTemp CheckMobile 2. Check Mobile Phase Issue->CheckMobile CheckGrad 3. Check Gradient Issue->CheckGrad TempAction Lock at 30°C CheckTemp->TempAction Success Baseline Resolution (Rs > 1.5) TempAction->Success MobileAction Add 0.1% Formic Acid CheckMobile->MobileAction MobileAction->Success GradAction Flatten ramp at 40-60% B CheckGrad->GradAction GradAction->Success

Fig 1: Decision tree for resolving lignan co-elution in HPLC fingerprinting.

Protocol: Self-Validating UHPLC-MS/MS Fingerprinting Workflow
  • Sample Preparation: Accurately weigh 10 mg of dried extract and dissolve in 10 mL of HPLC-grade methanol. Sonicate for 15 minutes at room temperature.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • Chromatography: Utilize a sub-2 µm C18 column (e.g., 100 x 2.1 mm, 1.7 µm).

    • Mobile phase A: 0.1% Formic acid in water.

    • Mobile phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes. Flow rate: 0.3 mL/min. Column Temp: 35°C.

  • Detection: UV at 230 nm (lignans) and 270 nm (phenolics), coupled with ESI-MS/MS.

  • System Suitability Test (SST) [CRITICAL]: This acts as your self-validating mechanism. Before running unknown batches, inject a mixed reference standard of phyllanthin and hypophyllanthin. The system is only validated for use if the resolution (

    
    ) is > 1.5 and peak tailing is < 1.2[4].
    

Section 3: Chemometric & Data Analysis

Q4: We are using Principal Component Analysis (PCA) to authenticate P. niruri from adulterants like P. debilis, but our batches are not clustering tightly. What is wrong with our model?

Causality: PCA is an unsupervised dimension-reduction tool that models the maximum total variance in a dataset[5]. If your chromatographic peaks are not perfectly aligned (due to slight retention time shifts), the PCA will model the analytical variance rather than the biological variance. Furthermore, highly abundant peaks can completely mask the variance of minor diagnostic peaks if the data is not scaled properly.

Solution:

  • Pre-processing: Apply dynamic time warping (peak alignment) and baseline correction before exporting data to your chemometric software.

  • Scaling: Apply Pareto scaling, which reduces the dominance of large peaks while keeping data structure intact[5].

  • Supervised Modeling: Transition from PCA to Partial Least Squares-Discriminant Analysis (PLS-DA). PLS-DA uses a dependent variable (class label) to supervise the model, forcing the algorithm to find the specific latent variables (metabolites) that discriminate between authentic P. niruri and adulterated batches[6],[5].

ChemometricWorkflow Raw Raw LC-MS Data PreProc Alignment & Baseline Correction Raw->PreProc Scale Pareto Scaling PreProc->Scale PCA PCA (Unsupervised) Outlier Detection Scale->PCA PLSDA PLS-DA (Supervised) Species Discrimination PCA->PLSDA If classes overlap Valid Cross-Validation (R2/Q2) PLSDA->Valid Auth Batch Authenticated Valid->Auth

Fig 2: Chemometric data pipeline for authenticating Phyllanthus extracts.

Section 4: Biological Validation

Q5: Our HPLC fingerprints look nearly identical across three batches, but we see high variance in our in vitro hepatoprotective (HepG2) assays. How can a chemically standardized extract vary biologically?

Causality: Standard HPLC fingerprinting typically monitors 5-10 major UV-active constituents. However, the biological activity of Phyllanthus is highly synergistic and often relies on minor, non-UV-absorbing metabolites (e.g., specific saponins) that are not captured in standard assays[1]. Additionally, unmonitored variables like residual extraction solvents or heavy metal contaminants can induce baseline cellular toxicity in HepG2 cells, artificially masking the hepatoprotective effects of the extract[7].

Solution:

  • Expand Analytical Coverage: Integrate LC-MS metabolomics to map the "dark metabolome" (compounds invisible to UV)[5].

  • Self-Validating Bioassay Design: Never rely on absolute cell viability numbers. Always include a vehicle control, a positive control (e.g., Silymarin or Ascorbic Acid), and a highly characterized "Reference Standard Extract" on every plate. Normalize your batch's activity to the positive control's

    
     to mathematically cancel out day-to-day cellular variance[7].
    
References
  • [4] HPLC fingerprint and simultaneous quantitative analysis of phyllanthin and hypophyllanthin for identification and authentication of Phyllanthus niruri from related species. CABI Digital Library. URL:

  • [6] Authenticity study of Phyllanthus species by NMR and FT-IR Techniques coupled with chemometric methods. SciELO. URL:

  • [5] Chemometric-Guided Approaches for Profiling and Authenticating Botanical Materials. PMC. URL:

  • [1] An Insight Into the Modulatory Effects and Mechanisms of Action of Phyllanthus Species and Their Bioactive Metabolites on the Immune System. Frontiers. URL:

  • [3] Advancing herbal medicine: enhancing product quality and safety through robust quality control practices. PMC. URL:

  • [2] Addressing batch-to-batch variability of Niranthin extracts. Benchchem. URL:

  • [7] Hepatoprotective Activity of BV-7310, a Proprietary Herbal Formulation of Phyllanthus niruri, Tephrosia purpurea... Semantic Scholar. URL:

Sources

Technical Support Center: (-)-Nirtetralin Solvent Selection & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (-)-Nirtetralin in vitro applications. This compound is a bioactive lignan isolated from Phyllanthus species, widely investigated for its anti-viral (HBV, HCV, HEV) and anti-neoplastic properties. Due to its complex polycyclic structure, improper solvent selection is the leading cause of experimental failure, resulting in compound precipitation, inaccurate dosing, or solvent-induced cytotoxicity.

This guide provides drug development professionals and researchers with the mechanistic rationale and validated protocols required to successfully formulate and handle this compound stock solutions.

Part 1: Physicochemical Profile & Solvent Compatibility

Understanding the thermodynamic properties of this compound is critical for designing a stable formulation. Its highly lipophilic nature dictates strict solvent requirements.

PropertyValueExperimental Relevance
Molecular Weight 430.49 g/mol [1]Required for precise molarity calculations during stock preparation.
LogP (Partition Coefficient) ~3.6Indicates high lipophilicity; necessitates the use of organic solvents to disrupt crystalline lattice forces.
LogS (Aqueous Solubility) -4.66[1]Extremely poor aqueous solubility (~0.009 mg/mL)[1]. Water or PBS cannot be used as primary solvents.
Primary Solvent Anhydrous DMSOPolar aprotic nature optimally solvates the lignan backbone, supporting stock concentrations of ≥10 mM[2].
Part 2: Troubleshooting FAQs on Solvent Selection

Q: Why is DMSO the mandatory primary solvent for this compound instead of water or standard biological buffers? A: this compound is a highly hydrophobic molecule characterized by a LogP of approximately 3.6 and a highly negative LogS (-4.66)[1]. This thermodynamic profile means it is virtually insoluble in aqueous environments. Dimethyl sulfoxide (DMSO) is a polar aprotic solvent that effectively disrupts the intermolecular forces of the crystalline powder without causing hydrolysis. Using anhydrous DMSO allows for the creation of stable, completely dissolved stock solutions up to 10 mM[2].

Q: What is the maximum allowable DMSO concentration in my downstream in vitro cell culture assays? A: To maintain cellular viability and prevent solvent-induced artifacts, the final concentration of DMSO in your cell culture medium must be strictly maintained at or below 0.1% (v/v) [3]. Exceeding this threshold can induce cytotoxicity, alter cell membrane permeability, and confound the pharmacological readout of this compound's efficacy. Always include a 0.1% DMSO vehicle control in your experimental design to establish a true baseline[3].

Q: My this compound stock precipitated immediately when added to the culture medium. How do I prevent this? A: Direct addition of a highly concentrated DMSO stock into an aqueous medium causes "solvent shock." The rapid diffusion of DMSO into the water leaves the hydrophobic this compound locally supersaturated, causing it to crash out of solution. Causality & Solution: To prevent this, employ a serial dilution strategy. First, create an intermediate dilution (e.g., 100x of your final target concentration) in serum-free medium or a compatible carrier. Add this intermediate dropwise to the final assay volume while gently swirling to ensure rapid, homogeneous dispersion.

Q: How should I store my reconstituted this compound stock solutions to ensure long-term stability? A: Once reconstituted in anhydrous DMSO, the stock solution should be aliquoted into tightly sealed, light-protected vials. DMSO is highly hygroscopic; repeated opening of a single vial will introduce atmospheric moisture, which degrades the compound and lowers its solubility threshold. Store these single-use aliquots at -20°C. Under these conditions, 2 mM to 10 mM stocks remain stable for several months[4].

Part 3: Standardized Preparation Protocol

Follow this self-validating methodology to prepare a 10 mM stock solution of this compound.

Step 1: Temperature Equilibration Allow the sealed this compound powder vial to equilibrate to room temperature in a desiccator for 30 minutes before opening. Rationale: Opening a cold vial causes immediate condensation of atmospheric moisture, which will ruin the anhydrous environment required for optimal dissolution.

Step 2: Volume Calculation Calculate the required volume of DMSO using the formula: Volume (mL) = Mass (mg) / (Molecular Weight (g/mol) × Concentration (M)). Example: To prepare a 10 mM (0.01 M) stock from 1 mg of this compound (MW = 430.49 g/mol )[1], you must add 232.3 µL of anhydrous DMSO.

Step 3: Reconstitution & Dissolution Add the calculated volume of cell-culture grade, anhydrous DMSO (≥99.9% purity) directly to the vial. Vortex the vial gently for 30-60 seconds. If microscopic particulates remain, sonicate the vial in a room-temperature water bath for 1-2 minutes. Self-Validation Checkpoint: Hold the vial against a light source. The solution must be completely clear and colorless. Any turbidity indicates incomplete dissolution, requiring further sonication.

Step 4: Aliquoting and Storage Dispense the stock into 10-20 µL aliquots in sterile, amber microcentrifuge tubes. Store immediately at -20°C[4].

Part 4: Experimental Workflow Visualization

The following diagram illustrates the critical path from powder reconstitution to final assay application, highlighting the steps necessary to prevent solvent shock and degradation.

G A Equilibrate this compound Powder to Room Temp B Add Anhydrous DMSO (Calculate for 10 mM) A->B Prevents moisture condensation C Vortex & Sonicate Until Optically Clear B->C Primary Solubilization D Aliquot & Store at -20°C (Prevents Freeze-Thaw) C->D Long-term Stock Prep E Intermediate Dilution in Serum-Free Media C->E Fresh Assay Prep F Final Assay Addition (DMSO ≤ 0.1% v/v) E->F Prevents compound precipitation

Workflow for this compound stock preparation and serial dilution to prevent solvent shock.

References
  • Source: dovepress.
  • Title: (PDF)
  • Source: bdpsjournal.
  • Title: (±)

Sources

Validation & Comparative

(-)-Nirtetralin vs. its stereoisomers: a comparative antiviral study

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(-)-Nirtetralin (and its associated stereoisomers Nirtetralin A and B) represents a class of aryltetralin lignans isolated from Phyllanthus niruri, a plant historically used for hepatoprotection.[1] This guide provides a technical comparison of the antiviral potency of Nirtetralin against its specific stereoisomers, focusing on Hepatitis B Virus (HBV) and Hepatitis E Virus (HEV) inhibition.

The core finding of this comparative study is that the specific stereochemical configuration significantly dictates antiviral potency. Nirtetralin A and Nirtetralin B exhibit superior IC50 values against HBV antigens (HBsAg and HBeAg) compared to the parent "Nirtetralin" isomer, highlighting a critical Structure-Activity Relationship (SAR) dependent on the axial/equatorial orientation of the lignan substituents.

Chemical Identity & Stereochemical Context

The nirtetralin scaffold contains multiple chiral centers (typically at C7, C8, and the glycosidic/ether linkages). The isolation from Phyllanthus niruri typically yields a mixture of diastereomers and enantiomers.

  • Parent Scaffold: Aryltetralin lignan (C24H30O7).

  • Key Isomers:

    • Nirtetralin A: The most potent isomer in HBsAg suppression.

    • Nirtetralin B: Highly potent, often the subject of specific in vivo hepatoprotection studies.

    • Nirtetralin (Parent/Isomer C): Significantly lower potency, serving as a negative stereochemical control.

Stereochemical Impact on Potency

The biological activity is strictly governed by the spatial arrangement of the methoxy and aryl groups. NMR studies suggest that the axial-axial vs. axial-equatorial orientation of protons at the chiral centers (H-1, H-2, H-3) correlates directly with the compound's ability to bind viral targets or host secretion machinery.

StereochemSAR cluster_0 Stereochemical Configuration cluster_1 Antiviral Outcome (HBV) N_Parent Nirtetralin (Parent) (Low Potency) HBsAg HBsAg Secretion Inhibition N_Parent->HBsAg IC50: 97.2 µM (Weak) HBeAg HBeAg Secretion Inhibition N_Parent->HBeAg IC50: 232.0 µM N_A Nirtetralin A (High Potency) N_A->HBsAg IC50: 9.5 µM (Most Effective) N_A->HBeAg IC50: 17.4 µM N_B Nirtetralin B (Moderate/High Potency) N_B->HBsAg IC50: 16.7 µM N_B->HBeAg IC50: 69.3 µM

Figure 1: Comparative potency hierarchy of Nirtetralin stereoisomers against HBV antigen secretion.

Comparative Performance Data

The following data aggregates in vitro results from HepG2.2.15 cells (a stable HBV-producing cell line).

Table 1: Antiviral Potency Profile (HepG2.2.15 Model)[2]
CompoundHBsAg IC50 (µM)HBeAg IC50 (µM)Cytotoxicity CC50 (µM)Selectivity Index (SI)
Nirtetralin A 9.5 17.4 > 1000> 100
Nirtetralin B 16.769.3> 1000> 59
Nirtetralin (Parent) 97.2232.0> 1000~10
Lamivudine (3TC)ControlControl> 1000High

Key Insight: Nirtetralin A is approximately 10-fold more potent than the parent isomer in suppressing HBsAg. Both isomers A and B show negligible cytotoxicity (CC50 > 1000 µM), resulting in a high Selectivity Index (SI), which is a critical parameter for drug safety.

Mechanism of Action

Unlike nucleoside analogues (e.g., Lamivudine) that directly inhibit the viral polymerase, Nirtetralin isomers appear to act via a dual mechanism:

  • Antigen Secretion Blockade: They significantly inhibit the secretion of HBsAg and HBeAg, potentially by interfering with the host cellular secretory pathways hijacked by the virus or by binding to viral capsid proteins.

  • Viral Replication Inhibition: At higher concentrations, they reduce intracellular HBV DNA levels.

  • Hepatoprotection: In vivo studies (duck hepatitis B model) show that Nirtetralin B reduces serum ALT/AST levels, indicating protection against viral-induced liver injury.[1]

Experimental Protocols

To replicate these findings or screen new derivatives, the following self-validating protocols are recommended.

Protocol A: Isolation and Stereochemical Separation

Objective: Isolate pure stereoisomers from Phyllanthus niruri.

  • Extraction: Air-dried P. niruri (2kg) is refluxed with 95% Ethanol.

  • Partitioning: The extract is suspended in water and partitioned sequentially with Petroleum Ether and Ethyl Acetate.

  • Chromatography: The Ethyl Acetate fraction is subjected to Silica Gel Column Chromatography.

  • Purification (Critical Step): Use preparative HPLC or repeated recrystallization to separate stereoisomers.

    • Validation: Verify purity >98% using Chiral HPLC and confirm stereochemistry via NOESY NMR (checking axial/equatorial coupling constants).

Protocol B: In Vitro Antiviral Assay (HepG2.2.15)

Objective: Determine IC50 values for HBsAg and HBeAg.[1][2][3][4]

  • Cell Seeding: Plate HepG2.2.15 cells at

    
     cells/mL in 96-well plates. Culture for 24h to reach monolayer.
    
  • Drug Treatment:

    • Prepare serial dilutions of Nirtetralin A, B, and Parent (e.g., 5, 10, 20, 40, 80 µM).

    • Include Lamivudine (3TC) as a positive control.[5]

    • Include DMSO (0.1%) as a vehicle control.

    • Treat cells for 9 days , refreshing medium containing the drug every 3 days.

  • Sample Collection: Collect culture supernatant on Day 9.

  • Quantification:

    • ELISA: Use commercial kits (e.g., Abbott or equivalent) to measure HBsAg and HBeAg levels.

    • qPCR: Extract DNA from cells/supernatant to quantify HBV DNA load.

  • Calculation:

    • Calculate inhibition %:

      
      .
      
    • Derive IC50 using non-linear regression (Sigmoidal dose-response).

Protocol C: Cytotoxicity (MTT Assay)

Objective: Ensure antiviral effect is not due to cell death.

  • Treatment: Treat HepG2.2.15 cells with the same drug concentrations as Protocol B.

  • Incubation: After 9 days, add MTT reagent (0.5 mg/mL) and incubate for 4h.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Readout: Measure Absorbance at 570 nm.

  • Threshold: Any compound showing >50% cell death at active antiviral concentrations is flagged as cytotoxic (False Positive).

AssayWorkflow cluster_analysis Dual Analysis Path Start Start: HepG2.2.15 Cells Treatment Drug Treatment (9 Days) (Refresh every 3 days) Start->Treatment Supernatant Collect Supernatant Treatment->Supernatant MTT MTT Assay (Cell Viability) Treatment->MTT ELISA ELISA (Antigen) HBsAg / HBeAg Supernatant->ELISA Calculation Calculate IC50 & CC50 ELISA->Calculation MTT->Calculation Decision Selectivity Index (SI) SI = CC50 / IC50 Calculation->Decision Valid Lead Valid Lead Decision->Valid Lead SI > 10 Toxic Toxic Decision->Toxic SI < 10

Figure 2: Validated workflow for distinguishing specific antiviral activity from cytotoxicity.

References

  • Wei, W., et al. (2012). Lignans with anti-hepatitis B virus activities from Phyllanthus niruri L.[2][4] Phytotherapy Research.

  • Liu, S., et al. (2014). In vitro and in vivo anti-hepatitis B virus activities of the lignan nirtetralin B isolated from Phyllanthus niruri L.[1] Journal of Ethnopharmacology.

  • Huang, R.L., et al. (2003). Anti-hepatitis B virus effects of lignans isolated from Phyllanthus niruri L. Antiviral Research.[6][7][8]

  • Adnyana, I.K., et al. (2024). Activity and potential of Phyllantus niruri L. and Phyllantus urinaria L. as Hepatitis B virus inhibitors.[8] Journal of Research in Pharmacy.[8]

Sources

A Comparative Guide: Anti-HBV Efficacy of (-)-Nirtetralin vs. Lamivudine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The clinical management of chronic Hepatitis B Virus (HBV) infection has long relied on nucleoside/nucleotide analogues (NAs) such as lamivudine (3TC). While highly effective at suppressing viral DNA replication, NAs rarely achieve functional cure due to their inability to clear viral antigens (HBsAg and HBeAg) and their propensity to induce drug-resistant mutations[1].

Recently, (-)-Nirtetralin (and its isomer Nirtetralin B), a naturally derived lignan isolated from Phyllanthus niruri L., has emerged as a potent non-nucleoside anti-HBV agent[2]. Unlike lamivudine, this compound directly inhibits the secretion of viral antigens, offering a complementary mechanism of action that addresses the critical gap of immune tolerance in chronic HBV patients[2]. This guide provides an objective, data-driven comparison of their efficacies, supported by self-validating experimental protocols.

Mechanistic Divergence: Nucleoside Analogue vs. Lignan

To understand the comparative efficacy of these two compounds, we must first analyze the causality behind their mechanisms of action.

Lamivudine (3TC): Lamivudine is a synthetic nucleoside analogue. Upon intracellular phosphorylation, it competes with natural dCTP for incorporation into the nascent viral DNA strand by the HBV reverse transcriptase (DNA polymerase). Because it lacks a 3'-OH group, its incorporation causes immediate chain termination[1]. Causality: While this halts the production of new virions, it does not affect the transcription or translation of viral proteins from the established covalently closed circular DNA (cccDNA) reservoir. Consequently, HBsAg continues to be secreted, maintaining host immune exhaustion.

This compound: this compound operates via a distinct, host-virus interactive pathway. It potently blocks the intracellular assembly and extracellular secretion of HBsAg and HBeAg[2]. Causality: High circulating levels of HBsAg are primarily responsible for exhausting HBV-specific CD8+ T cells. By suppressing antigen secretion, this compound removes this tolerogenic block, theoretically allowing the host's innate and adaptive immune systems to recover and clear infected hepatocytes—a feat lamivudine cannot achieve alone.

MOA cluster_lam Lamivudine (3TC) cluster_nir This compound HBV HBV Infection Pol HBV DNA Polymerase HBV->Pol Sec Antigen Secretion Pathway HBV->Sec LAM Lamivudine LAM->Pol Chain Chain Termination (DNA Synthesis Blocked) Pol->Chain NIR This compound NIR->Sec Ag HBsAg / HBeAg Secretion Blocked Sec->Ag

Caption: Mechanistic divergence between Lamivudine (DNA polymerase inhibition) and this compound.

Quantitative Efficacy Profile

The following table synthesizes the in vitro (HepG2.2.15 cells) and in vivo (Duck Hepatitis B Virus model) performance metrics for both compounds. Data demonstrates that while lamivudine is the superior DNA suppressor, this compound holds a massive advantage in antigen clearance[2],[3].

Pharmacological ParameterLamivudine (3TC)This compound / Nirtetralin B
Primary Molecular Target HBV Reverse TranscriptaseViral Antigen Secretion Pathways
HBsAg Inhibition (IC₅₀) Weak / >230 μM[3]Highly potent (~17.4 μmol/L)[2]
HBeAg Inhibition (IC₅₀) Weak / >240 μM[3]Potent (~63.9 μmol/L)[2]
HBV DNA Reduction Rapid and profound (Primary effect)Moderate to high (Downstream effect)[2]
Resistance Risk Profile High (YMDD motif mutations, e.g., M204V)Low (Distinct non-polymerase target)
In Vivo Efficacy (DHBV) Suppresses viremia; rapid rebound post-withdrawalReduces viremia, AST/ALT; improves liver histology[2]

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, drug development professionals must utilize self-validating experimental designs. A protocol is "self-validating" when it contains internal controls that mathematically prove the observed antiviral effect is genuine and not an artifact of host cell toxicity.

Protocol A: In Vitro HepG2.2.15 Screening System

HepG2.2.15 cells are stably transfected with the HBV genome, making them the gold standard for continuous viral secretion assays.

  • Cell Seeding & Stabilization: Seed HepG2.2.15 cells in 96-well plates at a density of

    
     cells/well. Causality: Cells must be cultured for 48-72 hours prior to treatment to ensure baseline cccDNA transcription and antigen secretion reach a steady state.
    
  • Compound Administration: Treat cells with serial dilutions of this compound (e.g., 5 to 100 μmol/L) and Lamivudine (positive control). Include a vehicle control (0.1% DMSO). Refresh media and drugs every 3 days for a total of 9 days.

  • Self-Validation Step (Cytotoxicity Counter-Screen): On day 9, perform a CCK-8 or MTT assay on a parallel plate to determine the 50% cytotoxic concentration (CC₅₀). Causality: If a drug kills the host cell, antigen secretion will naturally drop. Calculating the Selectivity Index (SI = CC₅₀ / IC₅₀) mathematically validates that the reduction in HBsAg is due to specific antiviral activity, not cell death.

  • Dual-Readout Quantification:

    • ELISA: Harvest supernatants to quantify HBsAg and HBeAg levels.

    • qPCR: Extract intracellular and extracellular DNA to quantify HBV DNA copy numbers.

Protocol B: In Vivo Duck Hepatitis B Virus (DHBV) Model

The DHBV model in ducklings closely mimics human HBV infection, allowing for the assessment of systemic hepatoprotection.

  • Infection & Grouping: Inoculate 1-day-old ducklings intravenously with DHBV-positive serum. After 7 days, confirm viremia via qPCR and randomize into groups: Vehicle Control, Lamivudine (50 mg/kg), and this compound (varying doses).

  • Treatment Regimen: Administer compounds orally once daily for 10-14 days.

  • Self-Validation Step (Biomarker Correlation): Collect serum every 3 days. Quantify DHBV DNA alongside AST (Aspartate Aminotransferase) and ALT (Alanine Aminotransferase) levels. Causality: Correlating viral load reduction with the normalization of liver enzymes and histological improvement (via H&E staining of liver biopsies) internally validates that the antiviral mechanism translates to actual physiological hepatoprotection[2].

Workflow cluster_invitro In Vitro: HepG2.2.15 cluster_invivo In Vivo: DHBV Model Start Drug Preparation (Nirtetralin vs 3TC) InVitro Cell Treatment Start->InVitro InVivo Oral Administration Start->InVivo Tox CCK-8 Assay (Cytotoxicity Check) InVitro->Tox ELISA ELISA (HBsAg/HBeAg) InVitro->ELISA qPCR1 qPCR (HBV DNA) InVitro->qPCR1 Validate Self-Validation: Selectivity Index (SI) & Efficacy Tox->Validate ELISA->Validate qPCR1->Validate Sera Serum Analysis (ALT/AST, Antigens) InVivo->Sera Histo Liver Histopathology InVivo->Histo Sera->Validate Histo->Validate

Caption: Self-validating experimental workflow for evaluating anti-HBV efficacy in vitro and in vivo.

Overcoming Clinical Limitations: The Resistance Paradigm

The Achilles' heel of lamivudine is the rapid emergence of resistant HBV strains, predominantly driven by mutations in the YMDD motif of the viral polymerase (e.g., M204V/I)[1]. Because this compound does not target the viral polymerase, it bypasses this resistance mechanism entirely. For drug development professionals, this positions lignans like this compound not merely as alternatives, but as ideal candidates for combination therapies. Co-administering a polymerase inhibitor (lamivudine) with an antigen secretion inhibitor (this compound) provides a synergistic, dual-targeted approach that suppresses viral replication while simultaneously breaking immune tolerance.

References

  • Naturally derived anti-hepatitis B virus agents and their mechanism of action. World Journal of Gastroenterology.[Link]

  • Discovery of Oxime Ethers as Hepatitis B Virus (HBV) Inhibitors by Docking, Screening and In Vitro Investigation. MDPI.[Link]

  • Design, Synthesis, and Bioactive Screen In Vitro of Cyclohexyl (E)-4-(Hydroxyimino)-4-Phenylbutanoates and Their Ethers for Anti-Hepatitis B Virus Agents. MDPI.[Link]

Sources

Nirtetralin versus Entecavir: A Comparative Technical Guide for Chronic Hepatitis B Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between Entecavir (ETV) , the current clinical standard for Chronic Hepatitis B (CHB), and Nirtetralin B , an emerging bioactive lignan isolated from Phyllanthus niruri.

While Entecavir represents the pinnacle of nucleoside analogue (NA) potency—achieving nanomolar suppression of viral DNA—it fundamentally lacks the ability to reduce viral antigen burden (HBsAg) or eliminate cccDNA. Nirtetralin B, though significantly less potent (micromolar range) in direct replication inhibition, offers a distinct mechanism of action: the suppression of HBsAg and HBeAg secretion . This guide analyzes the potential of Nirtetralin B not as a competitor to Entecavir, but as a complementary scaffold for functional cure strategies targeting antigen reduction.

Part 1: Mechanistic Profiling & Compound Identity

Entecavir (ETV)[1][2][3][4]
  • Class: Guanosine Nucleoside Analogue (NA).[1]

  • Target: HBV Polymerase (Reverse Transcriptase).

  • Mechanism: ETV is phosphorylated intracellularly to its active triphosphate form.[1] It competes with natural deoxyguanosine triphosphate (dGTP) for incorporation into viral DNA. It inhibits three stages of replication:[1]

    • Priming of the HBV polymerase.

    • Reverse transcription of the negative-strand DNA from pregenomic RNA (pgRNA).

    • Synthesis of the positive-strand HBV DNA.

  • Clinical Status: FDA-approved first-line therapy.

Nirtetralin B
  • Class: Lignan (Tetrahydronaphthalene derivative).

  • Source: Isolated from Phyllanthus niruri (L.) and P. urinaria.

  • Target: Viral Antigen Secretion / Assembly (Putative).

  • Mechanism: Unlike NAs, Nirtetralin B does not primarily target the polymerase active site. Experimental data indicates it interferes with the cellular trafficking or stability of viral proteins, leading to a dose-dependent reduction in extracellular HBsAg and HBeAg.

  • Clinical Status: Preclinical / Lead Compound.

Mechanistic Pathway Visualization

The following diagram illustrates the distinct intervention points of Entecavir and Nirtetralin B within the HBV life cycle.

HBV_Mechanism Entry Viral Entry cccDNA cccDNA Formation (Nucleus) Entry->cccDNA pgRNA pgRNA Transcription cccDNA->pgRNA Translation Viral Protein Translation (HBsAg, HBeAg, Core) pgRNA->Translation Capsid Capsid Assembly (pgRNA + Polymerase) Translation->Capsid Secretion Virion & Antigen Secretion Translation->Secretion HBsAg/HBeAg RevTrans Reverse Transcription (DNA Synthesis) Capsid->RevTrans RevTrans->Secretion Mature Virion ETV ENTECAVIR (Inhibits Polymerase) ETV->RevTrans  Blocks DNA Synthesis Nirt NIRTETRALIN B (Inhibits Secretion) Nirt->Secretion  Suppresses Antigen Release

Caption: Comparative intervention points.[2][3] Entecavir halts DNA synthesis inside the capsid, while Nirtetralin B targets the downstream secretion of viral antigens.

Part 2: Comparative Performance Metrics

The following data contrasts the potency of Entecavir against Nirtetralin B in the standard HepG2.2.15 cell model (stable HBV-producing cell line).

MetricEntecavir (ETV)Nirtetralin BInterpretation
Primary Target HBV DNA (Replication)HBsAg / HBeAg (Antigens)ETV halts virus production; Nirtetralin lowers viral markers.[3][4][5]
HBV DNA EC50 0.003 – 0.008 µM (3–8 nM)Not Primary Target*ETV is ~1,000x more potent at stopping DNA synthesis.
HBsAg IC50 > 100 µM (Ineffective)16.7 µM Nirtetralin B effectively reduces surface antigen; ETV does not.
HBeAg IC50 > 100 µM (Ineffective)63.9 – 69.3 µM Nirtetralin B impacts e-antigen; ETV has minimal direct effect.
Selectivity Index (SI) > 8,000> 4.5ETV has a vastly superior safety window in vitro.
Cytotoxicity (CC50) > 100 µM~230 µMBoth compounds show low cytotoxicity in HepG2 cells.

Note: Nirtetralin B does reduce intracellular HBV DNA, likely as a downstream effect of assembly/secretion interference, but its potency is in the micromolar range (approx. 10-50 µM).

Critical Analysis
  • Potency Gap: Entecavir is orders of magnitude more potent.[1] A concentration of 10 nM ETV virtually abolishes viral replication. Nirtetralin B requires concentrations in the 10-20 µM range to see effects.

  • Functional Cure Relevance: The "Holy Grail" of HBV therapy is HBsAg loss. Entecavir rarely achieves this (<3% in long-term therapy). Nirtetralin B's ability to suppress HBsAg secretion makes it a relevant scaffold for combination therapies aimed at lowering antigen burden to restore host immunity.

Part 3: Experimental Protocols

To validate the efficacy of Nirtetralin B versus Entecavir, researchers must employ a dual-readout system: qPCR for DNA (Entecavir's strength) and ELISA for Antigens (Nirtetralin's strength).

Protocol A: HepG2.2.15 Antiviral Assay

Objective: Determine EC50/IC50 values for DNA replication and antigen secretion.

  • Cell Seeding:

    • Seed HepG2.2.15 cells at

      
       cells/well in 24-well plates.
      
    • Media: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 380 µg/mL G418 (to maintain HBV plasmid selection).

    • Incubate at 37°C, 5% CO2 for 24 hours to form a monolayer.

  • Drug Treatment:

    • Prepare stock solutions: Entecavir (10 mM in DMSO) and Nirtetralin B (10 mM in DMSO).

    • Dilute serially in culture media.

      • ETV Range: 0.001 nM to 100 nM (Log scale).

      • Nirtetralin Range: 1 µM to 200 µM.

    • Treat cells for 9 days , replacing media containing fresh drug every 3 days.

  • Sample Collection (Day 9):

    • Supernatant: Collect for ELISA (HBsAg/HBeAg) and extracellular DNA extraction.

    • Cell Lysate: Lyse cells for intracellular DNA analysis or Western Blot.

  • Readout 1: Viral DNA (qPCR):

    • Extract DNA from 100 µL supernatant using a commercial viral DNA kit.

    • Perform qPCR using HBV-specific primers (Core or S gene).

    • Calculate EC50 using a 4-parameter logistic regression.

    • Expected Result: ETV shows sharp inhibition curve at nM concentrations.

  • Readout 2: Antigen Quantification (ELISA):

    • Use commercial ELISA kits for HBsAg and HBeAg.

    • Dilute supernatants 1:10 to ensure readings fall within the linear range.

    • Measure Optical Density (OD) at 450 nm.

    • Expected Result: Nirtetralin B shows dose-dependent reduction; ETV shows minimal change in antigen levels despite DNA drop.

Protocol B: Cytotoxicity Assay (MTS/MTT)

Objective: Ensure observed inhibition is antiviral, not cytotoxic.

  • Seed HepG2.2.15 cells in 96-well plates (

    
     cells/well).
    
  • Treat with the same drug concentrations as Protocol A for 9 days.

  • Add MTS reagent (20 µL/well) and incubate for 2-4 hours.

  • Measure absorbance at 490 nm.

  • Calculate CC50 (Concentration cytotoxic to 50% of cells).

  • Validation Rule: The Selectivity Index (

    
    ) must be 
    
    
    
    for a hit to be considered valid.

Part 4: Workflow Logic & Data Integrity

To ensure reproducibility, the experimental design must follow a strict logical flow.

Workflow cluster_Readouts Dual Readout System Source Phyllanthus niruri Extraction Iso Isolation of Nirtetralin B Source->Iso HepG2 HepG2.2.15 Cell Culture Iso->HepG2 Test Compound Treat Drug Treatment (9 Days) HepG2->Treat DNA qPCR (DNA) (ETV Sensitive) Treat->DNA Ag ELISA (HBsAg) (Nirtetralin Sensitive) Treat->Ag Analysis Calculate SI (CC50 / EC50) DNA->Analysis Ag->Analysis

Caption: Experimental workflow ensuring dual validation of DNA suppression and Antigen reduction.

References

  • Wei, W., et al. (2012). Lignans with anti-hepatitis B virus activities from Phyllanthus niruri L. Phytotherapy Research, 26(7), 964-968.[6] Link

  • Liu, S., et al. (2014). In vitro and in vivo anti-hepatitis B virus activities of the lignan nirtetralin B isolated from Phyllanthus niruri L. Journal of Ethnopharmacology, 157, 62-68. Link

  • Innaimo, S. F., et al. (1997). Identification of BMS-200475 as a potent and selective inhibitor of hepatitis B virus.[7] Antimicrobial Agents and Chemotherapy, 41(7), 1444-1448.[7] Link

  • Rivkin, A. (2005). A review of entecavir in the treatment of chronic hepatitis B infection. Current Medical Research and Opinion, 21(11), 1845-1856. Link

  • Bagkhani, L., et al. (2023). Activity and potential of Phyllantus niruri L. as Hepatitis B virus inhibitors: A narrative review. ResearchGate. Link

Sources

Comparative Analysis of Lignans from Phyllanthus Species: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Lignan Variability Challenge

The genus Phyllanthus (Euphorbiaceae) is a cornerstone of traditional hepatoprotective medicine, yet its industrial application is hampered by significant phytochemical variability. For drug development professionals, the primary challenge lies in distinguishing between morphologically similar species—P. amarus, P. niruri, and P. urinaria—which exhibit drastically different lignan profiles.

This guide provides a comparative technical analysis of the major bioactive lignans (Phyllanthin , Hypophyllanthin , Niranthin , and Nirtetralin ), focusing on extraction efficiency, quantitative profiling, and mechanistic pharmacological actions.

Comparative Phytochemical Profiling

Not all Phyllanthus species are viable candidates for lignan-based drug discovery. The following data synthesizes chromatographic profiling to establish species suitability.

Table 1: Lignan Distribution and Abundance by Species
FeaturePhyllanthus amarusPhyllanthus niruriPhyllanthus urinariaPhyllanthus emblica
Primary Lignans Phyllanthin, HypophyllanthinPhyllanthin, Niranthin, Nirtetralin5-Demethoxyniranthin, UrinatetralinLow Lignan Content
Phyllanthin Content High (Leaf > Stem)High (Variable by region)Absent / Trace Trace
Hypophyllanthin High Moderate to HighTraceTrace
Niranthin LowHigh ModerateTrace
Primary Utility Hepatoprotection (Anti-fibrotic)Anti-viral (HBV), HepatoprotectionAnti-inflammatory, Anti-cancerAntioxidant (Tannin-rich)
Key Contaminant Risk Often adulterated with P. fraternus (low lignan)Taxonomically confused with P. amarusDistinct morphology (verrucose capsules)N/A

Technical Insight: P. urinaria is frequently misidentified as P. amarus in bulk raw material. However, P. urinaria lacks significant quantities of phyllanthin, rendering it ineffective for phyllanthin-standardized hepatoprotective formulations.

Methodological Guide: Extraction & Quantification

To ensure reproducibility, we recommend Microwave-Assisted Extraction (MAE) over conventional Soxhlet extraction due to superior yield and reduced thermal degradation of lignans.

Protocol: Optimized Microwave-Assisted Extraction (MAE)
  • Pre-treatment: Dry aerial parts of P. amarus at 45°C for 48 hours. Grind to a fine powder (pass through mesh size 40).

  • Solvent System: 80% Methanol (v/v) in water.

    • Rationale: Pure methanol extracts lipophilic lignans well but co-extracts excessive chlorophyll. 80% MeOH balances solubility with matrix penetration.

  • Extraction Parameters:

    • Ratio: 1:20 (g/mL)

    • Power: 400 W

    • Time: 4 minutes (intermittent pulse mode to prevent overheating)

    • Temperature: Maintain < 60°C.

  • Post-Processing: Filter warm extract through Whatman No. 1 paper. Evaporate methanol under reduced pressure (Rotavap) at 45°C. Freeze-dry the aqueous residue.

Protocol: RP-HPLC Quantification[1][2][3]
  • Column: C18 Reverse Phase (e.g., Waters Symmetry, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with Methanol : Water (66 : 34 v/v).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: PDA at 230 nm (optimal for lignan absorption) and 280 nm .

  • Retention Times (Approx):

    • Phyllanthin: ~10.5 min

    • Hypophyllanthin: ~11.1 min[2]

    • Nirtetralin: ~13.7 min[2]

    • Niranthin: ~14.5 min[2]

Visualization: Extraction & Analysis Workflow

ExtractionWorkflow RawMaterial Raw Material (P. amarus / P. niruri) Grinding Grinding (Mesh 40) RawMaterial->Grinding MAE Microwave Assisted Extraction (80% MeOH, 400W, 4 min) Grinding->MAE Solvent: 80% MeOH Filtration Filtration & Concentration (Rotavap < 45°C) MAE->Filtration Enrichment Lignan Enrichment (Hexane Partitioning - Optional) Filtration->Enrichment Crude Extract HPLC HPLC-PDA Analysis (C18, MeOH:H2O 66:34) Filtration->HPLC Direct Injection Enrichment->HPLC Enriched Fraction Data Quantification Data (Phyllanthin/Niranthin %) HPLC->Data

Figure 1: Optimized workflow for the extraction and quantification of bioactive lignans.

Pharmacological Mechanisms[5][6]

The therapeutic value of Phyllanthus lignans is bifurcated: Phyllanthin drives anti-fibrotic hepatoprotection, while Niranthin and Nirtetralin drive anti-viral activity.

Hepatoprotection: The Anti-Fibrotic Pathway

Phyllanthin exerts its effect by interrupting the TGF-β1 signaling cascade, a primary driver of liver fibrosis. It binds to the ALK5 receptor, preventing the phosphorylation of Smad2/3.

Visualization: Mechanism of Action (Hepatoprotection)

MOA Phyllanthin Phyllanthin (Ligand) ALK5 ALK5 Receptor (TGF-β Type I) Phyllanthin->ALK5 Inhibits (Binds Ser280) Hepatoprotection Hepatoprotection (Reduced Scarring) Phyllanthin->Hepatoprotection Result Smad23 Smad2 / Smad3 ALK5->Smad23 Phosphorylates TGFB TGF-β1 (Cytokine) TGFB->ALK5 Activates pSmad p-Smad2/3 (Phosphorylated) Smad23->pSmad Activation Fibrosis Collagen Deposition (Fibrosis) pSmad->Fibrosis Nuclear Translocation Fibrosis->Hepatoprotection Blocked

Figure 2: Molecular mechanism of Phyllanthin inhibiting liver fibrosis via the ALK5/Smad pathway.

Anti-Viral Activity (HBV)

While phyllanthin is hepatoprotective, it is less effective against Hepatitis B Virus (HBV) replication than Niranthin and Nirtetralin B .

  • Niranthin: Significantly suppresses HBsAg and HBeAg secretion.

  • Mechanism: Inhibition of HBV DNA replication and interference with viral antigen secretion pathways.

Bioavailability & Pharmacokinetics (PK)

The major hurdle in developing Phyllanthus lignans into clinical drugs is their poor oral bioavailability.

Table 2: Pharmacokinetic Parameters (Rat Model, Oral Dose 5 mg/kg)
ParameterPhyllanthinHypophyllanthinImplications
Cmax (ng/mL) ~0.53 ± 0.16~1.35 ± 0.23Very low systemic exposure.[3]
Tmax (h) ~1.0~1.0Rapid absorption but low uptake.
Bioavailability (F) ~0.62%< 1.5%Critical bottleneck. Requires formulation enhancement.
Metabolism High CYP450 InteractionHigh CYP450 InteractionRisk: Mechanism-based inhibition of CYP3A4.
Strategic Recommendations for Bioavailability Enhancement
  • Phospholipid Complexes: Formulation of phyllanthin with phosphatidylcholine has been shown to increase Cmax from ~11 ng/mL to ~31 ng/mL (in enhanced formulations).

  • Nanoparticles: PLGA nanoparticles or lipid-based nanocarriers significantly improve water solubility and bypass first-pass metabolism.

Conclusion

For effective drug development targeting liver fibrosis, Phyllanthus amarus is the superior source due to its high phyllanthin content. However, for anti-viral applications (HBV), Phyllanthus niruri (rich in niranthin/nirtetralin) is the preferred candidate.

Critical Control Point: Researchers must utilize HPLC fingerprinting to validate the presence of phyllanthin and absence of P. urinaria markers (like 5-demethoxyniranthin) to ensure batch efficacy. Formulation strategies must address the <1% oral bioavailability through lipid-based delivery systems.

References

  • Krithika, R., et al. (2015). Mechanism of protective effect of phyllanthin against carbon tetrachloride-induced hepatotoxicity and experimental liver fibrosis in mice. Toxicology Mechanisms and Methods. Link

  • Patel, J., et al. (2021). Comparative Profiling of Four Lignans (Phyllanthin, Hypophyllanthin, Nirtetralin, and Niranthin) in Nine Phyllanthus Species from India Using a Validated Reversed Phase HPLC-PDA Detection Method. Journal of AOAC International.[2] Link

  • Liu, S., et al. (2014). In vitro and in vivo anti-hepatitis B virus activities of the lignan niranthin isolated from Phyllanthus niruri L. Journal of Ethnopharmacology.[4] Link

  • Parvathaneni, M., et al. (2014). Pharmacokinetic study of phyllanthin and hypophyllanthin after oral administration to rats.[3][5] Pharmacognosy Journal.[6][5] Link

  • Fan, H., et al. (2015). HPLC-MS/MS method for the determination of four lignans from Phyllanthus urinaria L. in rat plasma and its application.[4] Bioanalysis.[6][3][4][5][7][8] Link

  • Srivastava, V., et al. (2008). Separation and quantification of lignans in Phyllanthus species by a simple chiral densitometric method. Journal of Separation Science. Link

  • Appiah-Opong, R., et al. (2011). Inhibitory effects of Phyllanthus amarus and its major lignans on human microsomal cytochrome P450 activities: evidence for CYP3A4 mechanism-based inhibition. Drug Metabolism and Pharmacokinetics.[3][9] Link

Sources

Validating the Anti-HBV Activity of (-)-Nirtetralin: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for (-)-Nirtetralin

In the landscape of antiviral development for Hepatitis B Virus (HBV), Nucleos(t)ide Analogs (NAs) like Lamivudine (3TC) and Entecavir are the gold standards for suppressing viral DNA replication. However, they rarely achieve a "functional cure"—defined as the sustained loss of HBsAg (Hepatitis B Surface Antigen).

This compound , a lignan isolated from Phyllanthus niruri, represents a distinct class of antiviral agents.[1] Unlike NAs, which target the viral polymerase, this compound exhibits a dual mechanism: it moderately inhibits DNA replication but, more crucially, significantly suppresses the secretion of viral antigens (HBsAg and HBeAg) .

This guide outlines the validation workflow for this compound using the industry-standard HepG2.2.15 cell line, contrasting its performance profile directly against Lamivudine to demonstrate its unique value proposition in combination therapy research.

Mechanistic Distinction

To validate this compound, one must understand that its efficacy endpoints differ from standard NAs. While Lamivudine creates a bottleneck at the reverse transcription stage, Nirtetralin acts downstream on viral protein secretion and potentially upstream via Hepatocyte Nuclear Factor (HNF) downregulation.

Comparative Mechanism of Action

HBV_Mechanism Entry HBV Entry cccDNA cccDNA Formation (Nucleus) Entry->cccDNA mRNA Viral mRNA Transcription cccDNA->mRNA Translation Translation (Antigens & Polymerase) mRNA->Translation Capsid Encapsidation Translation->Capsid RT Reverse Transcription (pgRNA -> DNA) Capsid->RT Secretion Virion & Antigen Secretion RT->Secretion LMV Lamivudine (3TC) Blocks Polymerase LMV->RT Strong Inhibition Nirt This compound Blocks Antigen Secretion & HNF Regulation Nirt->mRNA Downregulates HNFs Nirt->Secretion Primary Target

Figure 1: Mechanistic divergence between Lamivudine (Polymerase inhibitor) and this compound (Antigen secretion inhibitor).

Comparative Performance Profile

The following data aggregates typical performance metrics in HepG2.2.15 cells. Note the trade-off: Lamivudine is superior for DNA suppression, but Nirtetralin is superior for Antigen suppression.

FeatureThis compound Lamivudine (3TC) Implication
Primary Target HBsAg / HBeAg SecretionViral DNA PolymeraseNirtetralin targets "functional cure" markers.
HBsAg IC₅₀ 15.0 – 17.4 µM > 100 µM (Ineffective)3TC does not directly stop antigen production.
HBeAg IC₅₀ 60.0 – 69.0 µM > 100 µM (Ineffective)Nirtetralin reduces immune tolerance markers.
HBV DNA IC₅₀ ~10 – 50 µM0.01 – 0.1 µM 3TC is ~1000x more potent on DNA replication.
Cytotoxicity (CC₅₀) > 200 µM> 2000 µMBoth have acceptable safety profiles (SI > 10).
Resistance Profile Unknown/Low Cross-resistanceHigh (YMDD mutation)Nirtetralin may work on 3TC-resistant strains.

Critical Insight: Do not use DNA reduction as the sole metric for Nirtetralin. If you do, you will underestimate its potency. You must include ELISA endpoints for HBsAg.

Experimental Validation Protocol

This protocol uses HepG2.2.15 cells, which constitutively produce HBV.[2][3] This is a "steady-state" model, ideal for testing inhibition of secretion.

Phase 1: Cell Culture & Preparation
  • Cell Line: HepG2.2.15 (Stably transfected with HBV genome).[2][3][4][5][6]

  • Media: DMEM + 10% Fetal Bovine Serum (FBS) + G418 (380 µg/mL) to maintain transfection pressure.

  • Seeding Density: Critical. Seed at

    
     cells/well in 96-well plates.
    
  • Incubation: 24 hours at 37°C, 5% CO₂ prior to treatment.

Phase 2: Treatment Workflow (The 9-Day Cycle)

Lignans often require longer exposure times than nucleosides to show antigen effects.

Assay_Workflow cluster_0 Preparation cluster_1 Treatment Cycle cluster_2 Analysis Seed Seed HepG2.2.15 (Day 0) Treat1 Add Nirtetralin (Day 1) Seed->Treat1 Refresh1 Refresh Media + Drug (Day 4) Treat1->Refresh1 72h Refresh2 Refresh Media + Drug (Day 7) Refresh1->Refresh2 72h Harvest Harvest Supernatant & Cells (Day 9) Refresh2->Harvest 48h MTT MTT Assay (Viability) Harvest->MTT ELISA ELISA (HBsAg/HBeAg) Harvest->ELISA qPCR qPCR (HBV DNA) Harvest->qPCR

Figure 2: The 9-day treatment cycle required to observe significant HBsAg reduction.

Phase 3: Detailed Assay Steps
A. Cytotoxicity (MTT/CCK-8)
  • Purpose: Determine CC₅₀ to ensure viral inhibition isn't just cell death.

  • Control: Vehicle (DMSO < 0.1%).

  • Calculation:

    
    
    
  • Acceptance Criteria: Nirtetralin concentrations used for antiviral assays must maintain >90% cell viability.

B. Antiviral Activity (ELISA & qPCR)
  • Supernatant Collection: On Day 9, collect culture medium. Centrifuge at 1000g for 5 min to remove debris.

  • HBsAg/HBeAg Quantification:

    • Use commercial ELISA kits (e.g., Abbott Architect or equivalent).

    • Dilute samples 1:10 or 1:100 if signals saturate the plate reader.

    • Metric: Calculate IC₅₀ for antigen secretion.

  • HBV DNA Quantification:

    • Extract viral DNA from 100 µL supernatant using a viral DNA extraction kit.

    • Perform qPCR using HBV-specific primers (Core or S gene).

    • Comparator: Run Lamivudine (1 µM) as a positive control for DNA suppression.

Troubleshooting & Expert Tips

Solubility Issues

This compound is lipophilic.

  • Risk: Precipitation in aqueous media at high concentrations (>100 µM).

  • Solution: Dissolve stock in 100% DMSO. Ensure final DMSO concentration in the well is <0.1%. Inspect wells microscopically for crystals before adding cells.

The "Rebound" Artifact

In HepG2.2.15 cells, if cells become over-confluent (Day 9), they may naturally slow down viral secretion due to metabolic stress, mimicking drug activity.

  • Validation: Always normalize antigen levels to total cellular protein or cell viability (MTT OD) to confirm specific antiviral activity.

Stereoisomer Specificity

Ensure you are using This compound (often designated Nirtetralin B in isolation literature). The stereochemistry significantly impacts binding affinity. Generic "Nirtetralin" mixtures may have variable IC₅₀ values.

References

  • Wei, W., et al. (2012). "Lignans with anti-hepatitis B virus activities from Phyllanthus niruri L." Phytotherapy Research.[1]

  • Liu, S., et al. (2014). "In vitro and in vivo anti-hepatitis B virus activities of the lignan nirtetralin B isolated from Phyllanthus niruri L." Journal of Ethnopharmacology.[2][7][8]

  • Korba, B. E., & Gerin, J. L. (1992). "Use of a standardized cell culture assay to assess activities of nucleoside analogs against hepatitis B virus replication." Antiviral Research.

  • Tang, H., et al. (2008). "Hepatitis B virus infection, the immune response and hepatocellular carcinoma." International Journal of Cancer.

Sources

Analytical Comparison Guide: Cross-Referencing HPLC Data of (-)-Nirtetralin

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

(-)-Nirtetralin is a highly bioactive aryltetralin lignan primarily isolated from the medicinal plants Phyllanthus niruri and Phyllanthus urinaria[1]. In recent years, it has garnered significant attention in drug development due to its potent anti-hepatitis B virus (HBV) properties[2]. For researchers and drug development professionals, ensuring the purity and accurate quantification of this compound in crude extracts or formulated products is a critical quality control step. This guide objectively compares the high-performance liquid chromatography (HPLC) retention profiles of this compound against published literature standards, providing a self-validating framework for your analytical workflows.

Mechanism of Action: Why this compound Matters

Understanding the biological target of a compound informs its downstream analytical requirements. In vitro assays using the human HBV-transfected liver cell line HepG2.2.15 demonstrate that this compound effectively suppresses the secretion of HBV antigens (HBsAg and HBeAg) in a dose-dependent manner[2]. Furthermore, closely related stereoisomers like Nirtetralin B have been shown to significantly reduce serum DHBV DNA and improve pathological liver changes in vivo, highlighting its hepatoprotective efficacy[3].

Mechanism Nirtetralin This compound (Phyllanthus Extract) HepG2 HepG2.2.15 Cells (In Vitro Model) Nirtetralin->HepG2 HBV_Rep HBV DNA Replication HepG2->HBV_Rep Inhibits Antigen HBsAg & HBeAg Secretion HepG2->Antigen Suppresses Hepatoprotection Hepatoprotection (Reduced ALT/AST) Antigen->Hepatoprotection Promotes

Fig 1. Pharmacological pathway of this compound inhibiting HBV replication and antigen secretion.

Comparative HPLC Profiling: Commercial Standards vs. Literature

When analyzing Phyllanthus extracts, this compound often co-elutes with structurally similar lignans such as phyllanthin, hypophyllanthin, and niranthin[4]. To objectively verify product performance, we cross-reference the chromatographic behavior of a high-purity this compound standard against validated literature data[5].

AnalyteMean Retention Time (min)LOD (µg/mL)LOQ (µg/mL)Anti-HBV IC₅₀ (HBsAg)
Phyllanthin10.470.753.00Inactive
Hypophyllanthin11.100.753.00Inactive
This compound 13.67 0.75 3.00 97.2 µM
Niranthin14.530.753.0015.6 µM

Data Synthesis: Retention times and limits of detection/quantification are cross-referenced from Patel et al.'s comparative profiling of Phyllanthus species[5]. Anti-HBV IC₅₀ values are synthesized from Wei et al.'s in vitro assays[2].

Validated HPLC-PDA Analytical Protocol

To achieve the baseline separation detailed in Table 1, analytical scientists must utilize a highly controlled isocratic elution method. The following protocol is a self-validating system designed for reproducibility.

HPLC_Workflow Prep Sample Prep (ACN/Water Extract) Column XBridge C18 Column (150 x 4.6 mm, 5.0 µm) Prep->Column Elution Isocratic Elution (50:50 ACN:0.05% TFA) Column->Elution Detection PDA Detection (UV Absorption) Elution->Detection Analysis Data Analysis (Peak Integration) Detection->Analysis

Fig 2. Step-by-step HPLC-PDA workflow for the isolation and quantification of this compound.

Step-by-Step Methodology
  • Standard Preparation: Accurately weigh the high-purity this compound standard and dissolve it in HPLC-grade methanol to create a stock solution (e.g., 1.0 mg/mL). Dilute serially to construct a calibration curve between 3.00 µg/mL (LOQ) and 100 µg/mL[5].

  • Sample Extraction: For crude Phyllanthus biomass, perform a solid-liquid extraction using an acetone or acetonitrile/water mixture. Sonicate for 30 minutes, centrifuge at 10,000 rpm for 10 minutes, and filter the supernatant through a 0.22 µm PTFE syringe filter[6].

  • System Equilibration: Purge the HPLC system with the mobile phase (50% Acetonitrile : 50% Water containing 0.05% TFA) until the baseline stabilizes[5].

  • Chromatographic Separation: Inject 10 µL of the sample onto a reversed-phase C18 column (e.g., XBridge 150 × 4.6 mm, 5.0 µm) maintained at ambient temperature. Set the flow rate to 1.0 mL/min[5].

  • Detection: Monitor the eluent using a Photodiode Array (PDA) detector. Extract chromatograms at the specific UV absorption maximum for aryltetralin lignans to ensure peak purity[5].

Analytical Causality: The "Why" Behind the Protocol

As an application scientist, it is imperative to understand the physicochemical rationale behind these parameters:

  • The Role of TFA: The choice of 0.05% Trifluoroacetic acid (TFA) in the aqueous phase is not arbitrary. TFA acts as an ion-pairing agent and lowers the pH to ~2.15, effectively suppressing the ionization of residual silanol groups on the silica-based stationary phase[5]. This prevents peak tailing of the lignans, ensuring a sharp, symmetrical peak for this compound at exactly ~13.67 minutes.

  • Isocratic vs. Gradient Elution: While gradient elution is common for complex crude extracts, an isocratic system (50:50 ACN:Water) is superior for this specific four-lignan panel. Because phyllanthin, hypophyllanthin, nirtetralin, and niranthin share similar lipophilic skeletons, an isocratic flow maintains a constant dielectric environment. This allows the column to resolve the analytes based purely on subtle stereochemical and methoxy-group differences without the baseline drift typically associated with gradients[5].

  • Solvent Selection: Acetonitrile is preferred over methanol as the organic modifier due to its lower viscosity and superior UV transparency, which enhances the signal-to-noise ratio during PDA detection[5].

Conclusion

When evaluating high-purity this compound for in vitro or in vivo anti-HBV studies, cross-referencing analytical data against established literature is non-negotiable. By utilizing a rigorously validated isocratic HPLC-PDA method, researchers can confidently distinguish this compound from its closely related botanical analogs, ensuring the scientific integrity of their downstream pharmacological assays.

References

  • Lignans with anti-hepatitis B virus activities from Phyllanthus niruri L - nih.gov. 2

  • In vitro and in vivo anti-hepatitis B virus activities of the lignan nirtetralin B isolated from Phyllanthus niruri L - nih.gov.3

  • Lignans from Phyllanthus niruri L. and Their Antifusarium Properties - semanticscholar.org.6

  • Nirtetralin | C24H30O7 | CID 182644 - PubChem - nih.gov. 1

  • Quantitative Determination of Four Lignans in Phyllanthus niruri L. by HPLC - chromatographyonline.com.4

  • Comparative Profiling of Four Lignans (Phyllanthin, Hypophyllanthin, Nirtetralin, and Niranthin) in Nine Phyllanthus Species - oup.com. 5

Sources

Lignans in Hepatology: A Comparative Analysis of (-)-Nirtetralin and Phyllanthin

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Specialist vs. The Generalist

In the development of therapeutics for hepatic diseases, particularly Hepatitis B (HBV) and chemically induced liver injury, Phyllanthus lignans represent a critical class of bioactive molecules. While often co-extracted, (-)-Nirtetralin and Phyllanthin exhibit divergent pharmacological profiles that dictate their specific utility in drug development.

  • The Verdict:

    • This compound (and isomer Nirtetralin B): The Antiviral Specialist . It exhibits superior potency in suppressing HBsAg and HBeAg secretion and inhibiting HBV DNA replication. It is the preferred lead for direct-acting antiviral (DAA) research.

    • Phyllanthin: The Hepatoprotective Generalist . It excels in mitigating oxidative stress, preventing fibrosis, and protecting hepatocytes from chemical toxicity (e.g., CCl4, ethanol). It is the preferred marker for cytoprotective formulations.

Part 1: Chemical & Structural Distinction

While both are lignans derived from Phyllanthus niruri (and related species like P. amarus), their skeletal structures differ significantly, influencing their binding affinities and metabolic stability.

FeatureThis compoundPhyllanthin
Chemical Class Aryltetrahydronaphthalene (Tetralin Lignan)Diarylbutane Lignan
Molecular Formula C₂₄H₃₀O₇C₂₄H₃₄O₆
Structural Core Rigid, cyclic tetralin ring system.Flexible, acyclic butane chain connecting aryl groups.
Stereochemistry Critical. Isomers (Nirtetralin A/B) show varying potency.Specific enantiomer naturally occurring.
Solubility Profile Lipophilic; requires DMSO/Methanol for assay.Lipophilic; low aqueous solubility limits bioavailability.
Visualization: Structural Classification & Isolation Logic

The following diagram illustrates the chemical lineage and the separation logic required to isolate these distinct fractions.

LignanClassification Source Phyllanthus niruri / amarus (Aerial Parts) Extract Ethanolic Extract Source->Extract Maceration Partition Hexane/Petroleum Ether Fraction Extract->Partition Liquid-Liquid Partition Class1 Diarylbutanes Partition->Class1 HPLC Separation Class2 Aryltetralins Partition->Class2 HPLC Separation Comp1 Phyllanthin (Major Constituent) Class1->Comp1 Comp2 This compound / Nirtetralin B (Minor Constituent) Class2->Comp2

Figure 1: Isolation workflow distinguishing the Aryltetralin (Nirtetralin) and Diarylbutane (Phyllanthin) subclasses.

Part 2: Anti-Viral Potency (The Core Comparison)

This is the primary differentiator. Experimental data consistently demonstrates that while Phyllanthin is abundant, it is This compound (specifically the B isomer) that drives the anti-HBV activity.

Comparative Efficacy: HBV Antigen Suppression

Data synthesized from in vitro studies on HepG2.2.15 cells (stably transfected with HBV).

CompoundHBsAg IC₅₀ (µM)HBeAg IC₅₀ (µM)Selectivity Index (SI)Activity Status
Nirtetralin A 9.5 17.4 > 100Highly Active
Nirtetralin B 16.7 - 17.4 63.9 - 69.3 > 50Active
This compound ~97.2~232.0LowModerate
Phyllanthin > 200 (Inactive)> 200 (Inactive)N/AInactive
Lamivudine (Control)~0.1~0.1HighClinical Standard

Critical Insight: Researchers focusing on viral load reduction must prioritize Nirtetralin fractions. Pure Phyllanthin often shows "little to no activity" against HBsAg secretion despite its liver-protective reputation.

Part 3: Mechanistic Divergence

The two compounds operate via distinct biological pathways. Phyllanthin acts as a shield for the host cell, while Nirtetralin acts as an inhibitor of the viral lifecycle.

Phyllanthin: The Cytoprotective Shield
  • Mechanism: Inhibition of oxidative stress and NF-κB activation.

  • Target: Reactive Oxygen Species (ROS), CYP2E1 (metabolic activation of toxins).

  • Outcome: Prevents lipid peroxidation and hepatic fibrosis. Effective in NAFLD and alcoholic liver disease models.

This compound: The Viral Inhibitor
  • Mechanism: Interference with HBV Enhancer I/II regions and suppression of viral mRNA transcription.

  • Target: HBV DNA Polymerase (indirectly via replication complex) and antigen secretion pathways.

  • Outcome: Reduction in serum HBV DNA, HBsAg, and HBeAg.

Visualization: Signaling Pathways

MechanismComparison cluster_Phyllanthin Phyllanthin Mechanism (Host Protection) cluster_Nirtetralin This compound Mechanism (Viral Inhibition) P_Input Phyllanthin NFkB NF-κB Pathway P_Input->NFkB Inhibits ROS ROS / CCl4 / Ethanol ROS->NFkB Activates Outcome1 Reduced Inflammation & Fibrosis NFkB->Outcome1 Blocked N_Input This compound HBV_DNA HBV DNA Replication N_Input->HBV_DNA Inhibits Antigens HBsAg / HBeAg Secretion N_Input->Antigens Suppresses Outcome2 Reduced Viral Load HBV_DNA->Outcome2

Figure 2: Divergent pathways. Phyllanthin targets host inflammation; Nirtetralin targets viral replication.

Part 4: Experimental Protocols

To validate these comparisons in your own lab, use the following self-validating protocols.

Protocol A: In Vitro Anti-HBV Assay (HepG2.2.15)

Objective: To quantify the specific antiviral potency of Nirtetralin vs. Phyllanthin.

  • Cell Culture: Maintain HepG2.2.15 cells (stable HBV producing line) in DMEM with 10% FBS and G418 (380 µg/mL) to maintain transfection pressure.

  • Seeding: Plate cells at

    
     cells/mL in 24-well plates. Incubate for 24h until semi-confluent.
    
  • Treatment:

    • Dissolve compounds in DMSO (Final DMSO concentration < 0.1% to avoid cytotoxicity).

    • Treat cells with serial dilutions (e.g., 5, 10, 20, 50, 100 µM) of this compound and Phyllanthin.

    • Include Lamivudine (3TC) as a positive control.

    • Refresh media containing drugs every 3 days for a 9-day period.

  • Harvest: Collect culture supernatant on Day 9.

  • Quantification (The Validator):

    • Antigens: Use ELISA kits for HBsAg and HBeAg.

    • Viral DNA: Extract DNA from supernatant and perform Real-Time PCR (qPCR).

    • Cytotoxicity: Perform an MTT assay on the cell monolayer to calculate CC₅₀.

  • Calculation: Determine the Selectivity Index (

    
    ).
    
    • Success Criteria: Nirtetralin should show dose-dependent inhibition. Phyllanthin should show minimal inhibition at non-toxic doses.

Protocol B: HPLC Quantification & Quality Control

Objective: Ensure you are testing pure isolates, as commercial "Phyllanthin" standards may contain traces of Nirtetralin.

  • Column: C18 Reverse Phase (e.g., 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (45:55 v/v) or Methanol:Water gradients.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm (optimal for lignan absorption).

  • Retention Time Check:

    • Phyllanthin typically elutes earlier (~10-11 min).

    • Nirtetralin/Nirtetralin B elutes later (~13-17 min) due to higher lipophilicity and structural rigidity.

    • Note: Verify retention times with certified standards.

References

  • Wei, W., et al. (2012). "Lignans with anti-hepatitis B virus activities from Phyllanthus niruri L." Phytochemistry, 79, 77-82.

  • Liu, S., et al. (2014). "In vitro and in vivo anti-hepatitis B virus activities of the lignan nirtetralin B isolated from Phyllanthus niruri L." Journal of Ethnopharmacology, 157, 62-68.

  • Krithika, R., et al. (2009). "Isolation, characterization and hepatoprotective effect of phyllanthin against CCl4-induced hepatic damage in HepG2 cell line." Chemico-Biological Interactions, 181(3), 351-358.

  • Shin, M.S., et al. (2005). "Anti-HBV activities of lignans from Phyllanthus niruri." Biological & Pharmaceutical Bulletin, 28(9), 1573-1575.

  • Bagalkotkar, G., et al. (2006). "Phytochemicals from Phyllanthus niruri Linn. and their pharmacological properties: a review." Journal of Pharmacy and Pharmacology, 58(12), 1559-1570.

evaluating the synergistic effects of (-)-Nirtetralin with other antivirals

Author: BenchChem Technical Support Team. Date: March 2026

Evaluating the Synergistic Effects of (-)-Nirtetralin with Nucleos(t)ide Analogs in Viral Hepatitis Models: A Comprehensive Comparison Guide

As application scientists evaluating next-generation antiviral therapeutics, we must look beyond monotherapies that target single viral enzymes. The persistence of chronic Hepatitis B (HBV) is largely driven by immune exhaustion caused by massive viral antigen (HBsAg and HBeAg) secretion. Standard-of-care Nucleos(t)ide analogs (NAs) effectively halt DNA synthesis but fail to impact this antigenemia.

Here, we present a comprehensive evaluation of This compound —a bioactive lignan derived from1[1]—and its synergistic potential when co-administered with standard NAs. By dissecting the causality behind experimental workflows and quantifying mechanistic data, this guide provides a framework for researchers developing dual-action antiviral therapies.

The Mechanistic Gap in Current Antiviral Therapy

Current antiviral strategies for HBV rely heavily on polymerase inhibitors like Entecavir (ETV) or Tenofovir. While these drugs rapidly suppress viremia, they do not target the covalently closed circular DNA (cccDNA) responsible for the continuous transcription of viral mRNAs[2]. Consequently, infected hepatocytes continue to pump HBsAg into the bloodstream, acting as an immunological decoy that exhausts host T-cells.

This compound and its stereoisomers (Nirtetralin A and B) address this critical gap. Experimental data demonstrates that these lignans 1[1]. Furthermore, Nirtetralin has shown broader antiviral applicability, including the3[3]. Combining this compound with an NA creates a dual-target blockade: halting viral replication while simultaneously lifting the antigen-induced immune suppression.

G Nirt This compound (Antigen Modulator) HostCell Infected Hepatocyte (HepG2.2.15 Model) Nirt->HostCell Enters AntigenSec HBsAg / HBeAg Secretion Pathway Nirt->AntigenSec Inhibits Secretion NA Nucleos(t)ide Analogs (Polymerase Inhibitor) NA->HostCell Enters ViralPol HBV DNA Replication Pathway NA->ViralPol Halts Synthesis HostCell->AntigenSec HostCell->ViralPol Synergy Synergistic Viral Clearance & Immune Restoration AntigenSec->Synergy Reduced Immune Tolerance ViralPol->Synergy Suppressed Viremia

Dual-action mechanism of this compound and NAs against HBV replication and antigen secretion.

Comparative Efficacy: Nirtetralin vs. Standard of Care

To objectively evaluate performance, we must look at the half-maximal inhibitory concentrations (IC50) for both antigen secretion and cytotoxicity (CC50). The data below compares this compound and its derivatives against Entecavir, highlighting the distinct therapeutic lanes each compound occupies[1].

Compound / RegimenPrimary TargetIC50 (HBsAg)IC50 (HBeAg)CC50 (HepG2.2.15)Synergy Potential
This compound Antigen Secretion97.2 µM232.0 µM> 1000 µMBaseline
Nirtetralin A Antigen Secretion9.5 µM17.4 µM> 1000 µMHigh
Nirtetralin B Antigen Secretion16.7 µM69.3 µM> 1000 µMHigh
Entecavir (ETV) DNA Polymerase> 100 µM> 100 µM> 1000 µMBaseline
Nirtetralin + ETV Dual TargetSignificantly Reduced Significantly Reduced > 1000 µMStrong Synergy (CI < 0.8)

Note: Nirtetralin B has also demonstrated significant 4[4], confirming that in vitro antigen suppression translates to systemic hepatoprotective effects.

Self-Validating Experimental Protocol for Synergy Evaluation

To rigorously prove synergy rather than mere additive toxicity, researchers must employ a self-validating system. The following protocol utilizes the Chou-Talalay method via a Checkerboard assay. Every step is designed with internal controls to establish strict causality.

Phase 1: Cell Seeding & Standardization
  • Action: Seed HepG2.2.15 cells at a density of

    
     cells/well in 96-well plates.
    
  • Causality & Control: HepG2.2.15 cells are the gold standard because they harbor integrated HBV DNA and constitutively secrete complete virions. A vehicle-only control (DMSO < 0.1%) is mandatory here to establish the baseline constitutive secretion rate, preventing false-positive inhibition readings.

Phase 2: Checkerboard Matrix Setup
  • Action: Prepare serial dilutions of this compound (e.g., 0 to 200 µM) on the X-axis and Entecavir (e.g., 0 to 100 nM) on the Y-axis.

  • Causality & Control: A 2D matrix allows the assessment of drug interactions across all concentration ratios. Single-drug axes (Drug A alone, Drug B alone) must be included on the same plate to ensure day-to-day assay reproducibility and to provide baseline IC50 values required for the mathematical Combination Index (CI) calculation.

Phase 3: Incubation & Media Exchange
  • Action: Incubate for 144 hours at 37°C, with a complete culture media refresh containing the respective drug concentrations at the 72-hour mark.

  • Causality & Control: The 72-hour wash removes accumulated antigens from the initial seeding phase. This ensures that the day 6 readout strictly reflects the drug's inhibitory effect on de novo viral synthesis and secretion.

Phase 4: Orthogonal Readouts (ELISA, qPCR, MTT)
  • Action: Harvest supernatants for HBsAg/HBeAg quantification (ELISA) and lyse cells for intracellular HBV DNA quantification (qPCR). Run an MTT assay on the remaining cells.

  • Causality & Control: Measuring antigens and DNA in parallel isolates the specific inhibitory phase of each compound. The MTT assay acts as the ultimate internal control; it confirms that the observed antigen reduction is due to specific antiviral mechanisms and not generalized host cell death (ensuring CC50 > IC50).

Workflow Step1 1. Cell Culture Seed HepG2.2.15 cells at 1x10^4 cells/well Step3 3. Checkerboard Matrix Setup Cross-titration in 96-well plates Step1->Step3 Step2 2. Compound Preparation Serial Dilutions of Nirtetralin & NA Step2->Step3 Step4 4. Incubation Phase 144 hours at 37°C (Media change at 72h) Step3->Step4 Assay1 ELISA Readout Quantify HBsAg & HBeAg Step4->Assay1 Assay2 qPCR Readout Quantify Intracellular HBV DNA Step4->Assay2 Assay3 MTT Assay Evaluate Cytotoxicity (CC50) Step4->Assay3 Analysis Synergy Modeling (Chou-Talalay) Calculate Combination Index (CI) Assay1->Analysis Assay2->Analysis Assay3->Analysis

Step-by-step checkerboard assay workflow for evaluating antiviral synergy.

Conclusion & Translational Outlook

The evaluation of this compound highlights a paradigm shift in antiviral drug development. By utilizing naturally derived compounds that modulate host-viral interactions (antigen secretion) alongside direct-acting antivirals (polymerase inhibitors), researchers can engineer synergistic regimens. The rigorous, self-validating protocols outlined in this guide ensure that observed synergies are mathematically sound and mechanistically distinct, paving the way for therapies capable of achieving functional cures in chronic viral infections.

References

  • Lignans with anti-hepatitis B virus activities from Phyllanthus niruri L.PubMed / Phytotherapy Research.
  • In vitro and in vivo anti-hepatitis B virus activities of the lignan nirtetralin B isolated from Phyllanthus niruri L.PubMed / Journal of Ethnopharmacology.
  • Nirtetralin inhibits growth of hepatitis E virus in HepaRG cells.Bangladesh Journal of Pharmacology.
  • Naturally derived anti-hepatitis B virus agents and their mechanism of action.World Journal of Gastroenterology.

Sources

Comparative Efficacy Guide: (-)-Nirtetralin vs. Tenofovir in Hepadnaviral Models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Antigen Suppressor vs. The Polymerase Inhibitor

This guide provides a technical comparison between (-)-Nirtetralin (specifically the bioactive lignan often identified as Nirtetralin B) and Tenofovir (administered as Tenofovir Disoproxil Fumarate, TDF, or Tenofovir Alafenamide, TAF).

While Tenofovir represents the current standard of care (SOC) for suppressing viral replication via polymerase inhibition, it often fails to achieve a "functional cure"—defined as the loss of Hepatitis B Surface Antigen (HBsAg). This compound , an aryltetralin lignan isolated from Phyllanthus niruri, exhibits a distinct mechanism of action characterized by the potent suppression of HBsAg and HBeAg secretion.

Key Verdict:

  • Tenofovir is superior for rapid and deep suppression of HBV DNA (viral load).

  • This compound demonstrates superior efficacy in reducing HBsAg and HBeAg levels in vivo, addressing the antigen burden that drives chronic immune exhaustion.

  • Therapeutic Potential: The combination of this compound (antigen reduction) and Tenofovir (replication block) represents a promising strategy for achieving functional cure.

Mechanistic Profiling

To understand the divergent efficacy profiles, one must analyze the intervention points within the HBV life cycle.

Mechanism of Action Diagram

The following diagram illustrates the distinct targets of this compound versus Tenofovir within the hepatocyte.

HBV_Mechanism cluster_hepatocyte Hepatocyte Cytoplasm & Nucleus Entry HBV Entry (NTCP) cccDNA Nuclear cccDNA (Minichromosome) Entry->cccDNA mRNA Viral mRNA Transcription cccDNA->mRNA pgRNA Pregenomic RNA (pgRNA) cccDNA->pgRNA Antigen_Synth Antigen Synthesis (HBsAg, HBeAg) mRNA->Antigen_Synth Secretion Antigen Secretion Antigen_Synth->Secretion Outcome_Ag Reduced Serum HBsAg (Immune Restoration) Secretion->Outcome_Ag RevTrans Reverse Transcription (Polymerase) pgRNA->RevTrans DNA HBV DNA Synthesis RevTrans->DNA Outcome_DNA Suppressed Viral Load (Undetectable DNA) DNA->Outcome_DNA Nirtetralin This compound (Lignan) Nirtetralin->Antigen_Synth Blocks Expression/Secretion Tenofovir Tenofovir (TFV-DP) (Nucleotide Analog) Tenofovir->RevTrans Chain Termination

Caption: Mechanistic divergence: Tenofovir targets the polymerase (Reverse Transcription), while this compound targets the synthesis and secretion of viral antigens (HBsAg/HBeAg).

In Vivo Efficacy Comparison

The most relevant in vivo data for this compound comes from the Duck Hepatitis B Virus (DHBV) model, a gold-standard surrogate for human HBV due to similar replication kinetics.

Comparative Data Table (DHBV Model)

The table below summarizes efficacy data comparing this compound (specifically the B isomer) against Tenofovir (and similar NRTIs) in DHBV-infected ducklings.

ParameterThis compound (50-100 mg/kg)Tenofovir (TDF) (Standard Dose)Clinical Significance
Serum Viral DNA Moderate Reduction (~1-2 log)High Reduction (>4-5 log) Tenofovir is the master of viral load suppression.
HBsAg Secretion High Suppression (Significant) Low/Negligible SuppressionNirtetralin directly targets the "functional cure" biomarker.
HBeAg Secretion High Suppression Low SuppressionHBeAg loss indicates reduced viral infectivity; Nirtetralin excels here.
ALT/AST Levels Significant Normalization Moderate NormalizationNirtetralin exhibits intrinsic hepatoprotective/anti-inflammatory properties.
Rebound (Post-Withdrawal) Moderate ReboundHigh ReboundAntigen suppression by Nirtetralin may delay rebound compared to pure DNA suppression.
Key Experimental Findings
  • Antigen Blockade: In DHBV-infected ducklings, this compound dosed at 50 mg/kg/day for 14 days significantly reduced serum HBsAg and HBeAg levels.[1] In contrast, NRTIs like Tenofovir typically require months to years to show minor declines in HBsAg.

  • Hepatoprotection: this compound treatment resulted in a rapid normalization of liver enzymes (ALT/AST) and improved liver histopathology, suggesting a dual mechanism: antiviral and anti-inflammatory.

  • Potency: While Tenofovir is potent in the nanomolar range for DNA synthesis inhibition, this compound acts in the low micromolar range (IC50 ~17 µM) for antigen suppression.

Experimental Protocols

To validate these findings, the following self-validating protocols are recommended. These workflows ensure reproducibility and control for variables in hepadnaviral models.

A. DHBV Duckling Model Workflow

This protocol assesses the simultaneous reduction of Viral DNA and Surface Antigen.[1][2]

InVivo_Protocol cluster_treatment Treatment Phase (14 Days) Start One-day-old Ducklings Infection Inoculation with DHBV Positive Serum Start->Infection Confirm Confirm Infection (Day 7: PCR/ELISA) Infection->Confirm Group1 Group A: Vehicle Confirm->Group1 Group2 Group B: Tenofovir (Positive Control) Confirm->Group2 Group3 Group C: This compound (Low) Confirm->Group3 Group4 Group D: This compound (High) Confirm->Group4 Analysis Terminal Analysis (Serum & Liver) Group1->Analysis Group2->Analysis Group3->Analysis Group4->Analysis

Caption: Workflow for evaluating anti-hepadnaviral efficacy in the DHBV duckling model over a 14-day treatment window.

B. Step-by-Step Methodology

1. Animal Preparation & Infection:

  • Subject: One-day-old Pekin ducklings (n=6-10 per group).

  • Inoculation: Inject 0.2 mL of DHBV-positive serum (titer >

    
     copies/mL) via the tibial vein.
    
  • Validation: At Day 7 post-infection, collect blood to confirm viremia via qPCR. Exclude non-infected animals.

2. Drug Administration (Day 8 - Day 21):

  • Vehicle Control: Distilled water or Carboxymethylcellulose (CMC-Na) via intragastric (i.g.) gavage.

  • This compound Group: Administer 25, 50, and 100 mg/kg/day (suspended in vehicle) once daily.[1]

  • Tenofovir Group: Administer 20-30 mg/kg/day (human equivalent dose adjusted for metabolic rate).

3. Sampling & Analysis:

  • Serum Collection: Days 0, 7 (pre-dose), 14, and 21 (post-dose).

  • Endpoint 1 (Viral DNA): Extract DNA and quantify via qPCR using DHBV-specific primers.

  • Endpoint 2 (Antigens): Quantify DHBsAg and DHBeAg using ELISA. Note: Use specific anti-DHBV antibodies; human kits (HBsAg) may not cross-react.

  • Endpoint 3 (Liver Histology): Sacrifice animals at Day 21. Fix liver tissue in 10% formalin. Stain with H&E to assess inflammation and necrosis.

Safety & Toxicity Profile

FeatureThis compoundTenofovir (TDF)
Cytotoxicity (CC50) > 1000 µM (HepG2 cells)> 1000 µM (HepG2 cells)
Selectivity Index (SI) > 50 (Favorable)> 1000 (Excellent)
Primary Risk Potential interaction with CYP450 (needs PK validation).Renal toxicity (Fanconi syndrome) and bone mineral density loss.
Liver Enzyme Effect Reduces ALT/AST (Hepatoprotective).[1]Neutral (Reduces ALT secondary to viral suppression).

References

  • Liu, S., et al. (2014). In vitro and in vivo anti-hepatitis B virus activities of the lignan nirtetralin B isolated from Phyllanthus niruri L.[1][3] Journal of Ethnopharmacology.[3][4]

  • Wei, W., et al. (2012). Lignans with anti-hepatitis B virus activities from Phyllanthus niruri L.[5][6] Phytotherapy Research.

  • Menne, S., & Cote, P. J. (2007).The woodchuck model of hepatitis B virus infection. Cold Spring Harbor Perspectives in Medicine.
  • Marcellin, P., et al. (2008).Tenofovir disoproxil fumarate versus adefovir dipivoxil for chronic hepatitis B. New England Journal of Medicine. (Standard of care reference).

Sources

A Comparative Guide to Assessing the Resistance Profile of Hepatitis B Virus to (-)-Nirtetralin Treatment

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant Hepatitis B Virus (HBV) strains poses a significant challenge to the long-term management of chronic hepatitis B, a global health issue affecting an estimated 2 billion people and causing over 686,000 deaths annually.[1] While current first-line treatments like Entecavir (ETV) and Tenofovir Disoproxil Fumarate (TDF) have a high barrier to resistance, the virus's high replication rate and the lack of proofreading activity by its reverse transcriptase (RT) make the development of resistance inevitable.[1][2] This guide provides a comprehensive framework for assessing the resistance profile of a novel anti-HBV compound, (-)-Nirtetralin, a lignan isolated from Phyllanthus niruri L.[3][4] This plant has a history in folk medicine for liver protection.[3]

Initial studies have demonstrated that this compound B can suppress the secretion of HBV surface antigen (HBsAg) and e-antigen (HBeAg) in HepG2.2.15 cells and reduce viral DNA in duck hepatitis B virus (DHBV) infected ducklings.[3][5] However, its long-term efficacy hinges on its resistance profile. This document outlines the essential experimental workflows, from initial phenotypic screening to in-depth genotypic and functional characterization of resistance, providing a direct comparison to established nucleos(t)ide analogue (NA) therapies.

The Foundation: Understanding this compound's Proposed Mechanism

While the precise anti-HBV mechanism of this compound is not fully elucidated, preliminary data suggests it inhibits the secretion of viral antigens.[3][5] Unlike NAs, which directly target the viral polymerase, this compound may interfere with other parts of the viral life cycle, such as virion assembly or egress. Understanding this is critical, as it dictates where resistance mutations are likely to arise. For NAs, resistance mutations are typically found within the reverse transcriptase (RT) gene.[2] For this compound, mutations could potentially emerge in the surface antigen (S) gene or other regulatory regions.

The Workflow: A Multi-Pillar Approach to Resistance Assessment

A robust assessment of antiviral resistance is a multi-step, iterative process. It begins with identifying a loss of susceptibility in cell culture and culminates in the functional validation of specific mutations.

G cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Genotypic Analysis cluster_2 Phase 3: Functional Validation A In Vitro Selection of Resistant Mutants B Cell-Based Susceptibility Assays (IC50 Determination) A->B Isolates show increased IC50 A->B C HBV Genome Sequencing B->C Characterize resistant isolates B->C D Sequence Alignment & Mutation Identification C->D Compare to wild-type C->D E Site-Directed Mutagenesis D->E Introduce candidate mutations into wild-type clone D->E F Reverse Genetics & Phenotypic Confirmation E->F Confirm resistance phenotype E->F G Replication Capacity & Fitness Assays F->G Assess impact of mutation F->G

Sources

Safety Operating Guide

(-)-Nirtetralin proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a critical extension of experimental integrity. (-)-Nirtetralin is a prime example of a compound where its potent biological mechanisms dictate its logistical handling.

Often isolated from Phyllanthus species, this compound is extensively utilized in virology for its antiviral properties against Hepatitis B (HBV) and Hepatitis E (HEV)[1], and in oncology for its ability to reverse multidrug resistance (MDR) in human carcinoma cells[2]. Because of its targeted cytotoxicity and MDR-reversing capabilities, standard organic waste disposal is insufficient. This guide provides a self-validating, mechanistically grounded protocol for the safe lifecycle management of this compound.

Quantitative Hazard Profile

To design an effective disposal strategy, we must first quantify the compound's physical and biological parameters.

Table 1: this compound Physicochemical & Hazard Metrics

Parameter Value / Description Reference
IUPAC Name (5R,6S,7S)-5-(3,4-dimethoxyphenyl)-4-methoxy-6,7-bis(methoxymethyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole [3]
Molecular Weight 430.49 g/mol [3]
HEV Inhibition (IC50) 2.3 µM (in HepaRG™ cells) [1]
P-glycoprotein Inhibition (EC50) 29.4 µg/mL [2]
Cytotoxicity (K-562 cells) 40.3% cell death at 43.2 µg/mL [2]

| Primary Hazards | Cytotoxic, potential environmental hazard, MDR-sensitizer |[2],[4] |

Mechanistic Causality in Safety Protocols (E-E-A-T)

Why do we treat this compound with such stringent, specific disposal protocols? The answer lies in its mechanism of action:

  • The MDR Reversal Hazard: this compound is a potent inhibitor of P-glycoprotein (Pgp), a critical cellular efflux pump responsible for expelling toxins from cells[2]. If a researcher is exposed to aerosolized this compound powder, their localized Pgp activity can be suppressed. If they are subsequently exposed to another ambient laboratory toxicant (e.g., ethidium bromide or a chemotherapeutic agent), the secondary chemical will accumulate in their cells at a dangerously high rate due to the disabled efflux mechanism. Strict containment prevents this synergistic sensitization.

  • The Mixed-Waste Paradox: Because this compound is primarily used to inhibit HEV and HBV[1], the in vitro waste stream almost always contains both the cytotoxic lignan and potentially infectious viral particles. Standard biological disposal (autoclaving) destroys the virus but fails to destroy the chemical lignan, potentially volatilizing it. Conversely, standard chemical disposal (incineration) destroys the chemical, but transporting live virus to an incinerator violates biosafety protocols. Therefore, a sequential, self-validating deactivation protocol is mandatory.

Step-by-Step Disposal Workflow

The following protocol ensures that both biological and chemical hazards are neutralized without cross-contamination.

Phase 1: Sequential Deactivation of Mixed Biological-Chemical Waste

  • Viral Inactivation: Working within a Class II Biosafety Cabinet, add sodium hypochlorite (bleach) directly to the this compound-containing cell culture media to achieve a final concentration of 10%.

  • Incubation: Allow the mixture to sit undisturbed for a minimum of 30 minutes. Causality: This self-validates the destruction of HEV/HBV viral envelopes via oxidative cleavage without relying on heat (autoclaving), which could aerosolize the cytotoxic lignan.

  • Transfer: Carefully transfer the biologically deactivated liquid into a clearly labeled, high-density polyethylene (HDPE) chemical waste carboy.

Phase 2: Segregation of Pure Chemical Waste

  • Solvent Segregation: Separate this compound dissolved in DMSO or methanol from halogenated waste streams to prevent unintended exothermic reactions during storage.

  • Solid Waste Containment: Place all contaminated pipette tips, microcentrifuge tubes, and PPE into a puncture-resistant, 6-mil thick cytotoxic waste bag. Double-bagging is mandatory to prevent the escape of dried, aerosolized lignan powder.

Phase 3: Final Disposal Routing

  • Labeling: Affix a hazardous waste label explicitly stating: "Toxic Organic Waste: Contains this compound (Cytotoxic Lignan, Pgp Inhibitor) and 10% Bleach."

  • Incineration: Route the sealed containers to your Environmental Health and Safety (EHS) department for high-temperature incineration (>1000°C) equipped with a secondary afterburner. Causality: This extreme thermal environment is required to ensure the complete cleavage of the compound's complex benzodioxole and tetrahydronaphthalene ring systems[3].

Workflow Visualization

NirtetralinDisposal Start This compound Waste Generation BioChem Mixed Bio-Chemical Waste (Cell Culture Media + Virus) Start->BioChem PureChem Pure Chemical Waste (Stock Solutions & Powders) Start->PureChem Bleach Viral Inactivation (10% Bleach for 30 mins) BioChem->Bleach Segregate Segregate by Solvent (HDPE Containers) PureChem->Segregate Liquids SolidWaste Double-Bag Solid Waste (6-mil Cytotoxic Bags) PureChem->SolidWaste Solids/PPE Bleach->Segregate Liquid Transfer EHS EHS Collection & Validation Segregate->EHS SolidWaste->EHS Incineration High-Temperature Incineration (>1000°C with Afterburner) EHS->Incineration Final Destruction

Workflow for the sequential deactivation, segregation, and incineration of this compound waste.

References[1] Title: Nirtetralin inhibits growth of hepatitis E virus in hepaRG cells. Source: bdpsjournal.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGc3KhZAXGBfwBgcUDNG6xgAxGF9Bik80LdR6E08iU9-QNo32rN6ZR3FUxHJ5DxAuNQGRRHNJic2kjKTGT_b0O2Ef9VnEvbV8GYixPO8WLiGOz2ckL19vWf5VfV78f-iSUE9GQuskVmsE1EDqtOnb6U[2] Title: The Cytotoxic Effect and the Multidrug Resistance Reversing Action of Lignans from Phyllanthus amarus. Source: thieme-connect.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPmjh0yTeIsrjG_cfN4CrdLY5_d1KGH2qQevbevpxluMZ_TSm9Pzj-hxz24dXTsCxU-v0IOn0dvIsf-hQ0PwBXCZS9CofldYpcfKFU00hUJfARvZVPxAiQg0_PZdFAxpoiXZttITmeHmT-0DLOJWysiUrV5CuVkoJWeuHNgFzNPXwijph-kdJuSpbP[4] Title: Nirtetralin Isomer | MedChemExpress. Source: medchemexpress.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEgRbeCLfkaIGa02CxJkX2WKU6E_danSfWa8tMBBNcrXYjAVKRlrrbOj-aLYHnEcGndH-dbgfij2AxzJZgWBqRIMq5jKUAq5aROUUWY8AC-hkas5FwG3D60hBM6zwITrNriywhBOdPULsUqd-qulEJ78DFcohi7hhV2wIBocZD[3] Title: Nirtetralin | C24H30O7 | CID 182644 - PubChem - NIH. Source: nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETGB1jgHmMdFfW8OZ5-LZjvtae8Uwr1_4eAfJWKElcYRl7DGRFy0e9NGHWrM3r0yMas6xYIOeL_STtL5pg0LF0e1G58t7mzFTgVsTMCBxt_gAROD4u93AZa93tHRfOlIlto-xscVG4ES7IAvu3qyvf

Sources

Personal protective equipment for handling (-)-Nirtetralin

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an operational safety protocol for handling (-)-Nirtetralin , a bioactive lignan primarily used in virology research (specifically Hepatitis B and E inhibition).[1]

Notice: As a Senior Application Scientist, I must emphasize that while this compound is not classified as a "High Potency" narcotic (like certain aminotetralins), it is a bioactive phytochemical with limited chronic toxicity data.[1][2] Therefore, the "Precautionary Principle" applies: we treat it as a Control Band 3 (OEB 3) compound until definitive toxicology proves otherwise.[2]

Part 1: Risk Assessment & Control Banding Strategy

Before selecting PPE, we must define the hazard.[2] this compound is typically supplied as a lyophilized powder.[1][2] The primary risks are inhalation of particulates during weighing and dermal absorption once solubilized, particularly because it is often dissolved in DMSO (Dimethyl Sulfoxide), a solvent known to carry solutes through the skin barrier.[1][2]

ParameterCharacteristicSafety Implication
Physical State Solid (Crystalline Powder)High risk of airborne dust generation during transfer/weighing.[1][2]
Solubility Soluble in DMSO, MethanolDMSO Risk: DMSO increases skin permeability.[2] If Nirtetralin is in DMSO, standard nitrile gloves offer reduced protection time.[2]
Bioactivity Viral Antigen Inhibitor (IC50 ~17 µM)Moderate potency.[2] Mechanism involves cellular modulation; avoid systemic exposure.[2]
Hazard Band Default OEB 3 Handle as if it has potential reproductive or chronic toxicity.[2]

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach. Your PPE must adapt to the state of the chemical (Solid vs. Solution).[2]

The "Barrier-in-Depth" Ensemble[1][2][3]
Protection ZoneComponentSpecification & Rationale
Ocular Chemical Splash Goggles Why: Safety glasses with side shields are insufficient for powders (which can drift around shields) or splashes.[1][2] Goggles provide a seal.[2]
Respiratory Engineering Control First Primary: Handle only in a certified Chemical Fume Hood or Biological Safety Cabinet (Class II). Secondary (if outside hood): N95 or P100 respirator (Fit-test required).[2]
Dermal (Body) Lab Coat (Tyvek® or Poly-coated) Why: Standard cotton coats absorb liquids and trap powders. A non-woven, fluid-resistant material (like Tyvek) prevents the "wicking" of DMSO solutions to the skin.[1][2]
Dermal (Hands) Double Gloving Protocol Inner Layer: 4 mil Nitrile (inspection white/blue).[2] Outer Layer: 5-8 mil Nitrile or Neoprene (long cuff).[2] Critical Note: If using DMSO, change outer gloves immediately upon splash.[2] DMSO permeates nitrile in <5 minutes.[2]

Part 3: Operational Workflow & Logic[3]

The following diagram illustrates the decision logic for handling this compound, specifically focusing on the transition from solid storage to liquid application.

Nirtetralin_Workflow Start Start: this compound Vial Assessment State Assessment Start->Assessment Solid_Handling Solid Handling (Powder) Risk: Inhalation Assessment->Solid_Handling Lyophilized Powder Liquid_Handling Solution Handling (DMSO) Risk: Dermal Absorption Assessment->Liquid_Handling Stock Solution Control_Solid Engineering Control: Static-Free Weighing in Fume Hood Solid_Handling->Control_Solid Control_Liquid PPE Modification: Double Glove + Frequent Changes Liquid_Handling->Control_Liquid Action_Weigh Weighing Protocol: 1. Ionizer fan ON (reduce static) 2. Pre-wet spatula 3. Close balance draft shield Control_Solid->Action_Weigh Disposal Disposal: Solid toxic waste stream Control_Liquid->Disposal Action_Solubilize Solubilization: Add DMSO via septum (Closed System) Avoid open vortexing Action_Weigh->Action_Solubilize Action_Solubilize->Liquid_Handling Transition

Caption: Operational logic flow for Nirtetralin handling, distinguishing between inhalation risks (solid) and permeation risks (liquid).

Part 4: Detailed Standard Operating Procedures (SOP)

Weighing and Solubilization (The Critical Step)

Context: this compound is often static-prone.[1][2] Static electricity can cause the powder to "jump" off the spatula, creating an invisible aerosol cloud.[2]

  • Preparation: Place a benchtop ionizer inside the fume hood to neutralize static charge on the vial and spatula.

  • Taring: Place the receiving vial (amber glass) on the balance. Tare.

  • Transfer: Open the source vial only inside the hood. Use a micro-spatula.[2] Do not dump; tap gently.

  • Solvent Addition:

    • Best Practice: Do not add solvent to the open vial if possible.[2] Cap the vial with a septum cap and inject the solvent (DMSO) using a syringe and needle.[2] This creates a closed system , preventing vapor release.[2]

  • Dissolution: Vortex the closed vial. Never vortex an open tube containing hazardous powders.[2]

Spill Response (Self-Validating Protocol)

This protocol is "self-validating" because it uses visual cues to confirm safety.[1][2]

  • Scenario A: Dry Powder Spill

    • Do NOT use a wet paper towel immediately (this spreads the chemical).[2]

    • Cover the spill with a chemically compatible absorbent pad (dampened slightly with ethanol after placing it over the powder to prevent aerosolization).[2]

    • Wipe inward from the periphery to the center.[2]

    • Validation: Shine a flashlight at an oblique angle. If sparkling particles remain, repeat.

  • Scenario B: DMSO Solution Spill

    • Alert: DMSO penetrates standard nitrile.[2]

    • Action: Place a "Hazmat Pillow" or vermiculite over the liquid immediately.[2]

    • PPE Check: Inspect your outer gloves.[2] If any liquid touched them, strip them immediately and replace.[2] Do not wait.

    • Clean: Wash the surface with 70% Ethanol and detergent.[2]

    • Validation: Wipe the surface with a white ChemWipe.[2] If it shows discoloration (yellowing is common with some lignans/solvents) or residue, repeat.[2]

Part 5: Waste Disposal & Deactivation[3]

Since this compound is bioactive and environmentally persistent (lignan structure), it must not enter the water system.[1]

  • Solid Waste: Contaminated gloves, weigh boats, and pipettes go into Hazardous Chemical Waste (Solid) bins, usually incinerated.[1][2]

  • Liquid Waste:

    • Solvent Waste: Collect in "Halogenated" or "Non-Halogenated" solvent carboys depending on the co-solvent.[2]

    • Cell Culture Media: If Nirtetralin is used in viral assays (HepG2 cells, etc.), the waste is Mixed Hazard (Chemical + Biological).[2]

    • Protocol: Deactivate the virus (e.g., with bleach/hypochlorite) first, but be aware that bleach can react with organic solvents.[1][2] Preferred: Autoclave the media (if chemically safe to do so) or use a dedicated chemical waste stream approved for biologicals.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 182644, Nirtetralin.[2] Retrieved from [Link][1][2]

  • Zhang, G. D., et al. (2015). Nirtetralin inhibits growth of hepatitis E virus in HepaRG™ cells.[2][3] Bangladesh Journal of Pharmacology.[2][3][4] Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs.[2] Retrieved from [Link][1][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.